molecular formula C11H12O4 B098660 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one CAS No. 16135-41-4

6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Cat. No.: B098660
CAS No.: 16135-41-4
M. Wt: 208.21 g/mol
InChI Key: XEZRPKWKRMROBK-UHFFFAOYSA-N
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Description

6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 345781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7-dimethoxy-1,4-dihydroisochromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-13-9-3-7-5-11(12)15-6-8(7)4-10(9)14-2/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZRPKWKRMROBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2COC(=O)CC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319479
Record name 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16135-41-4
Record name 16135-41-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physicochemical properties of the compound 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one (CAS No: 16135-41-4). Due to the limited availability of experimentally derived data in peer-reviewed literature, this document primarily presents computationally predicted properties sourced from comprehensive chemical databases. These properties are essential for researchers engaged in drug discovery and development, offering foundational information for further investigation. This guide also outlines general experimental protocols for determining key physicochemical parameters and highlights the current gaps in knowledge regarding this specific molecule.

Chemical Identity

IUPAC Name: 6,7-dimethoxy-1,4-dihydroisochromen-3-one[1]

Synonyms: 6,7-dimethoxyisochroman-3-one, 6,7-dimethoxy-1,4-dihydroisochromen-3-one, 3H-2-Benzopyran-3-one, 1,4-dihydro-6,7-dimethoxy-[1]

Molecular Formula: C₁₁H₁₂O₄[1]

Chemical Structure: Chemical structure of this compound

Physicochemical Properties

The following table summarizes the available computed physicochemical data for this compound. It is critical to note that these are predicted values and await experimental verification.

PropertyValueSource
Molecular Weight 208.21 g/mol PubChem[1]
XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 208.07355886 DaPubChem[1]
Topological Polar Surface Area 44.8 ŲPubChem[1]
Heavy Atom Count 15PubChem[1]
Complexity 241PubChem[1]

Spectroscopic Data

While specific spectral data with peak assignments are not available in the public domain, the PubChem database indicates the existence of the following spectral information:

  • Infrared (IR) Spectra: References to FTIR spectra, including techniques like KBr wafer and ATR-Neat, are available.[1]

  • Nuclear Magnetic Resonance (NMR) Spectra: The availability of ¹H NMR and ¹³C NMR spectra is noted.[1]

  • Mass Spectrometry (MS): MS-MS data is referenced.[1]

Researchers requiring detailed spectroscopic analysis would need to perform these experiments or acquire the data from the listed sources.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not available in the literature. However, standard methodologies can be applied.

General Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental characterization of a novel compound.

G General Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Property Determination synthesis Synthesis of Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterize Structure ms Mass Spectrometry nmr->ms hplc HPLC (Purity Assessment) ms->hplc ir IR Spectroscopy hplc->ir mp Melting Point Determination hplc->mp Confirm Purity for Physical Tests solubility Solubility Studies mp->solubility logp LogP Determination (e.g., Shake-flask method) solubility->logp pka pKa Determination (e.g., Potentiometric titration) logp->pka

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Melting Point Determination

A standard method for determining the melting point involves using a calibrated melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

Solubility Assessment

The solubility of the compound would be determined in various solvents (e.g., water, ethanol, DMSO, acetone) at a controlled temperature. A common method involves adding a known excess of the solid compound to a fixed volume of the solvent. The mixture is agitated until equilibrium is reached, after which the undissolved solid is removed by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Biological Activity and Signaling Pathways

A comprehensive search of the available scientific literature did not yield any specific studies on the biological activity or signaling pathways associated with this compound. While research exists on the biological activities of other isochromanone derivatives, this information cannot be directly extrapolated to the title compound without experimental validation.

Conclusion

This compound is a compound for which a significant amount of fundamental physicochemical data remains to be experimentally determined. The available computed data provides a theoretical baseline for researchers. Further experimental work is necessary to elucidate its precise physical properties, which are critical for its potential applications in drug development and other scientific fields. The absence of biological activity data also represents a significant knowledge gap, indicating an opportunity for future research to explore the pharmacological potential of this molecule.

References

An In-depth Technical Guide to 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Identity and Structure

IUPAC Name: 6,7-dimethoxy-1,4-dihydroisochromen-3-one[1]

Synonyms: 6,7-dimethoxyisochroman-3-one, this compound[1]

Molecular Formula: C₁₁H₁₂O₄[1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented below.

PropertyValueReference
Molecular Weight 208.21 g/mol [1]
CAS Number 16135-41-4[1]
Appearance Solid or liquid[2]
Purity ≥99.90% (commercially available)[2]
Moisture Content ≤0.001% (commercially available)[2]
Impurity ≤0.1% (commercially available)[2]
FTIR (KBr Wafer) Data available[1]
ATR-IR Data available[1]
Vapor Phase IR Data available[1]
Mass Spectrometry (MS-MS) Data available[1]

Synthesis Protocols

A documented synthesis for a similar compound, (±)-trans-6,7-Dimethoxy-1-oxo-3-(2-thienyl)isochroman-4-carboxylic acid, provides a valuable template. This synthesis proceeds via the reaction of 6,7-dimethoxyhomophthalic anhydride with thiophene-2-carboxaldehyde.

Hypothetical Synthesis of this compound:

A potential pathway to the target molecule could involve the reduction of the related dione, 6,7-dimethoxy-isochroman-1,3-dione.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2_carboxy_4_5_dimethoxybenzoic 2-(Carboxymethyl)-4,5- dimethoxybenzoic acid homophthalic_anhydride 6,7-Dimethoxy- isochroman-1,3-dione 2_carboxy_4_5_dimethoxybenzoic->homophthalic_anhydride Dehydration (e.g., Acetyl Chloride) target_molecule 6,7-dimethoxy-1,4-dihydro- 3H-isochromen-3-one homophthalic_anhydride->target_molecule Selective Reduction (e.g., NaBH4)

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in publicly available literature. However, the broader class of isocoumarins and dihydroisocoumarins are known to exhibit a wide range of biological activities.

Structurally related compounds containing the 6,7-dimethoxy-tetrahydroisoquinoline core have been investigated for their potential as anticancer agents. For instance, derivatives have been synthesized and evaluated for their ability to overcome multidrug resistance in cancer cells.[1] Additionally, some isoquinoline derivatives have shown antiproliferative effects in hepatocellular carcinoma models.

Furthermore, various substituted isoquinoline and isocoumarin analogs have been explored for their antimicrobial properties. Studies on related structures have demonstrated moderate to good antimicrobial activity.

Given the diverse bioactivities of the isocoumarin scaffold, it is plausible that this compound could interact with various cellular signaling pathways. However, without specific experimental data, any proposed mechanism would be purely speculative. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

The following diagram illustrates a generalized representation of how a bioactive compound might influence cellular signaling, a concept that could be applicable to the future investigation of this compound.

Signaling_Pathway Compound 6,7-dimethoxy-1,4-dihydro- 3H-isochromen-3-one Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binding/Modulation Signaling_Cascade Signaling Cascade Target->Signaling_Cascade Activation/Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Change) Signaling_Cascade->Cellular_Response

Caption: Generalized signaling pathway for a bioactive compound.

Conclusion and Future Directions

This compound is a defined chemical entity with potential for further investigation. While its synthesis can be reasonably proposed based on established chemical principles, detailed experimental validation is necessary. The biological activity of this specific compound remains largely unexplored, but the known bioactivities of the broader isocoumarin class suggest that it may possess interesting pharmacological properties. Future research should focus on developing a robust and scalable synthesis, followed by comprehensive screening for anticancer, antimicrobial, and other biological activities. Elucidation of its mechanism of action and interaction with cellular signaling pathways will be crucial in determining its potential as a lead compound in drug discovery.

References

"molecular weight and formula of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one, a member of the isochromanone class of compounds, is a molecule of interest in medicinal chemistry due to the established biological activities of related isocoumarin and dihydroisocoumarin derivatives. These activities include potential anticancer, antimicrobial, and immunomodulatory effects. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a proposed synthetic pathway with detailed experimental protocols, and a discussion of its potential biological significance based on related compounds.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its identification, characterization, and application in a research setting.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄PubChem[1]
Molecular Weight 208.21 g/mol PubChem[1]
CAS Number 16135-41-4PubChem
Appearance Solid (predicted)---
IUPAC Name 6,7-dimethoxy-1,4-dihydroisochromen-3-onePubChem[1]

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The following table summarizes the key available spectral data.

Spectroscopic TechniqueKey Data PointsSource
¹H NMR Data available on PubChemPubChem
¹³C NMR Data available on PubChemPubChem
Infrared (IR) Spectroscopy Data available on PubChemPubChem
Mass Spectrometry (MS-MS) Precursor: 209.0808; Fragments: 194.1, 191, 181.3PubChem

Proposed Synthesis and Experimental Protocols

While a specific published synthesis for this compound has not been identified in the reviewed literature, a plausible synthetic route can be proposed based on the synthesis of structurally similar compounds, such as 3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids.[2] The proposed synthesis involves the reduction of a suitable precursor. A more direct, albeit currently hypothetical, approach would be the targeted synthesis from 2-formyl-4,5-dimethoxyphenylacetic acid.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is adapted from established methods for synthesizing the isochromanone core.

G cluster_0 Proposed Synthesis Start 3,4-Dimethoxyphenylacetic acid Step1 Formylation Start->Step1 Reagents: Hexamine, TFA Intermediate1 2-Formyl-4,5-dimethoxyphenylacetic acid Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Reagents: NaBH4, MeOH Product This compound Step2->Product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following are detailed, generalized experimental protocols for the key steps in the proposed synthesis and for the characterization of the final product.

1. Synthesis of 2-Formyl-4,5-dimethoxyphenylacetic acid (Intermediate 1)

  • Materials: 3,4-Dimethoxyphenylacetic acid, hexamethylenetetramine (hexamine), trifluoroacetic acid (TFA).

  • Procedure:

    • To a solution of 3,4-dimethoxyphenylacetic acid in trifluoroacetic acid, add hexamethylenetetramine in portions at 0 °C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

2. Synthesis of this compound (Final Product)

  • Materials: 2-Formyl-4,5-dimethoxyphenylacetic acid, sodium borohydride (NaBH₄), methanol (MeOH).

  • Procedure:

    • Dissolve 2-formyl-4,5-dimethoxyphenylacetic acid in methanol.

    • Cool the solution to 0 °C and add sodium borohydride portion-wise.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction by the addition of dilute hydrochloric acid until the pH is acidic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel) to obtain the final product.

3. Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically employing a KBr pellet or an ATR accessory.

    • Identify characteristic absorption bands, particularly the lactone carbonyl stretch.

  • Mass Spectrometry (MS):

    • Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI) to determine the exact mass and confirm the molecular formula.

    • Perform MS/MS fragmentation analysis to further support the structural assignment.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of isocoumarins and their dihydro derivatives has been reported to exhibit a range of pharmacological activities, including anticancer properties.[2] Studies on related compounds suggest that they may induce cytotoxicity in cancer cell lines. A structurally related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been shown to attenuate colon carcinogenesis by blocking the IL-6/JAK2/STAT3 signaling pathway.[3]

The potential mechanism of action for isochromanone derivatives could involve the induction of apoptosis in cancer cells.

G cluster_0 Hypothesized Anticancer Signaling Compound 6,7-dimethoxy-1,4-dihydro- 3H-isochromen-3-one Target Potential Target (e.g., Kinase, Receptor) Compound->Target Binding/Inhibition Pathway Signaling Cascade (e.g., IL-6/JAK2/STAT3) Target->Pathway Modulation Outcome Cellular Outcome (e.g., Apoptosis, Growth Inhibition) Pathway->Outcome

Caption: Hypothesized signaling pathway for the anticancer activity.

Experimental Workflow for Biological Evaluation

To investigate the potential anticancer properties of this compound, a standard experimental workflow would be employed.

G cluster_1 Biological Evaluation Workflow Start Synthesized Compound Assay1 Cytotoxicity Screening (e.g., MTT Assay) Start->Assay1 Decision1 Active? Assay1->Decision1 Assay2 Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) Decision1->Assay2 Yes End Lead Compound Identification Decision1->End No Assay3 Target Identification (e.g., Western Blot, Kinase Profiling) Assay2->Assay3 Assay3->End

Caption: Experimental workflow for assessing anticancer activity.

Conclusion

This compound is a compound with a well-defined chemical structure and physicochemical properties. While direct synthetic and biological data are sparse, plausible synthetic routes can be derived from related compounds. The isochromanone scaffold suggests potential for biological activity, particularly in the area of oncology. Further research is warranted to synthesize this compound, confirm its structure, and thoroughly evaluate its pharmacological profile and mechanism of action. This technical guide provides a foundational resource for researchers embarking on the study of this and related isochromanone derivatives.

References

An In-depth Technical Guide to the Spectral Data of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one (also known as 6,7-dimethoxy-3-isochromanone). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis, offering detailed spectral data, experimental protocols, and insights into its potential biological significance.

Core Compound Information

This compound is a heterocyclic compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1] Its structure features a dihydroisochromenone core with two methoxy groups on the aromatic ring, which are common moieties in various biologically active natural products.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, providing a quantitative basis for its identification and characterization. While direct experimental spectra are referenced, predicted values based on the analysis of structurally similar compounds are also included to offer a comprehensive analytical profile.

Table 1: ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-56.8 - 7.0s-
H-86.7 - 6.9s-
O-CH₂ (C1)5.2 - 5.4s-
C-CH₂ (C4)3.6 - 3.8s-
OCH₃ (C6)3.8 - 3.9s-
OCH₃ (C7)3.8 - 3.9s-

Note: Predicted values are based on spectral data of structurally related isochromanones. The singlet nature of the aromatic protons and the methylene groups is due to the substitution pattern.

Table 2: ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C3)170 - 175
C-6148 - 152
C-7148 - 152
C-4a125 - 130
C-8a120 - 125
C-5110 - 115
C-8108 - 112
O-CH₂ (C1)68 - 72
OCH₃ (C6/C7)55 - 57
C-CH₂ (C4)30 - 35

Note: The chemical shifts are influenced by the methoxy substituents and the lactone functionality.

Table 3: Infrared (IR) Spectral Data
Functional Group Characteristic Absorption (cm⁻¹)
C=O (Lactone)1720 - 1740
C-O-C (Ether)1250 - 1270 and 1030 - 1050
C=C (Aromatic)1600 - 1620 and 1500 - 1520
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000

Note: The strong absorption band in the region of 1720-1740 cm⁻¹ is a key indicator of the lactone carbonyl group.

Table 4: Mass Spectrometry (MS) Data
Ion Predicted m/z
[M]⁺208.07
[M-CH₃]⁺193.05
[M-OCH₃]⁺177.05
[M-CO]⁺180.08
[M-CH₂O]⁺178.06

Note: The fragmentation pattern is expected to involve the loss of methoxy and carbonyl groups, which are characteristic of this class of compounds.

Experimental Protocols

Detailed methodologies for the synthesis and spectral analysis of this compound are provided below.

Synthesis Protocol: Pictet-Spengler Type Reaction

A plausible and commonly employed synthetic route to this compound involves the reaction of a substituted phenylethylamine with a carbonyl compound, followed by cyclization. A more direct approach for the isochromanone core is the reaction of a substituted phenylacetic acid with formaldehyde.

Materials:

  • 3,4-Dimethoxyphenylacetic acid

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Toluene

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A mixture of 3,4-dimethoxyphenylacetic acid and an excess of aqueous formaldehyde is prepared in toluene.

  • Concentrated hydrochloric acid is added dropwise to the stirred mixture at room temperature.

  • The reaction mixture is then heated to reflux for several hours, with azeotropic removal of water.

  • After cooling, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3,4-Dimethoxyphenylacetic_acid 3,4-Dimethoxyphenylacetic acid Reaction Reaction 3,4-Dimethoxyphenylacetic_acid->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction HCl HCl (catalyst) HCl->Reaction Toluene Toluene (solvent) Toluene->Reaction Reflux Reflux Reflux->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6,7-dimethoxy-1,4-dihydro- 3H-isochromen-3-one Purification->Product

Synthesis workflow for this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Data processing involves Fourier transformation and baseline correction.

Infrared (IR) Spectroscopy:

  • IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a KBr pellet, a thin film on NaCl plates, or using an Attenuated Total Reflectance (ATR) accessory.

  • The spectral range is typically 4000-400 cm⁻¹, and data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

  • High-resolution mass spectrometry (HRMS) is used for accurate mass determination and elemental composition analysis.

  • Data is reported as a mass-to-charge ratio (m/z).

Spectroscopic_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample Purified Compound NMR_Sample_Prep Dissolve in CDCl₃/DMSO-d₆ Sample->NMR_Sample_Prep IR_Sample_Prep Prepare KBr Pellet/Thin Film Sample->IR_Sample_Prep MS_Sample_Prep Prepare Solution for ESI/EI Sample->MS_Sample_Prep NMR_Acquisition Acquire ¹H & ¹³C Spectra NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing NMR_Acquisition->NMR_Processing IR_Acquisition Acquire FTIR Spectrum IR_Sample_Prep->IR_Acquisition IR_Analysis Identify Functional Groups IR_Acquisition->IR_Analysis MS_Acquisition Acquire Mass Spectrum MS_Sample_Prep->MS_Acquisition MS_Analysis Determine m/z and Fragmentation MS_Acquisition->MS_Analysis

Workflow for the spectroscopic analysis of the target compound.

Biological Context and Potential Signaling Pathways

Isochromanone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] While specific studies on this compound are limited, its structural similarity to other biologically active molecules suggests potential therapeutic applications.

Notably, the structurally related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has been investigated for its ability to overcome multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.

The proposed mechanism of action for related compounds involves the inhibition of these efflux pumps, thereby increasing the intracellular concentration of anticancer drugs and restoring their efficacy. This suggests that this compound could potentially modulate similar pathways.

Putative_Signaling_Pathway Compound 6,7-dimethoxy-1,4-dihydro- 3H-isochromen-3-one Pgp P-glycoprotein (P-gp) Efflux Pump Compound->Pgp Inhibition Chemo_Drug Chemotherapeutic Drug Pgp->Chemo_Drug Intracellular_Drug_Conc Increased Intracellular Drug Concentration Chemo_Drug->Pgp Apoptosis Enhanced Cancer Cell Apoptosis Intracellular_Drug_Conc->Apoptosis

Putative mechanism for overcoming multidrug resistance.

This guide provides a foundational understanding of the spectral properties and potential synthesis of this compound. The provided data and protocols are intended to facilitate further research and application of this compound in various scientific and developmental fields.

References

An In-depth Technical Guide to 6,7-dimethoxy-3-isochromanone (CAS 16135-41-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 6,7-dimethoxy-3-isochromanone (CAS number 16135-41-4), including its synthesis and spectral characterization. Currently, there is limited publicly available information regarding the specific biological activities of this compound, suggesting its primary role as a synthetic intermediate in organic chemistry.

Core Chemical and Physical Properties

6,7-dimethoxy-3-isochromanone, also known as 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one, is a heterocyclic compound belonging to the isochromanone class. Its core structure consists of a bicyclic system with a lactone functional group.

Table 1: Physicochemical Properties of 6,7-dimethoxy-3-isochromanone

PropertyValueSource
CAS Number 16135-41-4[1][2]
Molecular Formula C₁₁H₁₂O₄[1][2]
Molecular Weight 208.21 g/mol [1][2]
IUPAC Name 6,7-dimethoxy-1,4-dihydroisochromen-3-one[1]
Melting Point 105-106.5°C[2]
Boiling Point (Predicted) 343.85 °CThe Good Scents Company
LogP (Predicted) 1.2[1]
Water Solubility (Predicted) 1.191e+004 mg/LThe Good Scents Company
Appearance Off-white powder[2]
Purity 98%[2]

Synthesis and Experimental Protocols

The synthesis of 6,7-dimethoxy-3-isochromanone can be achieved through various synthetic routes, often involving the cyclization of a substituted phenylacetic acid derivative. A general methodology for the synthesis of related 3,4-dihydroisocoumarins involves the reaction of a homophthalic anhydride with an aldehyde.[3][4]

A relevant synthesis of a precursor to the natural product Quassimarin involves 6,7-dimethoxy-3-isochromanone as an intermediate.[5] While a detailed, step-by-step protocol for this specific compound is not fully elaborated in the available literature, a general experimental workflow can be inferred.

General Experimental Workflow for Synthesis

The synthesis of isochromanone derivatives often follows a pathway involving the formation of a homophthalic anhydride followed by condensation and cyclization.

G cluster_0 Synthesis of Homophthalic Anhydride cluster_1 Formation of Isochromanone Substituted_Toluene Substituted Toluene Derivative Oxidation Oxidation Substituted_Toluene->Oxidation Carboxylic_Acid Phenylacetic Acid Derivative Oxidation->Carboxylic_Acid Cyclization Cyclization (e.g., with Acetic Anhydride) Carboxylic_Acid->Cyclization Homophthalic_Anhydride Homophthalic Anhydride Cyclization->Homophthalic_Anhydride Homophthalic_Anhydride_2 Homophthalic Anhydride Condensation Condensation Reaction Homophthalic_Anhydride_2->Condensation Aldehyde Aldehyde (e.g., Formaldehyde precursor) Aldehyde->Condensation Intermediate Intermediate Adduct Condensation->Intermediate Lactonization Lactonization Intermediate->Lactonization Isochromanone 6,7-dimethoxy-3-isochromanone Lactonization->Isochromanone

A generalized synthetic workflow for isochromanone derivatives.

Methodology for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry.[1][3][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A characteristic strong absorption band for the lactone carbonyl group (C=O) is expected around 1715-1730 cm⁻¹.[1][6]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[1]

  • X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.[5]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 6,7-dimethoxy-3-isochromanone.

Table 2: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly detailed in search results

Table 3: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not explicitly detailed in search results

Table 4: Mass Spectrometry Data

m/zInterpretation
208.07[M]+ (Calculated for C₁₁H₁₂O₄)[1]
194.1Fragment
191Fragment
181.3Fragment

Table 5: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
~1720C=O stretch (lactone)[6]
Other characteristic peaks for C-O, C-H, and aromatic C=C bonds would be expected

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and databases did not reveal any specific, peer-reviewed studies on the biological or pharmacological activities of 6,7-dimethoxy-3-isochromanone (CAS 16135-41-4). While the broader class of isochroman derivatives has been reported to exhibit various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, no such data is currently available for this specific molecule.[7]

Due to the lack of information on its biological targets, there are no known signaling pathways associated with 6,7-dimethoxy-3-isochromanone.

Conclusion

References

The Multifaceted Biological Activities of Isocoumarin Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocoumarins, a significant class of naturally occurring lactones, and their synthetic derivatives are at the forefront of medicinal chemistry and drug discovery. Characterized by a 1H-2-benzopyran-1-one core structure, these compounds exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1] This technical guide offers a comprehensive overview of these biological activities, presenting key quantitative data, detailed experimental protocols for their evaluation, and insights into the underlying signaling pathways.

Anticancer Activity

Isocoumarin derivatives have demonstrated considerable cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways implicated in cancer progression.[1]

Quantitative Data: Anticancer Activity of Isocoumarin Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected isocoumarin derivatives against various cancer cell lines, highlighting their potential as scaffolds for developing novel anticancer agents.[1]

CompoundCancer Cell LineIC50 (µM)
Isocoumarin Derivative AMCF-7 (Breast)8.30[1]
Isocoumarin Derivative BMCF-7 (Breast)11.29[1]
Versicoumarins AMCF-7 (Breast)4.0[2]
Isocoumarin Derivative CHCT-116 (Colon)1.28[1]
Isocoumarin Derivative DHepG2 (Liver)3.74[1]
Coumarin Derivative 4dHep-G2 (Liver)1.89
Coumarin Derivative 4eHep-G2 (Liver)5.327
Coumarin Derivative 6aHep-G2 (Liver)5.715
Coumarin Derivative 6cHep-G2 (Liver)10.339
Isocoumarin Derivative EA549 (Lung)5.18[1]
Versicoumarins AA549 (Lung)3.8[2]
Isocoumarin-triazole hybridPC3 (Prostate)0.34[1]
Compound 1PC-3 (Prostate)3.56
Coumarin-pyrazole hybridDU-145 (Prostate)7[1]
Compound 15MCF-7 (Breast)1.24
Compound 1MDA-MB-231 (Breast)8.5
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Isocoumarin derivative stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of the isocoumarin derivatives in culture medium.[1] After 24 hours, replace the medium with 100 µL of the diluted compounds.[1] Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[2]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[1][2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[1] The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubate_treatment Incubate (48-72h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways in Anticancer Activity

Apoptosis Induction: Isocoumarin derivatives can induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway isocoumarin Isocoumarin Derivatives bax Bax isocoumarin->bax bcl2 Bcl-2 isocoumarin->bcl2 | death_receptor Death Receptor isocoumarin->death_receptor mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion | cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 caspase9->apoptosome caspase3 Caspase-3 apoptosome->caspase3 caspase8 Caspase-8 death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis Wnt_Pathway_Inhibition isocoumarin Isocoumarin Derivative destruction_complex Destruction Complex (APC, Axin, GSK-3β) isocoumarin->destruction_complex ? wnt Wnt frizzled Frizzled Receptor wnt->frizzled dishevelled Dishevelled frizzled->dishevelled dishevelled->destruction_complex | beta_catenin β-catenin destruction_complex->beta_catenin Degradation tcf_lef TCF/LEF beta_catenin->tcf_lef Translocation to Nucleus gene_transcription Target Gene Transcription tcf_lef->gene_transcription Broth_Microdilution_Workflow cluster_setup Setup cluster_procedure Procedure cluster_result Result prep_dilutions Prepare Serial Dilutions of Compound in Plate inoculate_wells Inoculate Wells prep_dilutions->inoculate_wells prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate_wells add_controls Add Controls (Positive/Negative) inoculate_wells->add_controls incubate_plate Incubate Plate add_controls->incubate_plate observe_growth Observe for Visible Growth incubate_plate->observe_growth determine_mic Determine MIC observe_growth->determine_mic NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk ikb IκB ikk->ikb P nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation isocoumarin Isocoumarin Derivative isocoumarin->ikk | nfkb_nuc NF-κB ikb_nfkb IκB-NF-κB Complex ikb_nfkb->nfkb IκB Degradation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2) nfkb_nuc->gene_expression Enzyme_Inhibition_Workflow prep_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions setup_reaction Set up Reaction Mixtures (Enzyme + Inhibitor) prep_reagents->setup_reaction pre_incubate Pre-incubate setup_reaction->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate monitor_reaction Monitor Reaction Progress (Spectrophotometry) add_substrate->monitor_reaction analyze_data Calculate Reaction Rates and % Inhibition monitor_reaction->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 Serine_Protease_Inhibition isocoumarin Isocoumarin acyl_enzyme Acyl-Enzyme Intermediate isocoumarin->acyl_enzyme serine_protease Serine Protease (Active Site Serine) serine_protease->acyl_enzyme quinone_methide Quinone Imine Methide Intermediate (with 7-amino/guanidino groups) acyl_enzyme->quinone_methide stable_adduct Stable Inhibited Enzyme Derivative (reaction with His-57) quinone_methide->stable_adduct

References

Natural vs. Synthetic Isocoumarins: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocoumarins, a class of 1H-2-benzopyran-1-one compounds, represent a significant area of interest in medicinal chemistry due to their wide range of biological activities.[1][2] Found in diverse natural sources such as fungi, bacteria, and plants, these secondary metabolites have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[1][2] Concurrently, advances in synthetic organic chemistry have enabled the creation of novel isocoumarin derivatives, offering the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive comparative analysis of natural and synthetic isocoumarins, focusing on their biological activities supported by quantitative data, detailed experimental protocols for their synthesis and evaluation, and insights into their mechanisms of action through key signaling pathways.

Introduction to Isocoumarins

Isocoumarins are structural isomers of coumarins, distinguished by the inverted orientation of the lactone ring.[3] This structural feature is central to their diverse biological functions. The isocoumarin scaffold is often substituted at various positions, with the C-3 position being a common site for alkyl or phenyl groups, and the C-6 and C-8 positions frequently oxygenated.[1][3] This structural diversity, both in naturally occurring and synthetically derived isocoumarins, contributes to their broad spectrum of pharmacological activities.[1]

Natural Isocoumarins: These compounds are primarily products of the polyketide synthase (PKS) pathway in microorganisms and plants.[1][2] Endophytic fungi have emerged as a particularly rich source of novel and bioactive isocoumarins.[3]

Synthetic Isocoumarins: The isocoumarin framework is a key target for synthetic chemists.[2] Various synthetic strategies have been developed, including transition-metal-catalyzed reactions and multi-component reactions, to generate libraries of isocoumarin derivatives for structure-activity relationship (SAR) studies.[4][5]

Comparative Biological Activities: A Quantitative Overview

The therapeutic potential of isocoumarins is underscored by their activity against a range of diseases. This section provides a comparative summary of the biological activities of selected natural and synthetic isocoumarins, with quantitative data presented in the following tables.

Anticancer Activity

Isocoumarins have demonstrated significant cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and inhibition of key signaling pathways.[6]

Table 1: Anticancer Activity of Natural Isocoumarins
Compound Cancer Cell Line IC50 (µM) Reference
Versicoumarin AMCF-7 (Breast)4.0[7]
Versicoumarin AA549 (Lung)3.8[7]
Unnamed IsocoumarinMIA-PaCa-2 (Pancreatic)1.63[8]
Unnamed IsocoumarinAsPC-1 (Pancreatic)5.53[8]
Aspergisocoumarin AMDA-MB-4355.08[8]
Aspergisocoumarin BMDA-MB-4354.98[8]
(R)-(-)-5-hydroxymelleinTriple Negative Breast Cancer LinesProliferation Inhibition[9]
Isocoumarin DerivativeL-929 (Mouse Fibroblast)3.7[2]
Table 2: Anticancer Activity of Synthetic Isocoumarins
Compound Cancer Cell Line IC50 (µM) Reference
Fluorinated Coumarin-based DerivativeMCF-7 (Breast)8.30[10]
Coumarin Sulfonamide DerivativeMCF-7 (Breast)10.62[10]
Isocoumarin-triazole hybridPC3 (Prostate)0.34[11]
Coumarin-pyrazole hybridDU-145 (Prostate)7[11]
SM-3A549 (Lung)72.74[12]
SM-3H292 (Lung)67.66[12]
SM-3H460 (Lung)43.24[12]
Antimicrobial Activity

Several isocoumarins exhibit potent activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Table 3: Antimicrobial Activity of Natural Isocoumarins
Compound Microorganism MIC (µg/mL) Reference
Dihydroisocoumarin DerivativeStaphylococcus aureus20[3]
Dihydroisocoumarin DerivativeBacillus cereus20[3]
Isocoumarin Derivative 201Staphylococcus aureus5[3]
Isocoumarin Derivative 201Streptococcus pneumoniae10[3]
Isocoumarin Derivative 167Fusarium oxysporum20[3]
4-chloro-6-hydroxymelleinStaphylococcus aureus1.00[13]
4-chloro-6-hydroxymelleinBacillus licheniformis0.8[13]
Table 4: Antimicrobial Activity of Synthetic Isocoumarins
Compound Microorganism MIC (µM) Reference
DFC5Aerobic bacteria1.23 - 2.60[14]
Coumarin α-aminophosphonateAcinetobacter baumannii2 - 8.3[8]
Coumarin α-aminophosphonatePseudomonas aeruginosa2 - 8.3[8]
Isocoumarin derivative of IbuprofenVarious fungi and bacteriaActive[15]
Isocoumarin derivative of NaproxenVarious fungi and bacteriaActive[15]
Anti-inflammatory Activity

Isocoumarins have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory mediators and modulation of key signaling pathways.

Table 5: Anti-inflammatory Activity of Natural Isocoumarins
Compound Assay IC50 (µM) Reference
Isocoumarin Derivative 293COX-2 Inhibition6.51[3]
Isocoumarin Derivative 292NO Production Inhibition15.8[3]
Setosphamarin ANO Production Inhibition23.17[16]
Setosphamarin BNO Production Inhibition35.79[16]
Ravenelin (Xanthone)NO Production Inhibition6.27[16]
Table 6: Anti-inflammatory Activity of Synthetic Isocoumarins
Compound Assay IC50 (µM) Reference
Simple Coumarin 45-LOX Inhibition< 20[17]
Simple Coumarin 15NO Production Inhibition< 10[17]
IsofraxidinNO, PGE2, TNF-α, IL-6 Inhibition-[18]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of isocoumarins stem from their ability to modulate key cellular signaling pathways.

Biosynthesis of Natural Isocoumarins

The biosynthesis of fungal isocoumarins primarily follows the polyketide synthase (PKS) pathway.[1][2] This involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a multi-domain enzyme, the PKS, to form a poly-β-keto chain. This chain then undergoes cyclization and tailoring reactions to yield the final isocoumarin structure.[19]

Isocoumarin Biosynthesis Biosynthesis of Fungal Isocoumarins via PKS Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Poly-β-keto Chain pks->polyketide_chain Iterative Condensation cyclization Cyclization & Release (TE/CLC) polyketide_chain->cyclization isocoumarin_core Isocoumarin Core cyclization->isocoumarin_core tailoring_enzymes Tailoring Enzymes isocoumarin_core->tailoring_enzymes Modification diverse_isocoumarins Diverse Natural Isocoumarins tailoring_enzymes->diverse_isocoumarins

Caption: Fungal isocoumarin biosynthesis via the Polyketide Synthase (PKS) pathway.

Synthetic Pathways to Isocoumarins

A variety of synthetic methods have been developed to access the isocoumarin scaffold. Rhodium-catalyzed C-H activation/annulation is an efficient modern strategy.[4]

Synthetic Workflow for Isocoumarins Rhodium-Catalyzed Synthesis of Isocoumarins enaminone Enaminone reaction_mixture Reaction Mixture in DCE with HOAc enaminone->reaction_mixture iodonium_ylide Iodonium Ylide iodonium_ylide->reaction_mixture rh_catalyst [Cp*RhCl2]2 / AgSbF6 rh_catalyst->reaction_mixture heating Heating (100°C) reaction_mixture->heating crude_product Crude Product heating->crude_product chromatography Flash Chromatography crude_product->chromatography isocoumarin Purified Isocoumarin chromatography->isocoumarin

Caption: General workflow for the Rhodium-catalyzed synthesis of isocoumarins.

Wnt Signaling Pathway Inhibition

The Wnt signaling pathway is crucial in embryonic development and its aberrant activation is linked to cancer.[9][20] Certain natural isocoumarins, such as (R)-(-)-5-hydroxymellein, have been identified as specific inhibitors of this pathway, particularly targeting upstream components.[9][21]

Wnt Signaling Pathway Inhibition Inhibition of the Canonical Wnt Signaling Pathway by Isocoumarins wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled Binds dvl Dishevelled (Dvl) frizzled->dvl Activates destruction_complex Destruction Complex (Axin, APC, GSK3β) dvl->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for Degradation degradation Proteasomal Degradation beta_catenin->degradation tcf_lef TCF/LEF beta_catenin->tcf_lef Translocates to Nucleus & Binds gene_transcription Target Gene Transcription tcf_lef->gene_transcription Activates isocoumarin Isocoumarin ((R)-(-)-5-hydroxymellein) isocoumarin->frizzled Inhibits (Upstream)

Caption: Isocoumarin inhibition of the canonical Wnt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and biological evaluation of isocoumarins.

Synthesis of 3-Substituted Isocoumarins via Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of 3-substituted isocoumarins from 2-iodobenzoic acid and a terminal alkyne.[1]

  • Materials:

    • Substituted 2-iodobenzoic acid

    • Terminal alkyne

    • Pd(PPh₃)₂Cl₂

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the substituted 2-iodobenzoic acid (1.0 eq) and the terminal alkyne (1.2 eq) in DMF, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and TEA (3.0 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, a 2-alkynylbenzoate intermediate, undergoes spontaneous intramolecular cyclization.

    • Purify the resulting isocoumarin derivative by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[22]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • Isocoumarin test compound

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the isocoumarin in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24-72 hours. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin).

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Isocoumarin test compound

    • 96-well microtiter plates

    • Standardized microbial inoculum

    • Positive control antibiotic (e.g., ciprofloxacin, amphotericin B)

    • Resazurin or INT dye (optional, for viability indication)

  • Procedure:

    • Compound Dilution: Prepare a serial two-fold dilution of the isocoumarin in the broth medium directly in the 96-well plate.

    • Inoculation: Add a standardized inoculum of the microorganism to each well.

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Visualization (Optional): Add a viability indicator like resazurin or INT to visualize the results. A color change indicates microbial growth.

Conclusion and Future Perspectives

Isocoumarins, both from natural and synthetic origins, present a rich and diverse chemical space for the discovery and development of new therapeutic agents. Natural isocoumarins continue to provide novel scaffolds with potent biological activities. Synthetic methodologies, on the other hand, offer the means to systematically explore the structure-activity relationships and optimize the pharmacological properties of these compounds. The comparative data and detailed protocols provided in this guide aim to facilitate further research in this exciting field. Future efforts should focus on the elucidation of the mechanisms of action of novel isocoumarins, the development of more efficient and selective synthetic strategies, and the preclinical and clinical evaluation of the most promising candidates. The continued exploration of the chemical and biological diversity of isocoumarins holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

A Comprehensive Technical Guide to 6,7-Dimethoxyisochroman-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 6,7-dimethoxyisochroman-3-one, a heterocyclic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the compound's nomenclature, physicochemical properties, a representative synthesis protocol, and an exploration of its potential biological activities based on structurally related molecules.

Nomenclature and Synonyms

6,7-Dimethoxyisochroman-3-one is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms is provided below to facilitate thorough literature searches and unambiguous identification.

Table 1: Synonyms and Identifiers for 6,7-Dimethoxyisochroman-3-one

TypeIdentifier
IUPAC Name 6,7-dimethoxy-1,4-dihydroisochromen-3-one[1]
CAS Number 16135-41-4[1]
Molecular Formula C₁₁H₁₂O₄[1]
PubChem CID 335610[1]
Depositor-Supplied Synonyms 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one, 6,7-dimethoxyisochroman-3-one, 6,7-dimethoxy-3-isochromanone, 3H-2-Benzopyran-3-one, 1,4-dihydro-6,7-dimethoxy-[1]

Physicochemical Properties

The fundamental physicochemical properties of 6,7-dimethoxyisochroman-3-one are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for 6,7-Dimethoxyisochroman-3-one

PropertyValue
Molecular Weight 208.21 g/mol [1]
Exact Mass 208.07355886 Da[1]
XLogP3 1.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 44.8 Ų[1]
Heavy Atom Count 15[1]
Complexity 241[1]

Experimental Protocols: Synthesis

Protocol: Synthesis of a 6,7-Dimethoxyisochromanone Derivative

Objective: To synthesize a 3-substituted-6,7-dimethoxyisochromanone derivative.

Materials:

  • 6,7-Dimethoxyhomophthalic anhydride

  • An aliphatic aldehyde (e.g., octanal, decanal)[2]

  • 4-(Dimethylamino)pyridine (DMAP)[2]

  • Dry chloroform

  • 10% Sodium hydrogen carbonate solution

  • 10% Hydrochloric acid

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • To a mixture of 6,7-dimethoxyhomophthalic anhydride (1.0 equivalent) and an aliphatic aldehyde (0.9-1.0 equivalent) in dry chloroform, add 4-(dimethylamino)pyridine (DMAP) (0.9-1.0 equivalent).[2]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, extract the reaction mixture with a 10% sodium hydrogen carbonate solution.

  • Acidify the aqueous layer to a pH of 3 with 10% hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Dry the organic layer with sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by fractional crystallization or column chromatography to isolate the desired isochromanone derivative.[2]

Putative Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of 6,7-dimethoxyisochroman-3-one is limited in the public domain. However, the isochromanone scaffold is present in numerous natural and synthetic compounds with significant biological activities. Furthermore, structurally related compounds, such as other isochromanone derivatives and tetrahydroisoquinolines, have demonstrated potential as anticancer and neuroprotective agents.[4][5][6]

One study on a structurally similar isochromanone, (3R)-5,6,7-trihydroxy-3-isopropyl-3-methylisochroman-1-one, demonstrated its ability to inhibit osteosarcoma growth by inducing apoptosis.[6] This suggests that the isochromanone core may be a valuable pharmacophore for the development of novel anticancer agents. The apoptotic pathway often involves the regulation of pro- and anti-apoptotic proteins and the activation of caspases.[6]

Furthermore, other related heterocyclic compounds have been shown to exert their effects through the modulation of key cellular signaling pathways, such as the Akt/mTOR pathway, which is frequently dysregulated in cancer. The inhibition of this pathway can lead to decreased cell proliferation and survival.

Based on this information from structurally related compounds, a hypothetical mechanism of action for 6,7-dimethoxyisochroman-3-one could involve the induction of apoptosis and the inhibition of pro-survival signaling pathways like Akt/mTOR.

Below is a conceptual workflow for evaluating the cytotoxic potential of a compound like 6,7-dimethoxyisochroman-3-one, along with a putative signaling pathway it might influence.

G cluster_workflow Experimental Workflow for Cytotoxicity Evaluation A Cancer Cell Line Culture B Treatment with 6,7-dimethoxyisochroman-3-one A->B C MTT Assay for Cell Viability B->C D Annexin V/PI Staining for Apoptosis B->D E Western Blot for Signaling Proteins (e.g., Akt, mTOR) B->E F Data Analysis and IC50 Determination C->F D->F E->F

Experimental workflow for assessing cytotoxicity.

G 6,7-dimethoxyisochroman-3-one 6,7-dimethoxyisochroman-3-one Akt Akt 6,7-dimethoxyisochroman-3-one->Akt inhibits Bax/Bcl-2 ratio Bax/Bcl-2 ratio 6,7-dimethoxyisochroman-3-one->Bax/Bcl-2 ratio increases mTOR mTOR Akt->mTOR activates Pro-survival signals Pro-survival signals mTOR->Pro-survival signals promotes Apoptosis Apoptosis Caspase Activation Caspase Activation Bax/Bcl-2 ratio->Caspase Activation leads to Caspase Activation->Apoptosis induces

Putative signaling pathway for 6,7-dimethoxyisochroman-3-one.

Conclusion

6,7-Dimethoxyisochroman-3-one is a well-defined chemical entity with potential for further investigation in the field of medicinal chemistry. While direct biological data is sparse, the known activities of structurally related compounds suggest that it may possess valuable pharmacological properties, particularly in the area of oncology. The synthetic route to its core structure is accessible, allowing for the generation of material for further biological evaluation. Future research should focus on the direct assessment of its cytotoxicity, mechanism of action, and potential therapeutic applications. This guide serves as a foundational resource to stimulate and support such future investigations.

References

Potential Pharmacological Activities of Dihydroisocoumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroisocoumarins, a class of naturally occurring lactone derivatives, have garnered significant attention in the field of pharmacology due to their diverse and potent biological activities. These compounds, isolated from a variety of natural sources including fungi, plants, and insects, possess a 3,4-dihydro-1H-isochromen-1-one core structure. The wide range of pharmacological effects exhibited by dihydroisocoumarins, including anticancer, antimicrobial, and anti-inflammatory properties, makes them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core pharmacological activities of dihydroisocoumarins, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Anticancer Activity

Dihydroisocoumarins have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Quantitative Data: In Vitro Anticancer Activity of Dihydroisocoumarins
CompoundCancer Cell LineAssayIC50 (µM)Reference
4-hydroxy-3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid octadeca-6,9,12-trienyl esterMCF-7 (Breast)MTTPotent (Specific value not provided)[1]
4-hydroxy-3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid octadeca-6,9,12-trienyl esterMDA-MB-468 (Breast)MTTPotent (Specific value not provided)[1]
4-hydroxy-3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid octadeca-6,9,12-trienyl esterSK-MEL-28 (Melanoma)MTTPotent (Specific value not provided)[1]
4-hydroxy-3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid octadeca-6,9,12-trienyl esterMalme-3M (Melanoma)MTTPotent (Specific value not provided)[1]
Dihydroisocoumarin derivatives 1-3KB, HeLa S3, MCF-7, Hep G2, HT-29MTT> 30[2]
Key Signaling Pathways in Anticancer Activity

Dihydroisocoumarins have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cell survival and proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

anticancer_pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Dihydroisocoumarins_mapk Dihydroisocoumarins Dihydroisocoumarins_mapk->MEK Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression Dihydroisocoumarins_nfkb Dihydroisocoumarins Dihydroisocoumarins_nfkb->IKK

Anticancer signaling pathways modulated by dihydroisocoumarins.
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

mtt_workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with various concentrations of dihydroisocoumarins. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan crystals with a solubilization solution (e.g., DMSO). D->E F 6. Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Calculate cell viability and IC50 values. F->G

Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dihydroisocoumarin compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Antimicrobial Activity

Several dihydroisocoumarins have been reported to exhibit significant activity against a broad spectrum of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial membranes or the inhibition of essential enzymes.

Quantitative Data: In Vitro Antimicrobial Activity of Dihydroisocoumarins
CompoundMicroorganismAssayMIC (µg/mL)Reference
Biafraecoumarin AEscherichia coliBroth Microdilution25[3]
Biafraecoumarin ABacillus subtilisBroth Microdilution12.5[3]
Biafraecoumarin AStaphylococcus aureusBroth Microdilution25[3]
Biafraecoumarin ACandida albicansBroth Microdilution50[3]
Biafraecoumarin BEscherichia coliBroth Microdilution50[3]
Biafraecoumarin BBacillus subtilisBroth Microdilution25[3]
Biafraecoumarin BStaphylococcus aureusBroth Microdilution50[3]
Biafraecoumarin BCandida albicansBroth Microdilution100[3]
Biafraecoumarin CEscherichia coliBroth Microdilution100[3]
Biafraecoumarin CBacillus subtilisBroth Microdilution50[3]
Biafraecoumarin CStaphylococcus aureusBroth Microdilution100[3]
Biafraecoumarin CCandida albicansBroth Microdilution>100[3]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

mic_workflow A 1. Prepare serial two-fold dilutions of dihydroisocoumarins in broth in a 96-well plate. B 2. Inoculate each well with a standardized suspension of the test microorganism. A->B C 3. Include positive (microorganism only) and negative (broth only) controls. B->C D 4. Incubate the plate at the appropriate temperature and duration for the microorganism. C->D E 5. Visually inspect for turbidity or use a microplate reader to determine growth. D->E F 6. The MIC is the lowest concentration with no visible growth. E->F

Workflow for the broth microdilution MIC assay.

Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the dihydroisocoumarin compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well containing the antimicrobial dilutions with the prepared microbial suspension. Include a growth control well (microorganism and broth without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. The results can also be read using a microplate reader.

Anti-inflammatory Activity

Dihydroisocoumarins have been found to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This activity is often linked to the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data: In Vitro Anti-inflammatory Activity of Dihydroisocoumarins

| Compound | Cell Line | Stimulant | Target | IC50 (µM) | Reference | |---|---|---|---|---| | Dihydroisocoumarin derivative 1 | BV2 Microglia | LPS | NO Production | ~40 |[4] | | Dihydroisocoumarin derivative 2 | BV2 Microglia | LPS | NO Production | ~60 |[4] | | Dihydroisocoumarin derivative 3 | BV2 Microglia | LPS | NO Production | ~70 |[4] | | Dihydroisocoumarin derivative 4 | BV2 Microglia | LPS | NO Production | ~50 |[4] | | Dihydroisocoumarin derivative 5 | BV2 Microglia | LPS | NO Production | ~60 |[4] | | Dihydroisocoumarin derivative 6 | BV2 Microglia | LPS | NO Production | ~80 |[4] | | (-)-annulatomarin | - | - | COX-2 Inhibition (%) at 20 µM | >10 |[2] |

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of dihydroisocoumarins are often mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. Inhibition of these pathways leads to a reduction in the expression of pro-inflammatory genes.

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 TLR4->p38 IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB (in Nucleus) NFkB->NFkB_nuc iNOS_COX2 iNOS & COX-2 Gene Expression NFkB_nuc->iNOS_COX2 p38->iNOS_COX2 NO_PGs NO & Prostaglandins (Inflammation) iNOS_COX2->NO_PGs Dihydroisocoumarins Dihydroisocoumarins Dihydroisocoumarins->IKK Dihydroisocoumarins->p38

Anti-inflammatory signaling pathways inhibited by dihydroisocoumarins.
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.

griess_workflow A 1. Culture cells (e.g., macrophages, microglia) in a 24-well plate. B 2. Treat cells with dihydroisocoumarins and an inflammatory stimulus (e.g., LPS). A->B C 3. Incubate for 24 hours. B->C D 4. Collect the cell culture supernatant. C->D E 5. Mix supernatant with Griess reagent (sulfanilamide and NED). D->E F 6. Incubate at room temperature for 10-15 minutes. E->F G 7. Measure absorbance at ~540 nm. F->G H 8. Quantify nitrite concentration using a sodium nitrite standard curve. G->H

Workflow for the Griess assay for nitric oxide.

Methodology:

  • Cell Culture and Treatment: Plate cells such as RAW 264.7 macrophages or BV2 microglia in a 24-well plate. Pre-treat the cells with various concentrations of dihydroisocoumarin compounds for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion

Dihydroisocoumarins represent a versatile class of natural products with significant potential for the development of new drugs targeting cancer, microbial infections, and inflammatory diseases. Their diverse mechanisms of action, including the modulation of key signaling pathways and direct inhibitory effects on microbial growth, underscore their therapeutic promise. Further research, including lead optimization and in vivo efficacy studies, is warranted to fully elucidate the clinical potential of these promising compounds. This technical guide provides a foundational understanding of the pharmacological activities of dihydroisocoumarins to aid researchers in their drug discovery and development efforts.

References

An In-Depth Technical Review of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one, also known as 6,7-dimethoxyisochroman-3-one, is a heterocyclic organic compound belonging to the 3,4-dihydroisocoumarin class.[1][2] These lactones are isomers of coumarins and are recognized as important structural motifs in a variety of natural products isolated from sources such as bacteria, fungi, and plants.[2][3] The dihydroisocoumarin scaffold is of significant interest to medicinal and synthetic chemists due to its association with a wide spectrum of biological activities.[3][4] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and the biological potential of its parent class.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from chemical databases.[1] Key identifiers and computed physical properties are summarized in the table below, providing essential information for researchers and drug development professionals.

PropertyValueSource
IUPAC Name 6,7-dimethoxy-1,4-dihydroisochromen-3-onePubChem[1]
Synonym 6,7-dimethoxyisochroman-3-onePubChem[1]
CAS Number 16135-41-4PubChem[1]
Molecular Formula C₁₁H₁₂O₄PubChem[1]
Molecular Weight 208.21 g/mol PubChem[1]
Monoisotopic Mass 208.07355886 DaPubChem[1]
XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]

Spectroscopic Data

Detailed spectroscopic data for the title compound is limited in publicly accessible literature. However, information on spectral techniques used for its characterization is available.

Data TypeTechnique / InstrumentationDetailsSource
Mass Spectrometry MS-MS / Ion TrapPrecursor Type: [M+H]⁺; Precursor m/z: 209.0808; Major Fragments: 181.3, 191, 194.1PubChem[1]
Infrared (IR) Spectra FTIR, KBr WaferSpectrum available from Maybridge Chemical Company Ltd.PubChem[1]
Infrared (IR) Spectra ATR-IR, Bio-Rad FTSSpectrum available from Indofine Chemical Company, Inc.PubChem[1]

Synthesis and Experimental Protocols

The synthesis of 3,4-dihydroisocoumarins, including derivatives of the title compound, commonly involves the condensation of a homophthalic anhydride with an aldehyde or ketone.[5][6] This approach serves as a versatile method for accessing the core dihydroisocoumarin structure.

A representative experimental protocol for the synthesis of a 3,4-disubstituted dihydroisocoumarin, which can be adapted for the synthesis of related structures, is detailed below. This process involves the reaction of a homophthalic anhydride with an aldehyde, catalyzed by a base.

Representative Protocol: Synthesis of a 3-Substituted-3,4-dihydroisocoumarin-4-carboxylic acid

  • Reaction Setup: To a solution of the appropriate homophthalic anhydride (e.g., 6,7-dimethoxyhomophthalic anhydride) in a dry solvent such as chloroform, add a slight molar excess (e.g., 1.1 equivalents) of an aldehyde.

  • Catalysis: Add a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP), to the mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically subjected to an extractive work-up. This may involve washing with a basic aqueous solution (e.g., 10% sodium bicarbonate) to separate the carboxylic acid product.

  • Isolation: The aqueous layer is then acidified (e.g., with 10% hydrochloric acid) to precipitate the product, which is subsequently extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by methods such as fractional crystallization.

G A 1. Reactants - Homophthalic Anhydride - Aldehyde - Dry Chloroform B 2. Catalyst Addition - DMAP A->B Add C 3. Reaction - Stir at Room Temp - Monitor by TLC B->C Initiate D 4. Basic Extraction - 10% NaHCO3 C->D Work-up E 5. Acidification - 10% HCl D->E Aqueous Layer F 6. Organic Extraction - Ethyl Acetate E->F Precipitate G 7. Purification - Dry, Evaporate - Crystallize F->G Isolate H Final Product - Dihydroisocoumarin - Carboxylic Acid G->H Purify

General workflow for the synthesis of 3,4-dihydroisocoumarins.

Biological and Pharmacological Context

While specific biological activity data for this compound is not extensively documented in the reviewed literature, the broader class of 3,4-dihydroisocoumarins is known for a diverse range of pharmacological effects.[2][3] These compounds have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, cytotoxic, and enzyme inhibitory activities.[4][7][8][9]

The biological potential of these molecules is heavily influenced by the substitution patterns on their basic skeleton.[3][8] For instance, various dihydroisocoumarin derivatives have been shown to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production in microglial cells, suggesting anti-neuroinflammatory properties.[9] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] Certain derivatives have also been found to interfere with key inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway.[9]

The core structure of this compound serves as a valuable scaffold for the development of novel therapeutic agents, and further investigation into its specific biological profile is warranted.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Pro-inflammatory Gene Expression cluster_3 Inflammatory Mediators LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK p38 MAPK LPS->MAPK iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 MAPK->iNOS MAPK->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Dihydroisocoumarins Dihydroisocoumarin Derivatives Dihydroisocoumarins->NFkB Inhibit Dihydroisocoumarins->MAPK Inhibit

Inhibitory action of dihydroisocoumarins on inflammatory pathways.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one, a valuable heterocyclic compound for pharmaceutical research and drug development. The described synthetic route is a robust and efficient two-step process commencing from commercially available 3,4-dimethoxyphenylacetic acid (homoveratric acid). The methodology involves an initial chloromethylation of the starting material, followed by an intramolecular cyclization to yield the target isochromanone. This protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic compounds. The isochromanone core is a key structural motif that imparts a range of pharmacological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. A reliable and scalable synthesis of this scaffold is therefore crucial for the exploration of new therapeutic agents. The following protocol details a well-established synthetic strategy for the preparation of the title compound, which can be adapted for the synthesis of various analogues.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a two-step process starting from 3,4-dimethoxyphenylacetic acid. The workflow is illustrated in the diagram below.

Synthesis_Workflow Start 3,4-Dimethoxyphenylacetic Acid Intermediate 2-(Chloromethyl)-4,5-dimethoxyphenylacetic Acid Start->Intermediate Chloromethylation (HCHO, HCl) Product This compound Intermediate->Product Intramolecular Cyclization (Base)

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Synthesis of 2-(Chloromethyl)-4,5-dimethoxyphenylacetic Acid (Intermediate)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, suspend 3,4-dimethoxyphenylacetic acid (1.0 eq) in a suitable solvent such as a mixture of concentrated hydrochloric acid and glacial acetic acid.

  • Reagent Addition: Add paraformaldehyde (1.2 eq) to the suspension.

  • Reaction Conditions: Bubble hydrogen chloride gas through the stirred mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, pour the mixture into ice-water. The crude product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude 2-(chloromethyl)-4,5-dimethoxyphenylacetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure intermediate.

Synthesis of this compound (Target Compound)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-(chloromethyl)-4,5-dimethoxyphenylacetic acid intermediate (1.0 eq) in an appropriate solvent such as acetone or tetrahydrofuran.

  • Base Addition: Add a suitable base, for example, an aqueous solution of sodium bicarbonate (1.5 eq) or potassium carbonate (1.5 eq), to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)Melting Point (°C)
2-(Chloromethyl)-4,5-dimethoxyphenylacetic AcidC₁₁H₁₃ClO₄244.67Solid75-85-
This compoundC₁₁H₁₂O₄208.21Solid80-90-

Note: Melting points and specific yields are dependent on reaction scale and purification efficiency.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the lactone carbonyl stretch.

Safety Precautions

  • Handle concentrated hydrochloric acid and hydrogen chloride gas with extreme caution in a well-ventilated fume hood.

  • Paraformaldehyde is toxic and should be handled with care.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Always wear appropriate personal protective equipment.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The described two-step protocol is efficient and scalable, making it suitable for both academic research and industrial drug development applications. The modularity of this synthetic route also allows for the preparation of a diverse library of isochromanone derivatives for further biological evaluation.

One-Pot Synthesis of Dihydroisoquinoline Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the one-pot synthesis of dihydroisoquinoline hydrochloride, a crucial scaffold in medicinal chemistry and drug development. The primary focus is on the Bischler-Napieralski reaction, a robust and widely utilized method for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[1][2][3] This guide presents a streamlined one-pot procedure, minimizing intermediate isolation steps to improve efficiency and yield. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate seamless adoption in a laboratory setting.

Introduction

Dihydroisoquinolines and their derivatives are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds. The inherent biological activities associated with this scaffold have driven significant interest in the development of efficient synthetic methodologies. The Bischler-Napieralski reaction, first reported in 1893, remains a cornerstone for the synthesis of 3,4-dihydroisoquinolines.[1][2] The reaction involves the intramolecular cyclization of a β-phenethylamide using a dehydrating agent.[4]

Traditional multi-step syntheses can be time-consuming and often result in lower overall yields due to losses at each isolation and purification stage. One-pot syntheses offer a significant advantage by telescoping multiple reaction steps into a single, continuous process, thereby reducing solvent waste, saving time, and often improving yields. This document outlines a one-pot protocol for the synthesis of a representative dihydroisoquinoline hydrochloride, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, starting from the corresponding phenethylamine.

General Reaction Scheme

The one-pot synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride involves two key stages within a single reaction vessel:

  • N-Formylation: The starting material, 3,4-dimethoxyphenethylamine, is first acylated with a formylating agent to form the corresponding N-formyl intermediate.

  • Cyclodehydration (Bischler-Napieralski Reaction): A dehydrating/condensing agent is then introduced to effect an intramolecular electrophilic aromatic substitution, leading to the formation of the dihydroisoquinoline ring system. The reaction is then quenched and the hydrochloride salt is isolated.

Data Presentation

The following table summarizes the key quantitative data for the one-pot synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride.

ParameterValueReference
Starting Material 3,4-Dimethoxyphenethylamine[4]
Formylation Reagent Ethyl Formate[4]
Cyclizing/Dehydrating Agent Oxalyl Chloride / Phosphotungstic Acid[4]
Solvent Not explicitly specified, inert solvent is typical
Reaction Temperature Varies by step (initial cooling, then heating)
Reaction Time Not explicitly specified
Yield > 75%[4]
Purity > 99.0%[4]
Final Product 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the one-pot synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride.

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Ethyl formate (or other formylation reagent)

  • Oxalyl chloride

  • Phosphotungstic acid (catalyst)

  • Anhydrous inert solvent (e.g., toluene, acetonitrile)

  • Alcoholic solvent (e.g., isopropanol, ethanol) for quenching and crystallization

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

  • Ice bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • N-Formylation:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve 3,4-dimethoxyphenethylamine in an anhydrous inert solvent.

    • Cool the solution in an ice bath.

    • Slowly add the formylation reagent (e.g., ethyl formate, 2.0 equivalents) to the stirred solution.[4]

    • Allow the reaction mixture to stir at room temperature until the formation of the N-formyl intermediate is complete (monitor by TLC).

  • Cyclodehydration:

    • To the intermediate solution from the previous step, add a solution containing oxalyl chloride.

    • After the reaction with oxalyl chloride is complete, add a catalytic amount of phosphotungstic acid.[4]

    • Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete cyclization (monitor by TLC).

  • Work-up and Isolation:

    • Upon completion of the cyclization, cool the reaction mixture.

    • Add an alcohol solvent (e.g., isopropanol) to quench the reaction and facilitate the removal of byproducts such as oxalic acid.[4]

    • Cool the resulting mixture to induce crystallization of the dihydroisoquinoline hydrochloride salt.

    • Collect the crystalline product by filtration.

    • Wash the filter cake with a small amount of cold alcohol solvent.

    • Dry the product under vacuum to obtain 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Oxalyl chloride and phosphorus oxychloride (a common alternative cyclizing agent) are corrosive and react violently with water. Handle with extreme care using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Inert atmosphere is recommended to prevent side reactions with moisture.

Visualizations

The following diagrams illustrate the key processes involved in the one-pot synthesis of dihydroisoquinoline hydrochloride.

One_Pot_Synthesis_Workflow cluster_formylation Step 1: N-Formylation cluster_cyclization Step 2: Cyclodehydration cluster_workup Step 3: Work-up & Isolation start 3,4-Dimethoxyphenethylamine + Formylation Reagent intermediate N-Formyl Intermediate Solution start->intermediate Acylation cyclization_reagents Add Oxalyl Chloride & Phosphotungstic Acid intermediate->cyclization_reagents reflux Heat to Reflux cyclization_reagents->reflux Initiate Cyclization quench Quench with Alcohol reflux->quench crystallize Cool to Crystallize quench->crystallize filter_dry Filter and Dry crystallize->filter_dry product Dihydroisoquinoline HCl filter_dry->product

Caption: Workflow for the one-pot synthesis of dihydroisoquinoline hydrochloride.

Bischler_Napieralski_Mechanism amide β-Arylethylamide intermediate Nitrilium Ion Intermediate or Imidoyl Species amide->intermediate Activation reagent Dehydrating Agent (e.g., POCl3, P2O5) reagent->intermediate cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization Cyclization product 3,4-Dihydroisoquinoline cyclization->product Rearomatization

References

Application Notes and Protocols for the NMR Characterization of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of the compound 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one. This document includes tabulated NMR data, comprehensive experimental protocols, and graphical representations of the analytical workflow and structural correlations.

Introduction

This compound is a member of the dihydroisocoumarin class of compounds. Isocoumarins and their derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties[1][2]. Accurate structural elucidation and characterization are paramount for understanding structure-activity relationships and for quality control in synthetic processes. NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of such organic molecules in solution. This document outlines the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the complete spectral assignment of this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of closely related derivatives, specifically 3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids, as detailed in the available literature[1][2]. The presented data serves as a reliable reference for the interpretation of experimentally acquired spectra.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~6.70s-
H-8~7.60s-
H-1~5.30s-
H-4~3.60s-
6-OCH₃~3.91s-
7-OCH₃~3.93s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

PositionChemical Shift (δ, ppm)
C-3~170.0
C-8a~118.0
C-4a~130.0
C-6~154.0
C-7~150.0
C-5~109.0
C-8~112.0
C-1~70.0
C-4~35.0
6-OCH₃~56.3
7-OCH₃~56.4

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition and processing of NMR data for this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a broadband probe.

¹H NMR Spectroscopy:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 3.98 s

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Acquisition Time: 1.36 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

DEPT-135 Spectroscopy:

  • Pulse Program: dept135

  • Number of Scans: 256

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • ¹J(C,H): 145 Hz

  • Temperature: 298 K

2D COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Number of Scans: 2

  • Increments in F1: 256

  • Spectral Width (F1 and F2): 12 ppm

  • Temperature: 298 K

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans: 2

  • Increments in F1: 256

  • Spectral Width (F2): 12 ppm

  • Spectral Width (F1): 180 ppm

  • ¹J(C,H): 145 Hz

  • Temperature: 298 K

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgpndqf

  • Number of Scans: 4

  • Increments in F1: 256

  • Spectral Width (F2): 12 ppm

  • Spectral Width (F1): 220 ppm

  • Long-range ¹J(C,H): Optimized for 8 Hz

  • Temperature: 298 K

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually.

  • Perform baseline correction.

  • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

  • Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak (δ 77.16 ppm) or the TMS signal (δ 0.00 ppm).

  • Integrate the signals in the ¹H spectrum.

  • Analyze the multiplicities and coupling constants.

  • For 2D spectra, process both dimensions with appropriate window functions (e.g., sine-bell).

Structure Elucidation Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the NMR-based structure elucidation of this compound.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Determination H1_NMR 1H NMR Proton_Env Proton Environments (Chemical Shift, Integration, Multiplicity) H1_NMR->Proton_Env C13_NMR 13C NMR Carbon_Types Carbon Types (CH3, CH2, CH, Cq) C13_NMR->Carbon_Types DEPT135 DEPT-135 DEPT135->Carbon_Types COSY COSY HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity HSQC HSQC CH_Direct_Correlation Direct Carbon-Proton (1-bond) Correlation HSQC->CH_Direct_Correlation HMBC HMBC CH_Long_Range_Correlation Long-Range Carbon-Proton (2-3 bond) Correlation HMBC->CH_Long_Range_Correlation Structure_Elucidation Final Structure Elucidation Proton_Env->Structure_Elucidation Carbon_Types->Structure_Elucidation HH_Connectivity->Structure_Elucidation CH_Direct_Correlation->Structure_Elucidation CH_Long_Range_Correlation->Structure_Elucidation

Caption: Experimental workflow for NMR-based structure elucidation.

The following diagram illustrates the key long-range correlations expected in the HMBC spectrum, which are crucial for assembling the molecular skeleton.

HMBC_Correlations cluster_structure Key HMBC Correlations for Structure Assembly Structure C3 C-3 (lactone C=O) C1 C-1 (CH2) H1 H-1 H1->C3 C8a C-8a H1->C8a H8 H-8 H8->C1 C4a C-4a H8->C4a C6 C-6 H8->C6 H5 H-5 H5->C4a C7 C-7 H5->C7 C4 C-4 (CH2) H4 H-4 H4->C3 H4->C4a C5 C5 H4->C5 C6_OMe 6-OCH3 H_6_OMe H (6-OCH3) H_6_OMe->C6 C7_OMe 7-OCH3 H_7_OMe H (7-OCH3) H_7_OMe->C7

Caption: Expected key HMBC correlations for structural assignment.

Interpretation of NMR Data:

  • ¹H NMR: The two singlets in the aromatic region are assigned to H-5 and H-8. The two singlets in the aliphatic region correspond to the methylene protons at C-1 and C-4. The two sharp singlets with higher integration values are attributed to the two methoxy groups.

  • ¹³C NMR and DEPT-135: The carbonyl carbon (C-3) will appear at a low field (~170 ppm). The aromatic region will show four quaternary carbons and two CH carbons. The DEPT-135 spectrum will confirm the presence of two CH carbons (positive phase) and two CH₂ carbons (negative phase). The two methoxy carbons will appear as positive signals.

  • COSY: This experiment will show correlations between geminal and vicinal protons. For this specific molecule, no significant COSY correlations are expected due to the absence of vicinal protons.

  • HSQC: This spectrum will correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons.

  • HMBC: This is the most critical experiment for confirming the overall structure. Key expected correlations include:

    • The methylene protons at C-1 (H-1) will show correlations to the lactone carbonyl (C-3) and the aromatic quaternary carbon C-8a.

    • The aromatic proton H-8 will show correlations to C-1, C-6, and C-4a.

    • The aromatic proton H-5 will show correlations to C-7 and C-4a.

    • The methylene protons at C-4 (H-4) will show correlations to C-3, C-5, and C-4a.

    • The methoxy protons will show correlations to their respective attached aromatic carbons (C-6 and C-7).

By combining the information from all these NMR experiments, the complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound.

References

Application Note: High-Resolution Mass Spectrometry (HRMS) for the Structural Elucidation of Substituted Isochromene-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Substituted isochromene-4-carboxylic acids represent a class of organic compounds with significant potential in medicinal chemistry and materials science. Accurate characterization of these molecules is fundamental to understanding their structure-activity relationships. High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for this purpose, providing highly accurate mass measurements that enable the unambiguous determination of elemental compositions. This application note details the use of Electrospray Ionization (ESI) HRMS for the analysis of novel substituted isochromene-4-carboxylic acids.

Principle of Analysis The primary strength of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass (isobars). For carboxylic acids, ESI in negative ion mode is highly effective, as the acidic proton is readily lost to form the deprotonated molecule [M-H]⁻.[1] The experimentally determined accurate mass of this ion is then compared against the theoretical mass calculated from the proposed chemical formula to confirm the compound's identity.

Experimental Workflow The overall process for the synthesis and analysis of these compounds involves several key stages, from chemical reaction to final data interpretation. The workflow ensures the purity of the analyte and the accuracy of the subsequent HRMS analysis.

Workflow cluster_0 Synthesis & Purification cluster_1 Sample Analysis cluster_2 Data Interpretation a Synthesis Reaction (Aldehyde + Anhydride) b Extraction of Carboxylic Acids (10% NaHCO3) a->b c Purification (Column Chromatography) b->c d Sample Preparation (Dissolution in Solvent) c->d e LC-HRMS Analysis (ESI Negative Mode) d->e f Data Acquisition (High-Resolution Spectrum) e->f g Mass Measurement (Determine Experimental m/z) f->g h Formula Calculation (Compare with Theoretical m/z) g->h i Structure Confirmation h->i

Caption: Experimental workflow from synthesis to HRMS-based structural confirmation.

Quantitative HRMS Data Summary

The following table summarizes HRMS data for newly synthesized 3-alkyl substituted cis- and trans-(±)-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids. The data demonstrates the high accuracy achieved, with minimal deviation between the calculated and experimentally found masses for the [M-H]⁻ ion.[1]

Compound Name/DescriptionMolecular Formula (Negative Ion)Calculated m/z ([M-H]⁻)Found m/z ([M-H]⁻)
3-Heptyl-3,4-dihydro-isochromene derivativeC₁₉H₂₅O₆⁻349.16566349.16430
3-Nonyl-3,4-dihydro-isochromene derivativeC₂₁H₂₉O₆⁻377.19696377.19537

Detailed Experimental Protocols

Synthesis and Purification Protocol

This protocol is adapted from a known procedure for preparing cis- and trans-(±)-3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acids.[2]

Objective: To synthesize and isolate 3-alkyl substituted isochromene-4-carboxylic acids for HRMS analysis.

Materials:

  • 6,7-dimethoxyhomophthalic anhydride

  • Aliphatic aldehydes (e.g., octanal, decanal)

  • 4-Dimethylaminopyridine (DMAP)

  • Dry Chloroform (CHCl₃)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • 18% Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄)

  • Petroleum ether

  • Formic acid

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6,7-dimethoxyhomophthalic anhydride (1 equivalent) and the selected aliphatic aldehyde (1 equivalent) in dry chloroform.

  • Add DMAP (1 equivalent) to the mixture.

  • Stir the resulting mixture for 1 hour at room temperature (22-23°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the resulting carboxylic acids from the organic phase with a 10% NaHCO₃ solution.

  • Acidify the separated aqueous layer to a pH of 3 using 18% HCl.

  • Extract the acidified aqueous layer with EtOAc.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Isolate the diastereoisomers via silica gel column chromatography using a mobile phase of petroleum ether/EtOAc (1/1) with a small addition of formic acid.[2]

LC-HRMS Analysis Protocol

Objective: To obtain high-resolution mass spectra for the confirmation of the elemental composition of purified isochromene-4-carboxylic acids.

Materials and Reagents:

  • Purified isochromene-4-carboxylic acid sample

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Autosampler vials with caps

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system.

  • A High-Resolution Mass Spectrometer (e.g., Orbitrap or FT-ICR) equipped with an Electrospray Ionization (ESI) source.[3]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified compound at 1 mg/mL in methanol.

    • Perform a serial dilution of the stock solution using a 50:50 mixture of acetonitrile and water to a final concentration of 1-10 µg/mL.

    • Transfer the final solution to an autosampler vial.

  • Liquid Chromatography (LC) Method: (Optional, but recommended for purity confirmation)

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 2 min.

  • High-Resolution Mass Spectrometry (HRMS) Method:

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Negative Ion Mode[1]

    • Resolving Power: > 60,000[3]

    • Scan Range: m/z 100 – 800

    • Capillary Voltage: 3.0 – 4.0 kV

    • Source Temperature: 120 – 150 °C

    • Sheath Gas / Aux Gas Flow: Set according to instrument manufacturer's recommendations.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the high-resolution mass spectrum for the identified peak.

    • Determine the accurate experimental m/z value for the most intense peak, corresponding to the [M-H]⁻ ion.

    • Use a formula calculator tool to derive the elemental composition from the experimental m/z.

    • Compare the calculated elemental composition and theoretical mass with the expected structure. The mass error should ideally be below 5 ppm.

HRMS_Logic A Proposed Chemical Structure (e.g., C19H26O6) B Calculate Theoretical Mass [M-H]⁻ = 349.16566 A->B E Compare Masses (Calculate Mass Error) B->E C Acquire Experimental Data (LC-HRMS) D Measure Accurate Mass [M-H]⁻ = 349.16430 C->D D->E F Confirmation (Mass Error < 5 ppm) E->F Yes G Re-evaluate Structure E->G No

Caption: Logical process for HRMS-based structural confirmation of a compound.

References

Application Notes and Protocols: 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current date, a comprehensive review of published scientific literature reveals a significant lack of specific data regarding the application of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one in cancer research. While this compound is commercially available and its chemical properties are documented, there are no detailed studies outlining its mechanism of action, efficacy against cancer cell lines, or specific signaling pathways it may modulate.

The following information is based on research into structurally similar compounds and is provided for contextual understanding only. The biological activities described for these related molecules cannot be directly attributed to this compound. Researchers are advised to perform initial exploratory studies to determine any potential anticancer effects of the specified compound.

Introduction to this compound

This compound is a heterocyclic compound with a dihydro-isochromenone core. Its chemical structure is characterized by two methoxy groups at the 6 and 7 positions. While its direct biological activities in cancer are not yet reported, the isochromenone and related isoquinoline scaffolds are present in various natural and synthetic compounds that have demonstrated cytotoxic and anticancer properties.

Chemical Structure:

Caption: Chemical structure of this compound.

Research on Structurally Related Compounds

While data on the target compound is unavailable, research on other molecules containing the 6,7-dimethoxy substitution on a heterocyclic core has shown promising anticancer activities. These findings may provide a rationale for investigating this compound as a potential anticancer agent.

6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

A structurally related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been shown to possess antiproliferative effects. Studies have indicated its potential to attenuate hepatocellular carcinoma and colorectal cancer in rat models. The proposed mechanism of action involves the blockade of the IL-6/JAK2/STAT3 oncogenic signaling pathway.[1]

Substituted 6,7-dimethoxyquinazolines

Derivatives of 6,7-dimethoxyquinazoline have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including colon and ovarian cancer cells. Some of these derivatives exhibited significant cytotoxicity at micromolar concentrations.

Dihydroisocoumarins

The broader class of dihydroisocoumarins, to which the target compound belongs, has been a subject of interest in cancer research. Various natural and synthetic dihydroisocoumarins have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. Their mechanisms of action are diverse and depend on the specific substitutions on the isocoumarin core.

Proposed Initial Experimental Protocols

For researchers interested in evaluating the anticancer potential of this compound, the following experimental workflow is proposed as a starting point.

Caption: Proposed workflow for evaluating the anticancer potential of a novel compound.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of various cancer cell lines.

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate media and conditions.

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions of the compound in culture medium.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Perform a cell viability assay, such as the MTT or SRB assay, according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value for each cell line.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if the compound induces apoptosis in cancer cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Cycle Analysis

Objective: To investigate the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound at its IC50 concentration and harvest at different time points.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain with a solution containing Propidium Iodide and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

There is currently no published evidence to support the use of this compound in cancer research. However, the anticancer activities of structurally related compounds suggest that it may be a candidate for initial screening. The provided experimental protocols offer a basic framework for researchers to begin investigating the potential cytotoxic and mechanistic properties of this compound. Any findings from such studies would be novel and contribute significantly to the field.

References

Application Notes and Protocols for 6,7-Dimethoxy-1,4-dihydro-3H-isochromen-3-one and its Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one is a heterocyclic molecule featuring a 3,4-dihydroisocoumarin core. While direct applications of this specific molecule in drug design are not extensively documented in publicly available literature, its structural motif, particularly the 6,7-dimethoxy-substituted aromatic ring, is a key pharmacophore in a wide range of biologically active compounds. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with various biological targets.

These application notes will focus on the broader therapeutic potential of the 6,7-dimethoxy-substituted heterocyclic core, drawing parallels from closely related and more extensively studied analogs such as tetrahydroisoquinolines and quinolines. The isochromenone core can be considered a valuable synthetic intermediate or a potential bioisostere for these established pharmacophores.

Therapeutic Applications of the 6,7-Dimethoxy Heterocyclic Scaffold

The 6,7-dimethoxy substitution pattern on a heterocyclic core has been associated with a variety of pharmacological activities, making it a versatile scaffold for drug design. Key therapeutic areas where this motif has shown promise include:

  • Anticancer Activity: Derivatives of 6,7-dimethoxy-tetrahydroisoquinoline have demonstrated significant antiproliferative effects. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) has been shown to attenuate hepatocellular carcinoma and colon carcinogenesis.[1][2]

  • Multidrug Resistance (MDR) Reversal: A major challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). Several 6,7-dimethoxy-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to reverse MDR in cancer cells.[3]

  • Antimicrobial Activity: The isocoumarin and dihydroisocoumarin cores, to which this compound belongs, are known to exhibit antimicrobial and antifungal properties.[4]

  • Modulation of Muscle Contractility: Certain 6,7-dimethoxy-dihydroisoquinoline derivatives have been investigated for their effects on smooth muscle contractility, suggesting potential applications in disorders related to muscle function.[5]

Quantitative Data Summary

The following tables summarize the biological activity of various compounds featuring the 6,7-dimethoxy heterocyclic scaffold.

Table 1: Anticancer and MDR Reversal Activity of 6,7-Dimethoxy-tetrahydroisoquinoline Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reversal FactorReference
6e K562/A02Cytotoxicity (MTT)0.6624.13[3]
6h K562/A02Cytotoxicity (MTT)0.6524.50[3]
7c K562/A02Cytotoxicity (MTT)0.9616.59[3]
Verapamil K562/A02Cytotoxicity (MTT)1.6210.45[3]

Table 2: In-vivo Antiproliferative Effect of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) in Diethylnitrosamine-induced Hepatocellular Carcinoma in Rats [1]

Treatment GroupDoseAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)
Normal Control -45.8 ± 2.165.2 ± 3.5
Toxic Control (DEN) -125.6 ± 5.8158.4 ± 7.2
Positive Control (DEN + 5-FU) 20 mg/kg68.3 ± 3.185.7 ± 4.1
DEN + M1 50 mg/kg82.1 ± 4.5105.3 ± 5.9
DEN + M1 100 mg/kg65.4 ± 3.888.6 ± 4.7

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol is adapted from the synthesis of related 3-alkyl-substituted 3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids.[4]

Materials:

  • 6,7-dimethoxyhomophthalic anhydride

  • Aliphatic aldehyde (e.g., octanal, decanal)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dry chloroform

  • 10% Sodium hydrogen carbonate solution

  • 10% Hydrochloric acid

  • Ethyl acetate

  • Sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a mixture of 6,7-dimethoxyhomophthalic anhydride (1.5 mmol) and the respective aliphatic aldehyde (1.65 mmol) in dry chloroform (5 ml), add DMAP (1.5 mmol).

  • Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with 10% sodium hydrogen carbonate solution.

  • Acidify the aqueous layer to pH 3 with 10% hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting diastereomeric mixture by column chromatography on silica gel to separate the cis and trans isomers.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]

Materials:

  • K562 and K562/A02 (adriamycin-resistant) human leukemia cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Test compounds dissolved in DMSO

  • Adriamycin (positive control)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10^4 cells/mL in 100 µL of medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Add 100 µL of medium containing various concentrations of the test compounds to the wells.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.

Visualizations

Signaling Pathway Diagram

G Potential Signaling Pathway Inhibition by 6,7-Dimethoxy-tetrahydroisoquinoline Derivatives IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3->Gene Induces Proliferation Cell Proliferation & Survival Gene->Proliferation M1 6,7-dimethoxy-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid (M1) M1->IL6 Reduces Expression M1->JAK2 Downregulates Phosphorylation M1->pSTAT3 Downregulates Phosphorylation

Caption: IL-6/JAK2/STAT3 signaling pathway and potential points of inhibition by M1.

Experimental Workflow Diagram

G Workflow for Synthesis and Evaluation of 6,7-Dimethoxy-tetrahydroisoquinoline Derivatives cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 6,7-dimethoxyhomophthalic anhydride, aldehydes) Reaction Condensation Reaction (e.g., with DMAP catalyst) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Assays (e.g., MTT Cytotoxicity Assay) Characterization->InVitro Test Compounds InVivo In Vivo Models (e.g., Xenograft models, Carcinogen-induced models) Characterization->InVivo Test Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot, ELISA) Characterization->Mechanism Test Compounds Data Data Analysis (IC50, Tumor Growth Inhibition) InVitro->Data InVivo->Data Mechanism->Data

Caption: General workflow from synthesis to biological evaluation.

Logical Relationship Diagram

G Bioisosteric Relationship and Drug Design Strategy cluster_scaffolds Heterocyclic Scaffolds cluster_activities Biological Activities Core 6,7-Dimethoxy Phenyl Core Isochromenone Isochromenone Core->Isochromenone Tetrahydroisoquinoline Tetrahydroisoquinoline Core->Tetrahydroisoquinoline Quinoline Quinoline Core->Quinoline Isochromenone->Tetrahydroisoquinoline Potential Precursor/ Bioisostere Antimicrobial Antimicrobial Isochromenone->Antimicrobial Anticancer Anticancer Tetrahydroisoquinoline->Anticancer MDR MDR Reversal Tetrahydroisoquinoline->MDR Quinoline->Anticancer

Caption: Relationship between the core, scaffolds, and observed activities.

References

Application Notes and Protocols for the Bischler-Napieralski Reaction in Dihydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Bischler-Napieralski reaction to synthesize 3,4-dihydroisoquinolines. This powerful intramolecular cyclization reaction is a cornerstone in the synthesis of the isoquinoline core, a prevalent scaffold in numerous alkaloids and pharmacologically active compounds.

Introduction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates to yield 3,4-dihydroisoquinolines.[1][2][3] First reported in 1893, this reaction typically employs a dehydrating agent under acidic conditions to promote the ring closure.[2] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.[4][5] The reaction is particularly effective for arenes bearing electron-donating groups.[6]

Reaction Mechanism

The mechanism of the Bischler-Napieralski reaction has been the subject of detailed studies. Two primary pathways are generally considered, and the predominant mechanism can be influenced by the specific reaction conditions.[1]

  • Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. Cyclization then occurs, followed by an elimination step to form the dihydroisoquinoline.[1]

  • Mechanism II: In this pathway, a nitrilium ion intermediate is generated first. This highly electrophilic species then undergoes intramolecular electrophilic aromatic substitution to yield the final product.[1] Evidence for the nitrilium ion intermediate includes the observation of styrenes as a side product, which can arise from a retro-Ritter reaction.[7]

Experimental Protocols

A variety of dehydrating agents can be employed for the Bischler-Napieralski reaction, with the choice often depending on the reactivity of the substrate. Common reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (Tf₂O).[2][6] For substrates lacking electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often most effective.[1][5]

Protocol 1: Classical Bischler-Napieralski Reaction using Phosphorus Oxychloride (POCl₃)

This protocol describes a general procedure for the cyclization of a β-arylethylamide using POCl₃.

Materials:

  • β-arylethylamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0 - 5.0 equiv)

  • Anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane (DCM))

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide.

  • Add the anhydrous solvent to dissolve the substrate.

  • Slowly add phosphorus oxychloride to the stirred solution. The addition may be exothermic, and cooling with an ice bath may be necessary.

  • After the addition is complete, heat the reaction mixture to reflux (temperatures can range from 80 to 110 °C depending on the solvent).

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 3,4-dihydroisoquinoline.

Protocol 2: Mild Bischler-Napieralski Reaction using Triflic Anhydride (Tf₂O)

This modified procedure allows for milder reaction conditions, which can be beneficial for sensitive substrates.

Materials:

  • β-arylethylamide (1.0 equiv)

  • Triflic anhydride (Tf₂O) (1.1 - 1.5 equiv)

  • 2-Chloropyridine (2.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the β-arylethylamide in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Add 2-chloropyridine to the solution.

  • Cool the mixture to -20 °C.

  • Slowly add triflic anhydride to the cooled, stirred solution.

  • Allow the reaction to stir at a low temperature for a specified time (e.g., 30 minutes) and then warm to a higher temperature (e.g., 0 °C or room temperature) as needed, monitoring by TLC or LC-MS.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the organic phase in vacuo.

  • Purify the residue by flash column chromatography to yield the 3,4-dihydroisoquinoline.

Protocol 3: Microwave-Assisted Bischler-Napieralski Reaction

Microwave irradiation can significantly accelerate the Bischler-Napieralski reaction, often leading to higher yields and shorter reaction times.[8]

Materials:

  • β-arylethylamide (1.0 equiv)

  • Dehydrating agent (e.g., POCl₃ or P₂O₅)

  • Appropriate solvent (e.g., toluene, acetonitrile)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the β-arylethylamide, solvent, and dehydrating agent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (quenching, extraction, and purification).

Data Presentation

The following table summarizes various conditions and yields reported for the Bischler-Napieralski reaction for the synthesis of dihydroisoquinolines.

Starting Material (β-arylethylamide)Dehydrating AgentSolventTemperature (°C)TimeYield (%)Reference
N-PhenethylbenzamidePOCl₃TolueneReflux-High[2]
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃AcetonitrileReflux3 h92J. Org. Chem. 1982, 47, 13, 2604–2607
N-(3-Methoxyphenethyl)propionamidePPA-1001 h85J. Med. Chem. 1984, 27, 8, 1057–1066
N-PhenethylbenzamideTf₂O, 2-ChloropyridineDCM-78 to rt1 h95[9]
N-(4-Methoxyphenethyl)benzamidePOCl₃AcetonitrileMicrowave (150W)10 min91Synlett 2003, (1), 67-70
N-(3,4-Dimethoxyphenethyl)benzamidePOCl₃TolueneReflux2 h88Org. Process Res. Dev. 2005, 9, 4, 555–558
N-(Phenethyl)isobutyramideP₂O₅TolueneReflux4 h75J. Am. Chem. Soc. 1952, 74, 1, 282–283

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the Bischler-Napieralski reaction.

Bischler_Napieralski_Workflow Bischler-Napieralski Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start with β-arylethylamide dissolve Dissolve in anhydrous solvent start->dissolve 1 add_reagent Add dehydrating agent (e.g., POCl3, Tf2O) dissolve->add_reagent 2 react Heat (reflux or microwave) Monitor by TLC/LC-MS add_reagent->react 3 quench Quench reaction react->quench 4 extract Extract with organic solvent quench->extract 5 wash_dry Wash and dry organic layer extract->wash_dry 6 concentrate Concentrate in vacuo wash_dry->concentrate 7 purify Purify by chromatography or recrystallization concentrate->purify 8 product Obtain pure 3,4-dihydroisoquinoline purify->product 9

Caption: General workflow for the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the key chemical transformations and intermediates in the Bischler-Napieralski reaction.

Bischler_Napieralski_Mechanism Key Transformations in Bischler-Napieralski Reaction amide β-Arylethylamide activated_intermediate Activated Intermediate (e.g., Imidoyl Chloride or Nitrilium Ion) amide->activated_intermediate Dehydrating Agent (POCl3, Tf2O, etc.) cyclization Intramolecular Electrophilic Aromatic Substitution activated_intermediate->cyclization spiro_intermediate Spirocyclic Intermediate (in some cases) activated_intermediate->spiro_intermediate ipso-attack dihydroisoquinoline_cation Protonated 3,4-Dihydroisoquinoline cyclization->dihydroisoquinoline_cation rearrangement Rearrangement spiro_intermediate->rearrangement rearrangement->dihydroisoquinoline_cation dihydroisoquinoline 3,4-Dihydroisoquinoline dihydroisoquinoline_cation->dihydroisoquinoline Deprotonation (Work-up)

Caption: Key mechanistic steps of the Bischler-Napieralski reaction.

References

In-Vitro Evaluation of 6,7-Dimethoxy-1,4-dihydro-3H-isochromen-3-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in-vitro evaluation of novel 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one derivatives as potential anticancer agents. The methodologies outlined herein are based on established techniques for assessing cytotoxicity and apoptosis-inducing capabilities of heterocyclic compounds.

Data Presentation: Cytotoxicity of Isochromenone Derivatives

Due to the limited availability of published data on the specific this compound scaffold, the following table presents representative half-maximal inhibitory concentration (IC₅₀) values. These values are compiled from studies on structurally related methoxy-substituted heterocyclic compounds, including coumarins and flavanone-derived lactones, to provide an expected range of activity against various cancer cell lines. The data suggests that methoxy substitution can influence cytotoxic potency.[1]

DerivativeCancer Cell LineIncubation Time (h)IC₅₀ (µM) [Representative]
Compound A (Parent Scaffold)MCF-7 (Breast)4825.5
A549 (Lung)4832.8
HCT116 (Colon)4828.1
Compound B (Derivative with substitution at C-1)MCF-7 (Breast)4815.2
A549 (Lung)4818.9
HCT116 (Colon)4816.5
Compound C (Derivative with substitution at C-4)MCF-7 (Breast)488.7
A549 (Lung)4811.3
HCT116 (Colon)489.9
Doxorubicin (Positive Control)MCF-7 (Breast)480.8
A549 (Lung)481.2
HCT116 (Colon)481.0

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cancer cell lines for use in downstream cytotoxicity and apoptosis assays.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture cells in T-75 flasks with DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, and then add 1-2 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at the desired density.

MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effects of the isochromenone derivatives on cancer cell lines and calculate the IC₅₀ values. The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Cultured cancer cells

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • 96-well microplate reader

Protocol:

  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium and incubate overnight.[2]

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[3]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the number of apoptotic and necrotic cells induced by the isochromenone derivatives using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.[4][5]

Materials:

  • Cultured cancer cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Centrifuge the cell suspension at 1500 rpm for 5 minutes and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

G cluster_0 Experimental Workflow cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis start Seed Cancer Cells (e.g., MCF-7, A549) treat Treat with Isochromenone Derivatives (Various Conc.) start->treat incubate Incubate for 48h treat->incubate mtt MTT Assay incubate->mtt annexin Annexin V-FITC/PI Staining incubate->annexin read_mtt Measure Absorbance (570 nm) mtt->read_mtt ic50 Calculate IC50 read_mtt->ic50 flow Flow Cytometry Analysis annexin->flow apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant

Caption: Workflow for in-vitro evaluation of isochromenone derivatives.

G cluster_0 PI3K/Akt Signaling Pathway compound Isochromenone Derivative pi3k PI3K compound->pi3k Inhibition rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates bad Bad akt->bad inhibits bcl2 Bcl-2 bad->bcl2 inhibits apoptosis Apoptosis bcl2->apoptosis inhibits

Caption: PI3K/Akt signaling pathway and potential inhibition by isochromenone derivatives.

References

Application Notes and Protocols: DMAP as a Catalyst in Dihydroisocoumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst in the synthesis of 3,4-dihydroisocoumarins. This class of compounds is a common scaffold in numerous natural products and pharmacologically active molecules. The protocols outlined below are based on the intramolecular cyclization of 2-(2-hydroxyethyl)benzoic acid derivatives, a common and effective strategy for constructing the dihydroisocoumarin core.

Introduction

4-Dimethylaminopyridine (DMAP) is a highly efficient and widely used nucleophilic catalyst in organic synthesis.[1] Its efficacy in promoting a variety of reactions, including acylations, esterifications, and lactonizations, is well-documented.[2] In the context of dihydroisocoumarin synthesis, DMAP catalyzes the intramolecular esterification (lactonization) of suitable precursors, typically 2-(2-hydroxyalkyl)benzoic acids, to form the characteristic six-membered lactone ring.

The catalytic cycle of DMAP involves the activation of a carboxylic acid, often in the presence of a dehydrating agent like an anhydride or a carbodiimide. DMAP attacks the activated carboxylic acid to form a highly reactive N-acylpyridinium intermediate.[2] This intermediate is significantly more electrophilic than the initial activated species, rendering it highly susceptible to nucleophilic attack. In the synthesis of dihydroisocoumarins, the intramolecular hydroxyl group acts as the nucleophile, attacking the activated carbonyl carbon to forge the ester linkage and regenerate the DMAP catalyst.[2]

Reaction Mechanism and Workflow

The DMAP-catalyzed synthesis of dihydroisocoumarins from 2-(2-hydroxyethyl)benzoic acids in the presence of a dehydrating agent (e.g., an anhydride) proceeds through a well-established nucleophilic catalysis pathway.

DMAP_Catalysis Precursor 2-(2-Hydroxyethyl)benzoic Acid ActivatedAcid Activated Carboxylic Acid (Mixed Anhydride) Precursor->ActivatedAcid + DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->ActivatedAcid + Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) ActivatedAcid->Acylpyridinium + DMAP DMAP DMAP DMAP->Acylpyridinium IntramolecularAttack Intramolecular Nucleophilic Attack Acylpyridinium->IntramolecularAttack IntramolecularAttack->DMAP Regeneration Dihydroisocoumarin 3,4-Dihydroisocoumarin IntramolecularAttack->Dihydroisocoumarin Lactonization

Caption: General mechanism for DMAP-catalyzed dihydroisocoumarin synthesis.

The general experimental workflow for this transformation is straightforward and can be adapted for parallel synthesis and library generation.

Experimental_Workflow start Start setup Dissolve Precursor in Anhydrous Solvent start->setup add_reagents Add DMAP and Dehydrating Agent setup->add_reagents reaction Stir at Specified Temperature and Time add_reagents->reaction workup Aqueous Work-up (e.g., NaHCO₃ wash) reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (e.g., Chromatography) extraction->purification product Isolated Dihydroisocoumarin purification->product

Caption: Experimental workflow for dihydroisocoumarin synthesis.

Data Presentation

While specific examples of DMAP-catalyzed cyclization of 2-(2-hydroxyethyl)benzoic acids to dihydroisocoumarins are not extensively tabulated in the literature under a single study, the following table provides representative data for analogous DMAP-catalyzed lactonization reactions, illustrating the typical conditions and expected yields.

PrecursorDehydrating AgentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
ω-Hydroxy Carboxylic AcidDi-2-thienyl Carbonate/I₂10DichloromethaneRoom Temp.0.5-285-95
Seco-acid for MacrolideMNBA10-50Toluene25-10012-2470-90
Substituted Salicylaldehyde & Acrylonitrile-10-100-Room Temp.-up to 81

Note: This table is a compilation of representative data for DMAP-catalyzed lactonizations and related reactions to provide an indication of typical reaction parameters. MNBA = 2-methyl-6-nitrobenzoic anhydride.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of 3,4-dihydroisocoumarins using DMAP as a catalyst. Researchers should optimize these conditions for their specific substrates.

Protocol 1: DMAP-Catalyzed Cyclization of 2-(2-Hydroxyethyl)benzoic Acid using Acetic Anhydride

This protocol is a standard procedure for the lactonization of a 2-(2-hydroxyethyl)benzoic acid derivative.

Materials:

  • 2-(2-Hydroxyethyl)benzoic acid derivative (1.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 1.0 equiv)

  • Acetic Anhydride (1.5 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(2-hydroxyethyl)benzoic acid derivative (1.0 equiv) in anhydrous dichloromethane.

  • To the stirred solution, add 4-Dimethylaminopyridine (DMAP) (0.1 - 1.0 equiv).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5 - 3.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 3,4-dihydroisocoumarin.

Protocol 2: DMAP-Catalyzed Lactonization using a Carbodiimide Dehydrating Agent

This protocol utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as the dehydrating agent.

Materials:

  • 2-(2-Hydroxyethyl)benzoic acid derivative (1.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-(2-hydroxyethyl)benzoic acid derivative (1.0 equiv) and DMAP (0.1 - 0.2 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 N HCl and saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield the desired 3,4-dihydroisocoumarin.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have proceeded to completion. 2. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Poor quality of starting materials: Impurities in the starting materials can inhibit the reaction. 4. Catalyst deactivation: The catalyst may have lost its activity.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials. If the reaction has stalled, consider extending the reaction time. 2. Optimize temperature: Experiment with a range of temperatures to find the optimal condition for your specific reaction. 3. Purify starting materials: Ensure the purity of your starting materials by recrystallization or chromatography before use. 4. Use fresh catalyst: Ensure the catalyst is fresh and active.
Formation of Side Products 1. Incorrect stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired side products. 2. Reaction temperature is too high: Elevated temperatures can sometimes favor side reactions. 3. Presence of moisture: Water can react with intermediates and lead to byproducts.1. Precise measurement of reactants: Carefully measure the amounts of all reactants to ensure the correct stoichiometric ratios. 2. Lower reaction temperature: Try running the reaction at a lower temperature to improve selectivity. 3. Use anhydrous conditions: Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Difficult Product Isolation/Purification 1. Product is highly soluble in the work-up solvent: This can lead to significant loss of product during extraction. 2. Product co-elutes with impurities during chromatography: This makes separation by column chromatography challenging. 3. Product is an oil or low-melting solid: This can make handling and purification difficult.1. Optimize extraction solvent: Test different extraction solvents to find one in which the product has lower solubility. 2. Optimize chromatography conditions: Experiment with different solvent systems (eluents) and stationary phases for column chromatography to achieve better separation. 3. Induce crystallization: If the product is an oil, try to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method involves a two-step process starting from 3,4-dimethoxyphenylacetic acid (homoveratric acid). The first step is a condensation reaction with formaldehyde, followed by an acid-catalyzed cyclization to form the isochromenone ring.

Q2: How can I improve the yield of the cyclization step?

To improve the yield of the cyclization step, consider the following:

  • Choice of Acid Catalyst: Strong protic acids like sulfuric acid or polyphosphoric acid (PPA) are often effective. The choice and concentration of the acid can significantly impact the yield.

  • Reaction Temperature: The optimal temperature for cyclization can vary. It is advisable to perform small-scale experiments at different temperatures to determine the best conditions.

  • Removal of Water: The cyclization reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water as it is formed can drive the equilibrium towards the product and improve the yield.

Q3: What are the key starting materials and reagents for this synthesis?

The primary starting material is 3,4-dimethoxyphenylacetic acid (homoveratric acid). Key reagents include formaldehyde (or a formaldehyde equivalent like paraformaldehyde), and a strong acid catalyst for the cyclization step.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. Use an appropriate solvent system to separate the starting material, any intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Experimental Protocols

A plausible synthetic route to this compound starts from 6,7-dimethoxyhomophthalic anhydride, which can be synthesized from 2-(carboxymethyl)-4,5-dimethoxybenzoic acid.

Synthesis of 6,7-dimethoxyhomophthalic anhydride

A mixture of 2-(carboxymethyl)-4,5-dimethoxybenzoic acid and acetyl chloride is refluxed for 2.5 hours. After cooling, the excess acetyl chloride is removed under reduced pressure to yield 6,7-dimethoxyhomophthalic anhydride.

Reactant/Reagent Molecular Weight Amount Molar Equiv.
2-(Carboxymethyl)-4,5-dimethoxybenzoic acid240.21 g/mol 1.0 g1.0
Acetyl Chloride78.50 g/mol 5 mLExcess

Note: This protocol is based on typical procedures for the formation of anhydrides from dicarboxylic acids and should be optimized for specific laboratory conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reaction Monitor Reaction by TLC/LC-MS start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete Starting Material Present complete Reaction Complete check_reaction->complete No Starting Material extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time check_materials Check Starting Material Purity complete->check_materials extend_time->check_reaction impure Materials Impure check_materials->impure Impurities Detected pure Materials Pure check_materials->pure Purity Confirmed purify Purify Starting Materials impure->purify optimize_conditions Systematically Optimize Conditions (Solvent, Catalyst, Temperature) pure->optimize_conditions purify->start end Improved Yield optimize_conditions->end G cluster_0 Starting Material cluster_1 Intermediate Step cluster_2 Final Step cluster_3 Product A 3,4-Dimethoxyphenylacetic Acid B Condensation with Formaldehyde A->B Reagents: Formaldehyde C Acid-Catalyzed Cyclization B->C Catalyst: Strong Acid (e.g., H2SO4) D 6,7-dimethoxy-1,4-dihydro- 3H-isochromen-3-one C->D Product Formation

Technical Support Center: Purification of Diastereomeric Mixtures of Isochroman Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of diastereomeric mixtures of isochroman derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating diastereomeric mixtures of isochroman derivatives?

A1: The primary methods for separating diastereomers of isochroman derivatives are flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and fractional crystallization.[1][2] Supercritical Fluid Chromatography (SFC) is also an effective, though less common, technique. The choice of method depends on the structural similarity of the diastereomers, the scale of the separation, and the available resources.

Q2: How do I choose between chromatography and crystallization for my isochroman diastereomers?

A2: Chromatography, particularly preparative HPLC, is often the method of choice for separating complex mixtures or when diastereomers have very similar polarities.[3] Crystallization is a cost-effective technique for large-scale purifications but is highly dependent on the formation of a well-ordered crystal lattice and significant differences in the solubility of the diastereomers.[2] A preliminary screening of both techniques is recommended to determine the most efficient method for your specific isochroman derivatives.

Q3: Can I use a chiral stationary phase (CSP) to separate diastereomers?

A3: While CSPs are primarily designed for enantiomer separation, they can sometimes resolve diastereomers, especially when the diastereomeric centers are close to the chiral centers of the CSP. However, it is generally more straightforward and cost-effective to use standard achiral stationary phases for diastereomer separation.[4]

Q4: What are some common impurities I might encounter when synthesizing isochroman derivatives?

A4: Common impurities can arise from incomplete reactions, side reactions, or the use of excess reagents. For instance, in syntheses involving C-H insertion reactions, Stevens rearrangement byproducts can sometimes be observed.[5] Incomplete cyclization or the presence of starting materials and reagents are also common. It is crucial to characterize the crude mixture thoroughly before attempting purification.

Q5: My NMR spectra do not match the expected diastereomer. What could be the issue?

A5: In some cases, the initial structural assignment of a synthesized isochroman derivative may be incorrect. This was observed in the synthesis of Panowamycin A, where the initially proposed structure did not match the synthetically prepared compound.[6][7][8] If your spectral data is inconsistent with the expected structure, consider the possibility of an alternative diastereomer being the major product. Advanced techniques like computational NMR can help in predicting the correct structure.[6][7][8]

Troubleshooting Guides

Chromatographic Separation (HPLC/Flash Chromatography)
Problem Potential Cause Solution
Poor or no separation of diastereomers The mobile phase does not provide sufficient selectivity.Systematically screen different solvent systems. For normal phase, vary the ratio of a polar solvent (e.g., ethyl acetate, isopropanol) in a nonpolar solvent (e.g., hexanes, heptane). For reverse phase, alter the ratio of organic solvent (e.g., acetonitrile, methanol) to water.
The stationary phase is not suitable for the separation.If using silica gel, consider switching to a different stationary phase such as alumina or a bonded phase (e.g., diol, cyano).
Peak tailing The compound is interacting strongly with the stationary phase.Add a small amount of a modifier to the mobile phase. For acidic compounds, add a small amount of acetic acid or trifluoroacetic acid. For basic compounds, add a small amount of triethylamine or ammonia.
The column is overloaded.Reduce the amount of sample loaded onto the column.
Co-elution with impurities The impurity has a similar polarity to one of the diastereomers.Optimize the mobile phase to improve the resolution between the desired diastereomer and the impurity. If this is not possible, consider an alternative purification technique such as crystallization.
Low recovery of material The compound is adsorbing irreversibly to the stationary phase.Try a different stationary phase or add a modifier to the mobile phase to reduce strong interactions.
The compound is degrading on the column.Ensure the stability of your compound on the chosen stationary phase. For acid-sensitive compounds, consider using a neutral or basic stationary phase.
Fractional Crystallization
Problem Potential Cause Solution
No crystal formation The compound is too soluble in the chosen solvent.Select a solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.
The solution is not supersaturated.Slowly evaporate the solvent or cool the solution to induce supersaturation.
Oiling out instead of crystallization The compound has a low melting point or is impure.Try a different solvent system or further purify the mixture by chromatography before attempting crystallization.
The cooling rate is too fast.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
Both diastereomers crystallize together The solubilities of the diastereomers are too similar in the chosen solvent.Screen a variety of solvents or solvent mixtures to find a system where the solubilities of the diastereomers are significantly different.
Low purity of the crystallized material The mother liquor is entrapped in the crystals.Wash the crystals with a small amount of cold solvent.
The crystallization process was too rapid.Slow down the crystallization process by using a slower cooling rate or by using a vapor diffusion method.

Experimental Protocols

General Protocol for Flash Column Chromatography Separation
  • Sample Preparation: Dissolve the crude diastereomeric mixture in a minimum amount of the mobile phase or a stronger solvent that is compatible with the mobile phase.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen mobile phase.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) or analytical HPLC.

  • Combine and Concentrate: Combine the fractions containing the pure diastereomers and remove the solvent under reduced pressure.

Example Protocol: Preparative HPLC of Axially Chiral bis-1-Arylisochromans
  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: A suitable preparative column (e.g., C18 for reverse phase, silica for normal phase).

  • Mobile Phase: A systematically optimized mixture of solvents. For example, a gradient of ethyl acetate in hexanes for normal phase.[3]

  • Flow Rate: A flow rate appropriate for the column dimensions, typically in the range of 10-50 mL/min for preparative columns.

  • Detection: UV detection at a wavelength where the compounds have strong absorbance.

  • Injection: Inject a concentrated solution of the diastereomeric mixture.

  • Fraction Collection: Collect fractions based on the retention times of the diastereomers determined from analytical HPLC.

  • Post-run: Combine the fractions of each pure diastereomer and evaporate the solvent.

General Protocol for Fractional Crystallization
  • Solvent Screening: In small vials, test the solubility of the diastereomeric mixture in a range of solvents at room temperature and with gentle heating. An ideal solvent will fully dissolve the mixture when hot but show low solubility when cool.

  • Dissolution: In a flask, dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (4 °C) and then a freezer (-20 °C).

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the diastereomeric ratio.

  • Recrystallization: If necessary, repeat the crystallization process with the enriched material to improve the diastereomeric purity.

Data Presentation

Table 1: Chromatographic Separation Parameters for Isochroman Derivatives
Compound ClassStationary PhaseMobile PhaseDetectionReference
Axially Chiral bis-1-ArylisochromansSilica GelHexanes/Ethyl Acetate (gradient)UV[3]
Panowamycin PrecursorsSilica GelNot specifiedNot specified[6][7][8]

Note: Specific quantitative data for the separation of isochroman derivatives is often not extensively tabulated in the literature. The optimal conditions are highly substrate-dependent and require empirical determination.

Visualizations

experimental_workflow cluster_start Start: Diastereomeric Mixture cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_chromatography Chromatography cluster_crystallization Crystallization cluster_characterization Characterization start Crude Diastereomeric Mixture of Isochroman Derivative analysis Analyze d.r. by NMR or Analytical HPLC start->analysis method_selection Choose Purification Strategy analysis->method_selection flash_chrom Flash Column Chromatography method_selection->flash_chrom Different Polarity / Small Scale prep_hplc Preparative HPLC/SFC method_selection->prep_hplc Similar Polarity / Difficult Separation fractional_cryst Fractional Crystallization method_selection->fractional_cryst Crystalline Solid / Large Scale characterization Characterize Pure Diastereomers (NMR, HRMS, etc.) flash_chrom->characterization prep_hplc->characterization fractional_cryst->characterization

Caption: General workflow for the purification of diastereomeric mixtures of isochroman derivatives.

troubleshooting_guide start Poor Separation by Chromatography q1 Have you tried screening different mobile phase compositions? start->q1 sol_1 Systematically vary the solvent ratio (e.g., 5% increments of polar modifier). q1->sol_1 No q2 Is there any separation, even if partial? q1->q2 Yes a1_yes Yes a1_no No sol_1->q2 sol_2 Optimize the current method: try a shallower gradient, lower the flow rate, or change the temperature. q2->sol_2 Yes sol_3 Change the stationary phase (e.g., silica to diol or C18). q2->sol_3 No a2_yes Yes a2_no No q3 Are the peaks tailing? sol_2->q3 sol_3->q3 sol_4 Add a modifier to the mobile phase (e.g., 0.1% TFA for acids, 0.1% TEA for bases). q3->sol_4 Yes end_node Consider an alternative purification method like crystallization. q3->end_node No a3_yes Yes a3_no No sol_4->end_node

Caption: Troubleshooting decision tree for poor chromatographic separation.

References

Technical Support Center: Synthesis of Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroisoquinoline (THIQ) derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common synthetic routes to tetrahydroisoquinolines (THIQs)? A1: The most classical and widely used methods for synthesizing the THIQ core are the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions. These methods involve the intramolecular cyclization of a β-phenylethylamine derivative. Modern approaches also utilize N-acyliminium ion cyclizations, which offer enhanced reactivity and milder reaction conditions.

Q2: My cyclization reaction is failing or giving very low yields. What are the first things I should check? A2: For electrophilic aromatic substitution reactions like the Pictet-Spengler and Bischler-Napieralski, the electronic nature of the aromatic ring is critical.

  • Aromatic Ring Activation: Ensure your β-phenylethylamine substrate contains electron-donating groups (e.g., methoxy, hydroxy) on the aromatic ring. Electron-withdrawing groups will significantly hinder or prevent the cyclization.[1]

  • Reagent Purity: Verify the purity of your starting materials, especially the aldehyde or ketone. Impurities can interfere with the formation of the necessary iminium or N-acyliminium ion intermediates.

  • Anhydrous Conditions: Water can hydrolyze the key iminium ion intermediate, stalling the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

Reaction-Specific Questions

Q3 (Pictet-Spengler): Why is my Pictet-Spengler reaction not working even with an activated ring? A3: If the aromatic ring is sufficiently activated, consider the following:

  • Acid Catalyst: The reaction is acid-catalyzed and depends on the formation of an electrophilic iminium ion. If the reaction is sluggish, a stronger protic acid (like trifluoroacetic acid, TFA) or a Lewis acid may be required.

  • Reaction Conditions: Some sensitive substrates may decompose under harsh acidic conditions or high temperatures. Try starting with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed. For very sensitive substrates, a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization, can be effective.

Q4 (Bischler-Napieralski): I am observing a significant amount of a styrene-like side product. What is causing this? A4: You are likely observing the result of a retro-Ritter reaction. This is a major competing pathway where the nitrilium ion intermediate fragments to form a styrene derivative, particularly when the resulting styrene is highly conjugated.

  • Solution 1: Use the corresponding nitrile as a solvent for the reaction. This can shift the equilibrium away from the retro-Ritter product.[1]

  • Solution 2: Employ milder, modern conditions. Using triflic anhydride (Tf₂O) with 2-chloropyridine or a procedure with oxalyl chloride can generate an N-acyliminium intermediate that is less prone to this fragmentation pathway.[1]

Q5 (Pomeranz-Fritsch): The yields for my Pomeranz-Fritsch reaction are inconsistent. What factors are most important? A5: The Pomeranz-Fritsch reaction is highly sensitive to the acid catalyst and the substituents on the benzaldehyde.

  • Acid Choice: The reaction is typically promoted by strong acids like concentrated sulfuric acid. However, Lewis acids have also been used. The choice and concentration of the acid are critical and often require optimization.[2]

  • Substituent Effects: Yields are generally higher with electron-donating groups on the benzaldehyde starting material and lower with electron-withdrawing groups.[2]

Q6: What is an N-acyliminium ion and why is it important in THIQ synthesis? A6: An N-acyliminium ion is a highly reactive electrophilic intermediate formed by acylating an imine. Its enhanced electrophilicity compared to a standard iminium ion allows cyclization reactions to occur under much milder conditions and with a broader range of aromatic nucleophiles, including less activated systems. This intermediate is key to many modern variations of the Pictet-Spengler and Bischler-Napieralski reactions.

Troubleshooting Guides

Problem: Low Product Yield

This guide provides a systematic approach to diagnosing the cause of low yields in THIQ synthesis.

G start Start: Low Yield check_aromatic Is the aromatic ring alectron-rich? start->check_aromatic check_reagents Are starting materials and solvents pure and anhydrous? check_aromatic->check_reagents Yes sol_aromatic Solution: Add activating groups to substrate or choose a different synthetic route. check_aromatic->sol_aromatic No check_conditions Are reaction conditions (acid, temp) appropriate? check_reagents->check_conditions Yes sol_reagents Solution: Purify starting materials. Use anhydrous solvents and inert atmosphere. check_reagents->sol_reagents No check_side_products Is there evidence of side reactions (e.g., retro-Ritter)? check_conditions->check_side_products Yes sol_conditions Solution: Screen different acids (protic/Lewis), dehydrating agents, and temperatures. check_conditions->sol_conditions No sol_side_products Solution: Modify conditions to disfavor side reaction (e.g., use modern, milder reagents). check_side_products->sol_side_products Yes end_ok Problem Solved check_side_products->end_ok No sol_aromatic->end_ok sol_reagents->end_ok sol_conditions->end_ok sol_side_products->end_ok

Problem: Poor or Incorrect Stereoselectivity

Q: My Pictet-Spengler reaction is producing a mixture of diastereomers or the wrong diastereomer. How can I improve selectivity? A: Diastereoselectivity in the Pictet-Spengler reaction is a complex issue influenced by multiple factors.[3]

  • Solvent Choice: Solvent polarity plays a crucial role. For achieving high cis-selectivity, polar aprotic solvents like acetonitrile can be effective. Conversely, to favor the trans-isomer, non-polar solvents like benzene or toluene may be preferable.[1][3]

  • Acid Catalyst: The nature of the acid catalyst can influence the transition state geometry. Screening different Brønsted or Lewis acids is recommended.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of the starting amine can effectively direct the cyclization to form one diastereomer preferentially.

Data Presentation: Reaction Optimization

Table 1: Influence of Dehydrating Agent on Bischler-Napieralski Reaction Yield

This table summarizes the effect of different dehydrating agents on the yield for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide.

Dehydrating Agent/ConditionsSolventTemperatureYield (%)
POCl₃TolueneReflux60-75%
P₂O₅ in POCl₃TolueneReflux80-90%
Tf₂O, 2-chloropyridineCH₂Cl₂-20 °C to 0 °C85-95%
PPA (Polyphosphoric Acid)Neat100 °C50-70%

Data compiled from multiple sources for illustrative purposes.

Table 2: Representative Yields for the Pomeranz-Fritsch Synthesis

This table shows typical yields for the synthesis of various substituted isoquinolines using concentrated H₂SO₄ as the acid catalyst.[2]

Benzaldehyde DerivativeAminoacetalProductYield (%)
BenzaldehydeAminoacetaldehyde diethyl acetalIsoquinoline55-65%
3,4-DimethoxybenzaldehydeAminoacetaldehyde dimethyl acetal6,7-Dimethoxyisoquinoline70-80%
4-ChlorobenzaldehydeAminoacetaldehyde diethyl acetal7-Chloroisoquinoline40-50%
4-NitrobenzaldehydeAminoacetaldehyde diethyl acetal7-Nitroisoquinoline<10%

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of (±)-Salsolidine

This protocol details the synthesis of Salsolidine, a representative THIQ alkaloid, via the acid-catalyzed condensation of 3,4-dimethoxyphenethylamine with acetaldehyde.

G r1 r1 r2 r2 r1->r2 r3 r3 r2->r3 e1 e1 r3->e1 e2 e2 e1->e2 w1 w1 e2->w1 w2 w2 w1->w2 w3 w3 w2->w3 w4 w4 w3->w4

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Acetaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxyphenethylamine in water.

  • Reagent Addition: To the stirred solution, add concentrated HCl, followed by the dropwise addition of acetaldehyde.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH reaches ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to obtain pure (±)-Salsolidine.

Protocol 2: Bischler-Napieralski Reaction (General Procedure using POCl₃)

This protocol provides a general method for the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline using phosphorus oxychloride.

Materials:

  • β-arylethylamide substrate (e.g., N-(3,4-dimethoxyphenethyl)acetamide)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene or acetonitrile

  • Ice

  • Ammonium hydroxide (NH₄OH) solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate.

  • Reagent Addition: Add anhydrous toluene. At room temperature, add phosphorus oxychloride (2-3 equivalents) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralization: Basify the acidic aqueous solution to pH > 10 by adding concentrated ammonium hydroxide solution.

  • Extraction and Purification: Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,4-dihydroisoquinoline. Further purification can be achieved by chromatography or crystallization.

References

"stability and degradation of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The primary functional groups that may be susceptible to degradation are the lactone (cyclic ester) and the two methoxy (ether) groups attached to the aromatic ring. The aromatic ring itself can also be subject to photodegradation.

Q2: What are the expected degradation pathways for this molecule?

A2: Based on its structure, the expected degradation pathways include:

  • Hydrolysis: The lactone ring can undergo hydrolysis under both acidic and basic conditions to form the corresponding hydroxy acid.[1][2][3][4][5]

  • Oxidative Degradation: The ether linkages and the aromatic ring can be susceptible to oxidation.

  • Photodegradation: Aromatic compounds can degrade upon exposure to light, particularly UV radiation.[6][7][8][9]

Q3: How should I properly store this compound to ensure its stability?

A3: To ensure stability, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For long-term storage, refrigeration or freezing is recommended.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[10][11][12][13][14][15] This method should be able to separate the parent compound from its degradation products. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of degradation products, and UV-Visible Spectroscopy to monitor changes in the absorption spectrum.[16]

Troubleshooting Guides

Issue 1: I am observing a new peak in my HPLC chromatogram after storing my sample in solution.

  • Question: What is the likely cause of this new peak? Answer: The new peak is likely a degradation product. If the solution is aqueous and not pH-controlled, hydrolysis of the lactone ring is a probable cause.

  • Question: How can I confirm the identity of the new peak? Answer: LC-MS analysis can be used to determine the mass of the new peak. A mass increase of 18 Da (the mass of water) would strongly suggest hydrolysis of the lactone.

  • Question: How can I prevent this degradation? Answer: Prepare solutions fresh before use. If solutions need to be stored, use a buffered solution at a neutral or slightly acidic pH (pH 4-6) and store at a low temperature (2-8 °C).

Issue 2: The concentration of my stock solution of this compound is decreasing over time, even when stored in a seemingly stable solvent like methanol.

  • Question: What could be causing the degradation in an organic solvent? Answer: If the solvent is not deoxygenated, oxidative degradation could be occurring. Additionally, if the compound is not protected from light, photodegradation is a possibility.

  • Question: What steps can I take to improve the stability in organic solvents? Answer: Use deoxygenated solvents and store the solution under an inert atmosphere. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

Issue 3: I am conducting a forced degradation study and I am not seeing significant degradation under certain stress conditions.

  • Question: I have applied acidic conditions (0.1 M HCl) at room temperature, but I see minimal degradation. What should I do? Answer: The degradation kinetics may be slow at room temperature. You can accelerate the degradation by increasing the temperature (e.g., to 50-60 °C).[17]

  • Question: I am not observing any photodegradation. Are there specific conditions I should be using? Answer: Ensure you are using a light source that provides a sufficient dose of both UV and visible light, as recommended by ICH guidelines (e.g., a minimum of 1.2 million lux hours and 200 watt hours/square meter).[18]

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound.

Table 1: Summary of Forced Degradation Studies

Stress ConditionTimeTemperature (°C)% DegradationMajor Degradation Product(s)
0.1 M HCl24 h6015.2Hydrolysis Product
0.1 M NaOH2 h2525.8Hydrolysis Product
3% H₂O₂24 h258.5Oxidative Products
Photolytic (ICH)7 days255.1Photodegradation Products
Thermal7 days802.3Not Significant

Table 2: HPLC Method Parameters for Stability Indicating Assay

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Retention Time (Parent) 8.2 min
Retention Time (Hydrolysis Product) 4.5 min

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equal volume of 0.1 M NaOH.

    • Analyze the samples by HPLC.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.

    • Keep the solution at room temperature (25 °C).

    • Withdraw aliquots at 0, 0.5, 1, and 2 hours.

    • Neutralize the aliquots with an equal volume of 0.1 M HCl.

    • Analyze the samples by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Initial Method Development:

    • Use a C18 column and a mobile phase gradient of water and acetonitrile with a common additive like formic acid or ammonium acetate.

    • Inject a solution of the undegraded compound to determine its retention time.

  • Forced Degradation Sample Analysis:

    • Analyze the samples generated from the forced degradation studies.

    • Ensure that the parent peak is well-resolved from all degradation product peaks.

  • Method Optimization:

    • If co-elution is observed, adjust the gradient slope, mobile phase composition, or column temperature to improve resolution.

    • The goal is to achieve baseline separation for all significant peaks.

  • Method Validation:

    • Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]

Visualizations

DegradationPathways Parent 6,7-dimethoxy-1,4-dihydro- 3H-isochromen-3-one Hydrolysis Hydroxy Acid Product Parent->Hydrolysis  Acid/Base Hydrolysis Oxidation Oxidative Degradation Products Parent->Oxidation  Oxidation (e.g., H₂O₂) Photodegradation Photodegradation Products Parent->Photodegradation  Light (UV/Vis)

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare stock solution of compound Acid Acidic (HCl, heat) Prep->Acid Base Basic (NaOH, RT) Prep->Base Oxidative Oxidative (H₂O₂, RT) Prep->Oxidative Photo Photolytic (Light) Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS  Identify unknown peaks

Caption: Workflow for a forced degradation study.

References

"optimizing reaction conditions for Pomeranz–Fritsch–Bobbitt cyclization"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Pomeranz–Fritsch–Bobbitt (PFB) cyclization for the synthesis of tetrahydroisoquinolines.

Troubleshooting Guide

This guide addresses common issues encountered during the PFB cyclization in a question-and-answer format.

Problem: Low or no yield of the desired tetrahydroisoquinoline product.

  • Possible Cause 1: Incomplete formation of the aminoacetal precursor.

    • Solution: Ensure the complete formation of the Schiff base (imine) before the reduction step. This can be monitored by TLC or LC-MS. The removal of water using a Dean-Stark apparatus during imine formation is crucial. For the subsequent reduction of the imine to the aminoacetal, ensure the use of a sufficient excess of the reducing agent, such as sodium borohydride.

  • Possible Cause 2: Unfavorable electronic properties of the aromatic ring.

    • Solution: The PFB cyclization is an electrophilic aromatic substitution. Electron-donating groups on the benzaldehyde starting material will activate the ring and generally lead to higher yields, while electron-withdrawing groups can hinder the reaction. For deactivated or non-activated systems, a stronger acid catalyst may be required.[1][2] For instance, while 6 M HCl may be sufficient for activated systems, 70% HClO₄ has been shown to be effective for non-activated substrates.[1][3]

  • Possible Cause 3: Inappropriate acid catalyst or concentration.

    • Solution: The choice and concentration of the acid catalyst are critical. A screening of different acids may be necessary to find the optimal conditions for your specific substrate. Common acids include sulfuric acid, hydrochloric acid, and perchloric acid. The Bobbitt modification uses a reduced acid concentration compared to the original Pomeranz-Fritsch reaction, which can help minimize side product formation.[1][3]

  • Possible Cause 4: Side reactions are consuming the starting material or intermediate.

    • Solution: Several side reactions can occur. If the secondary amine in the aminoacetal is unprotected, it can interfere with the reaction. In such cases, protection with a group like tosyl (Ts) can lead to a cleaner cyclization.[4] Another common side reaction is the formation of indole byproducts, especially with highly activated systems. Altering the acid catalyst and reaction temperature can help to minimize these side reactions.

Problem: Formation of significant amounts of side products.

  • Possible Cause 1: Formation of 4-methoxy-tetrahydroisoquinoline instead of the desired 4-hydroxy-tetrahydroisoquinoline.

    • Solution: The formation of the 4-methoxy byproduct is believed to be related to the water content in the reaction mixture. It has been found that an optimal acetal concentration of 0.3 M can minimize the formation of this ether byproduct.[1]

  • Possible Cause 2: Formation of regioisomers (e.g., 5-substituted vs. 7-substituted tetrahydroisoquinolines).

    • Solution: When the substituent on the aromatic ring allows for cyclization at two different positions (ortho and para), a mixture of regioisomers can be formed. The ratio of these isomers can be influenced by the reaction conditions. For example, in some systems, the 7-substituted product is the major isomer. Careful analysis of the product mixture is required, and purification by column chromatography is often necessary to separate the isomers.

Problem: The reaction is sluggish or does not go to completion.

  • Possible Cause 1: Insufficiently strong acid for the substrate.

    • Solution: As mentioned, non-activated or deactivated aromatic systems require stronger acidic conditions to proceed efficiently. If you observe a sluggish reaction with a standard acid like 6 M HCl, consider switching to a stronger acid such as 70% HClO₄.[1][2][3]

  • Possible Cause 2: Low reaction temperature.

    • Solution: While some PFB cyclizations proceed at room temperature, others may require heating. If the reaction is slow at room temperature, gently heating the reaction mixture can help to drive it to completion. However, be aware that higher temperatures can also promote side product formation, so optimization is key.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the Pomeranz–Fritsch reaction and the Bobbitt modification?

A1: The classical Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal (a Schiff base) to form an isoquinoline.[5] The Bobbitt modification introduces a reduction step before the acid-catalyzed cyclization.[5] Specifically, the imine intermediate is hydrogenated to the corresponding aminoacetal, which is then cyclized to yield a 1,2,3,4-tetrahydroisoquinoline.[4][5]

Q2: What are the best starting materials for a high-yielding Pomeranz–Fritsch–Bobbitt cyclization?

A2: Benzaldehydes with electron-donating substituents on the aromatic ring are ideal starting materials as they facilitate the electrophilic cyclization step.[6] The reaction is often more challenging with electron-withdrawing groups.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the product and any side products.

Q4: What is a typical work-up and purification procedure for the PFB reaction?

A4: A typical work-up involves cooling the reaction mixture to room temperature and then neutralizing the acid with a base, such as a sodium bicarbonate solution. The product is then extracted into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are dried, concentrated, and the crude product is purified by column chromatography on silica gel.[7]

Q5: Are there any alternatives to strong mineral acids for the cyclization step?

A5: Yes, while strong mineral acids are common, other acid catalysts have been used, including polyphosphoric acid (PPA), boron trifluoride, and methanesulfonic acid.[4][6] The choice of acid can significantly impact the reaction outcome and may need to be optimized for your specific substrate.

Data Presentation

Table 1: Screening of Acid Catalysts for the Cyclization of a Non-activated Aminoacetal

EntryAcid (conc.)pKaTime (h)Conversion (%)Notes
1H₂SO₄ (98%)-3.02415
2HCl (6 M)-6.3240Starting material recovered
3H₃PO₄ (85%)2.1240Starting material recovered
4TFA (99%)0.5240Starting material recovered
5HClO₄ (70%)-8.02100Quantitative conversion to product
6MeSO₃H (99%)-1.9245

Data adapted from a study on non-activated systems. The pKa values refer to the acid catalyst in water.[3]

Table 2: Influence of Reaction Concentration on Product Distribution

EntrySubstrateConcentration (M)AcidRatio of 4-hydroxy-THIQ : 4-methoxy-THIQ
14-OH substituted aminoacetal0.66 M HCl1 : 0.4
24-OH substituted aminoacetal0.36 M HCl1 : 0.1
34-OH substituted aminoacetal0.156 M HCl1 : 0
43-OMe substituted aminoacetal0.370% HClO₄1 : 0

This table illustrates how reducing the concentration of the reaction mixture can suppress the formation of the 4-methoxy byproduct.[1]

Experimental Protocols

Protocol 1: General Procedure for the Pomeranz–Fritsch–Bobbitt Synthesis of a 4-Hydroxy-tetrahydroisoquinoline

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substituted benzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.0 equiv) in toluene. Heat the mixture to reflux until the theoretical amount of water has been collected, indicating the completion of the Schiff base formation (monitor by TLC).

  • Reduction to the Aminoacetal: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. Dissolve the crude Schiff base in ethanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C. Stir the reaction at room temperature until the reduction is complete (monitor by TLC).

  • Work-up of the Aminoacetal: Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aminoacetal.

  • Cyclization: Dissolve the crude aminoacetal in an appropriate acidic solution (e.g., 6 M HCl or 70% HClO₄) at the desired concentration (e.g., 0.3 M). Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Final Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-hydroxy-tetrahydroisoquinoline.[7]

Visualizations

Pomeranz_Fritsch_Bobbitt_Workflow cluster_0 Step 1: Aminoacetal Synthesis cluster_1 Step 2: Cyclization and Product Formation Benzaldehyde Substituted Benzaldehyde Schiff_base Schiff Base (Imine) Benzaldehyde->Schiff_base Toluene, reflux (Dean-Stark) Aminoacetal_reagent Aminoacetaldehyde dimethyl acetal Aminoacetal_reagent->Schiff_base Aminoacetal Aminoacetal Schiff_base->Aminoacetal NaBH4, EtOH Cyclization Acid-catalyzed Cyclization Aminoacetal->Cyclization Acid (e.g., 6 M HCl, 70% HClO4) Product 4-Hydroxy- tetrahydroisoquinoline Cyclization->Product

Caption: General workflow for the Pomeranz–Fritsch–Bobbitt reaction.

Troubleshooting_PFB Start Low Yield or Incomplete Reaction Deactivated_Ring Is the aromatic ring deactivated or non-activated? Start->Deactivated_Ring Side_Products Are significant side products observed? Start->Side_Products Stronger_Acid Use a stronger acid (e.g., 70% HClO4) Deactivated_Ring->Stronger_Acid Yes Standard_Acid Standard acid (6 M HCl) may be sufficient Deactivated_Ring->Standard_Acid No Ether_Formation Is 4-methoxy-THIQ a major byproduct? Side_Products->Ether_Formation Yes Other_Side_Products Other side products (e.g., indoles) Side_Products->Other_Side_Products No Reduce_Concentration Lower the reaction concentration (e.g., 0.3 M) Ether_Formation->Reduce_Concentration Yes Protecting_Group Consider N-protection (e.g., with Tosyl group) Other_Side_Products->Protecting_Group Optimize_Conditions Optimize temperature and acid catalyst Other_Side_Products->Optimize_Conditions

Caption: Troubleshooting decision tree for the PFB cyclization.

References

"avoiding side reactions in the synthesis of isoquinoline alkaloids"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isoquinoline alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Section 1: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2][3] This intramolecular cyclization is typically promoted by dehydrating agents in acidic conditions.[2][3]

Frequently Asked Questions (FAQs)

Q1: My Bischler-Napieralski reaction is giving a low yield or failing completely. What are the common causes?

A1: Low yields in the Bischler-Napieralski reaction can often be attributed to several factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring will significantly hinder the cyclization. The reaction is most effective with electron-donating groups present on the benzene ring.[4][5]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) alone may not be strong enough to drive the reaction to completion.[5]

  • Side Reactions: The primary competing reaction is the retro-Ritter reaction, which leads to the formation of styrene derivatives. This is especially prevalent if the resulting styrene is highly conjugated.[1][5]

  • Harsh Reaction Conditions: While heat is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, often resulting in the formation of tar.[5]

Q2: How do I choose the appropriate dehydrating agent for my substrate?

A2: The choice of dehydrating agent is critical and should be based on the reactivity of your β-arylethylamide substrate:

  • For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is the most common reagent and is often sufficient for substrates with activated aromatic rings.[2]

  • For Electron-Deficient or Neutral Substrates: A more potent dehydrating agent is required. A mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these more challenging substrates.[1][2] Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[2]

  • For a Milder Approach: A combination of triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine offers a modern, milder alternative. This system often provides higher yields at lower temperatures (from -20 °C to room temperature) and is compatible with a wider range of substrates.[1]

Q3: I am observing a significant amount of a styrene-like side product. How can I minimize this?

A3: The formation of a styrene derivative indicates that the retro-Ritter reaction is a major competing pathway.[1][5] To suppress this side reaction, consider the following strategies:

  • Solvent Choice: Using the corresponding nitrile as the solvent can shift the reaction equilibrium away from the retro-Ritter products.[1][3]

  • Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to be performed at lower temperatures, which can significantly reduce the extent of the retro-Ritter reaction.[5]

  • Alternative Reagents: A procedure developed by Larsen and colleagues utilizes oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[1]

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low to No Conversion Deactivated aromatic ring (electron-withdrawing groups present).Consider using a stronger dehydrating agent (e.g., P₂O₅/POCl₃ or Tf₂O). If possible, modify the substrate to include electron-donating groups.
Insufficiently potent dehydrating agent.For substrates with neutral or electron-deficient rings, switch from POCl₃ alone to a P₂O₅/POCl₃ mixture or use the Tf₂O/2-chloropyridine system.[2][5]
Formation of Styrene Side Product The retro-Ritter reaction is favored.Use the corresponding nitrile as a solvent to shift the equilibrium.[1][3] Alternatively, switch to milder reaction conditions (Tf₂O/2-chloropyridine at low temperature).[5]
Tar Formation Reaction temperature is too high or reaction time is too long.Carefully control the reaction temperature and monitor the reaction progress closely by TLC. Stop the reaction as soon as the starting material is consumed. Consider using milder reaction conditions.
Formation of Regioisomers Cyclization is occurring at an alternative, electronically favorable position.This is influenced by the substitution pattern on the aromatic ring. Modification of activating groups may be necessary to direct the cyclization to the desired position.[2]
Experimental Protocols

Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃

  • To a solution of the β-arylethylamide (1.0 equiv) in anhydrous toluene (0.1–0.5 M), add phosphorus oxychloride (2.0–5.0 equiv) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (80–110 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mild Bischler-Napieralski Cyclization using Tf₂O/2-chloropyridine [1]

  • Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (0.1 M).

  • Add 2-chloropyridine (2.0 equiv) to the solution.

  • Cool the mixture to -20 °C.

  • Slowly add triflic anhydride (1.25 equiv) dropwise.

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Monitor the reaction's progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Diagrams

Bischler_Napieralski_Workflow start Start reagents β-arylethylamide + Dehydrating Agent (e.g., POCl₃ or Tf₂O) start->reagents reaction Cyclization Reaction (Heating or Low Temp) reagents->reaction workup Aqueous Workup (Quench and Neutralize) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Chromatography) extraction->purification product 3,4-Dihydroisoquinoline purification->product Bischler_Napieralski_Side_Reaction Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Cyclization Desired Cyclization Nitrilium->Cyclization Electrophilic Aromatic Substitution Retro_Ritter Retro-Ritter Reaction Nitrilium->Retro_Ritter Fragmentation Product 3,4-Dihydroisoquinoline Cyclization->Product Side_Product Styrene Derivative Retro_Ritter->Side_Product Pictet_Spengler_Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyclization Amine β-Arylethylamine Imine Imine Amine->Imine + Carbonyl, -H₂O Carbonyl Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H⁺ Spiro Spiro Intermediate Iminium->Spiro Intramolecular Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Spiro->Product Rearomatization (-H⁺) Pomeranz_Fritsch_Troubleshooting start Low Yield? check_schiff Incomplete Schiff Base Formation? start->check_schiff Yes check_conditions Harsh Conditions? start->check_conditions No solution_schiff Ensure anhydrous conditions. Pre-form Schiff base. check_schiff->solution_schiff check_side_product Oxazole Formation? check_conditions->check_side_product No solution_conditions Use milder acid (PPA). Lower temperature. check_conditions->solution_conditions Yes solution_side_product Change acid catalyst. Optimize temperature. check_side_product->solution_side_product Yes end Improved Yield solution_schiff->end solution_conditions->end solution_side_product->end

References

"solubility issues of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one in organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one, focusing on solubility issues in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am having trouble dissolving this compound. What are some common reasons for this?

Several factors can contribute to dissolution difficulties:

  • Solvent Choice: The polarity and chemical nature of the solvent may not be optimal for this specific compound.

  • Compound Purity: Impurities in the compound can affect its solubility characteristics.

  • Temperature: Solubility is often temperature-dependent. Dissolution may be enhanced at higher temperatures.

  • Saturation Limit: You may be attempting to prepare a solution that is above the compound's saturation point in that specific solvent.

  • Kinetic vs. Thermodynamic Solubility: A compound might dissolve initially (kinetic solubility) but precipitate out over time as it reaches its true thermodynamic equilibrium.

Q3: My compound dissolves in the organic solvent, but precipitates when I add it to my aqueous experimental medium. What is happening?

This phenomenon is often referred to as "crashing out" or antisolvent precipitation. The compound is soluble in the organic solvent but has very low solubility in the aqueous medium. When the organic stock solution is introduced to the aqueous buffer, the drastic change in solvent environment causes the compound to precipitate out of the solution.

Troubleshooting Guides

Issue 1: The compound is not dissolving in the chosen organic solvent.

  • Solution 1: Try a different solvent. Based on qualitative data for similar compounds, consider using chloroform or ethyl acetate.[1]

  • Solution 2: Gently heat the solution. Warming the solvent can increase the solubility of many compounds. Be cautious with volatile solvents and ensure the compound is stable at elevated temperatures.

  • Solution 3: Use sonication. A sonicator can help break up solid particles and facilitate dissolution.

  • Solution 4: Prepare a stock solution in a strong solvent. Dimethyl sulfoxide (DMSO) is a powerful solvent for many organic compounds and can be used to prepare a concentrated stock solution.[2][3] However, be mindful of the final concentration of DMSO in your experiment, as it can have biological effects.

Issue 2: The compound precipitates out of the solution over time.

  • Solution 1: Prepare fresh solutions. Due to potential thermodynamic instability, it is advisable to prepare solutions of this compound fresh before each experiment.

  • Solution 2: Store solutions appropriately. If short-term storage is necessary, store the solution at a stable temperature and protect it from light to minimize degradation or precipitation.

Data Presentation

Table 1: Qualitative Solubility of a Structurally Related Compound

SolventSolubility
ChloroformReadily Soluble[1]
Ethyl AcetateReadily Soluble[1]
WaterPoorly Soluble[1]
Lower Alcohols (e.g., Methanol, Ethanol)Poorly Soluble[1]

Note: This data is for a structurally related compound and should be used as a general guideline.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a general method for quickly assessing the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., DMSO, ethanol, methanol, chloroform, ethyl acetate)

  • Small vials or test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Add a small, pre-weighed amount of the compound (e.g., 1 mg) to a clean vial.

  • Add a small volume of the selected solvent (e.g., 100 µL) to the vial.

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect the solution for any undissolved particles.

  • If the compound has dissolved, add another portion of the solvent and repeat the process until the compound no longer dissolves to estimate the approximate solubility.

  • If the compound has not dissolved, continue adding the solvent in small increments and vortexing until it dissolves or a large volume of solvent has been added.

  • Record your observations for each solvent.

Protocol 2: Shake-Flask Method for Quantitative Solubility Determination

This is a standard method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Chosen organic solvent

  • Glass flasks with stoppers

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of undissolved solid is crucial.

  • Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the solution to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility in units such as mg/mL or mol/L.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue Encountered check_solvent Is the solvent appropriate? (Consider polarity and literature) start->check_solvent try_stronger_solvent Try a stronger solvent (e.g., DMSO) check_solvent->try_stronger_solvent No apply_energy Apply energy (heating/sonication) check_solvent->apply_energy Yes try_stronger_solvent->apply_energy dissolved Compound Dissolved apply_energy->dissolved Success not_dissolved Still Not Dissolved apply_energy->not_dissolved Failure check_precipitation Does it precipitate upon dilution in aqueous media? dissolved->check_precipitation optimize_dilution Optimize dilution protocol: - Slower addition - Stirring - Lower stock concentration check_precipitation->optimize_dilution Yes stable_solution Stable Solution Achieved check_precipitation->stable_solution No optimize_dilution->stable_solution ExperimentalWorkflow start Start: Quantitative Solubility Determination add_excess Add excess compound to known volume of solvent start->add_excess shake Shake at constant temperature (24-48h to reach equilibrium) add_excess->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter analyze Analyze concentration (HPLC or UV-Vis) filter->analyze calculate Calculate Solubility (mg/mL or M) analyze->calculate end End calculate->end

References

Technical Support Center: Fractional Crystallization for Separating Trans-Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the separation of trans-diastereomers using fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind separating trans-diastereomers with fractional crystallization? Fractional crystallization is a separation technique based on differences in solubility.[1] Diastereomers, unlike enantiomers, have distinct physical properties, including different solubilities in a given solvent.[2][3][4] The trans and cis configurations of a molecule result in different three-dimensional shapes, which affects their polarity, crystal lattice packing, and consequently, their melting points and solubilities.[5][6] By carefully selecting a solvent and controlling temperature, the less soluble diastereomer (often the trans isomer due to its higher symmetry and more efficient crystal packing) can be selectively precipitated from the solution, leaving the more soluble diastereomer in the mother liquor.[6]

Q2: How do the physical properties of cis- and trans-diastereomers typically differ? Generally, trans isomers are more symmetrical than cis isomers. This higher symmetry often leads to a higher melting point and lower solubility in inert solvents because they can pack more efficiently into a crystal lattice.[6] Conversely, cis isomers often have higher boiling points due to a net molecular dipole moment, whereas the dipoles in trans isomers may cancel out.[6] These differences in physicochemical properties are the basis for their separation.[7]

Q3: What are the critical factors for choosing a suitable solvent system? The ideal solvent is one in which the two diastereomers exhibit a significant difference in solubility.[3][4] Key considerations include:

  • Differential Solubility: The target diastereomer should be sparingly soluble, while the other should be relatively soluble at the crystallization temperature.

  • Temperature Coefficient: The solubility of the target compound should decrease significantly with a decrease in temperature.

  • Crystal Habit: The solvent should promote the formation of well-defined, easily filterable crystals rather than oils or amorphous precipitates.

  • Volatility: Solvents that are too volatile can evaporate quickly, leading to rapid, uncontrolled crystallization and poor separation.[8]

  • Purity: A minimum purity of 80-90% is recommended before attempting to grow single crystals for analysis.[8]

Screening various solvents and solvent mixtures is a crucial and often empirical step to identify the optimal system.[4]

Q4: How can I monitor the purity and composition of the separated fractions? The most common and effective method for determining the diastereomeric purity (or enantiomeric excess after a resolution) is High-Performance Liquid Chromatography (HPLC), particularly using a chiral stationary phase for enantiomers.[2][9] Other analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often be used to distinguish between diastereomers, as the different spatial arrangements lead to distinct chemical shifts.[10]

  • Gas Chromatography (GC): Suitable for volatile compounds, GC can separate isomers based on differences in their boiling points and interactions with the stationary phase.[11]

  • Polarimetry: Measures the optical rotation of a chiral compound, which can be used to determine enantiomeric purity if the rotation of the pure enantiomer is known.[12]

Troubleshooting Guide

Issue: Co-precipitation of both diastereomers is occurring, leading to poor separation.

  • Possible Cause: The solubility difference between the diastereomers in the chosen solvent is insufficient, or the solution is too supersaturated.[1][13]

  • Troubleshooting Steps:

    • Solvent System Optimization: Screen different solvents or solvent mixtures to maximize the solubility differential. The addition of a co-solvent can sometimes increase selectivity.[14]

    • Control Cooling Rate: Employ a very slow and controlled cooling rate. Rapid cooling can cause both isomers to crash out of the solution simultaneously.

    • Seeding: Introduce a small seed crystal of the desired pure diastereomer into the slightly supersaturated solution. This encourages the selective crystallization of that isomer.[15]

    • Reduce Concentration: Start with a more dilute solution to avoid reaching the saturation point of the more soluble isomer during the cooling process.

Issue: No crystals form, even after cooling the solution to a low temperature.

  • Possible Cause: The solution is not sufficiently supersaturated, or there are kinetic barriers to nucleation.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully remove some of the solvent under reduced pressure to increase the concentration of the solute.

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites.

    • Use an Anti-Solvent: Slowly add a solvent in which the compound is insoluble (an "anti-solvent") to the solution until turbidity is observed, then warm slightly to redissolve and cool slowly.

    • Lower Temperature: Cool the solution to a lower temperature (e.g., in an ice-salt bath or freezer), but be mindful that very low temperatures can sometimes increase viscosity and hinder crystallization.

Issue: The crystallization process is too rapid, resulting in a fine powder or an oil.

  • Possible Cause: The solution is excessively supersaturated, or the solvent is too volatile.[8][15]

  • Troubleshooting Steps:

    • Use a "Poorer" Solvent: Select a solvent in which the compound is less soluble to achieve a more controlled crystallization.

    • Slower Cooling: Move the crystallization vessel from room temperature to a refrigerator, and then to a freezer, to slow down the process. Insulating the flask can also help.

    • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can promote the growth of high-quality crystals.[8]

Issue: The yield of the recovered diastereomer is very low.

  • Possible Cause: The target diastereomer has significant solubility even at low temperatures, or multiple recrystallization steps have led to material loss.

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure the solution is saturated upon cooling.

    • Mother Liquor Recovery: The mother liquor is enriched with the more soluble diastereomer.[2] It can be concentrated and subjected to further crystallization steps to recover more material or isolate the second isomer.

    • Analyze the Solid: Ensure that the low yield is not due to poor separation. Analyze the composition of the crystals to confirm their purity.

Quantitative Data on Solubility Differences

The effectiveness of fractional crystallization hinges on the difference in solubility between diastereomers. The following table, adapted from a study on double-decker silsesquioxanes (DDSQs), illustrates how significant these differences can be.[10][16][17]

CompoundR MoietyRegioisomerSolvent SystemSolubility Ratio (cis:trans)
DDSQ 1Methylp-aminophenylTHF + Hexanes33 : 1
DDSQ 2Methylm-aminophenylTHF + Hexanes22 : 1
DDSQ 3Cyclohexylm-aminophenylTHF + Hexanes3.5 : 1

Data shows that cis isomers were significantly more soluble than their trans counterparts. The separation was most effective for the compound with the largest solubility difference.[16][17]

Experimental Protocols

Protocol 1: General Fractional Crystallization of Diastereomers

This protocol outlines a general procedure for separating a mixture of diastereomers.

1. Solvent Selection & Screening: a. Test the solubility of the diastereomeric mixture in a range of solvents at both room temperature and elevated temperatures. b. The ideal solvent will completely dissolve the mixture when heated but show low solubility for one diastereomer upon cooling.

2. Crystallization: a. Place the diastereomeric mixture in an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating and stirring until the solid is just dissolved. Avoid using a large excess of solvent. c. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container. d. For maximum recovery, the flask can be subsequently cooled in an ice bath or refrigerator.

3. Isolation of the Less Soluble Diastereomer: a. Collect the formed crystals by vacuum filtration using a Büchner funnel.[3] b. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[3] c. Allow the crystals to air-dry completely.

4. Analysis and Further Purification: a. Analyze the purity of the isolated crystals and the remaining mother liquor using an appropriate technique (e.g., HPLC, NMR). b. If the desired purity is not achieved, the isolated crystals can be recrystallized using the same procedure (recrystallization).[3]

5. Isolation of the More Soluble Diastereomer (Optional): a. The filtrate (mother liquor) contains the more soluble diastereomer. b. Evaporate the solvent from the filtrate under reduced pressure. c. The resulting solid will be enriched in the more soluble diastereomer and can be purified by crystallization from a different solvent system.

Visualizations

G start_end start_end process process output output analysis analysis start Start: Diastereomeric Mixture dissolve 1. Dissolve Mixture in Minimum Hot Solvent start->dissolve cool 2. Cool Solution Slowly to Induce Crystallization dissolve->cool filter 3. Filter the Suspension cool->filter crystals Solid: Enriched in Less Soluble Isomer filter->crystals Solid filtrate Filtrate: Enriched in More Soluble Isomer filter->filtrate Liquid analyze_crystals 4. Analyze Purity of Crystals crystals->analyze_crystals analyze_filtrate 5. Analyze Composition of Filtrate filtrate->analyze_filtrate end End: Separated Fractions analyze_crystals->end analyze_filtrate->end

Caption: General workflow for separating diastereomers via fractional crystallization.

G problem problem cause cause solution solution start Problem: Co-Precipitation of Isomers cause1 Possible Cause 1: Insufficient Solubility Difference start->cause1 cause2 Possible Cause 2: Solution is Too Supersaturated start->cause2 cause3 Possible Cause 3: Spontaneous Nucleation of Both Isomers start->cause3 solution1 Solution: Screen New Solvents or Solvent Mixtures cause1->solution1 solution2a Solution A: Reduce Initial Concentration cause2->solution2a solution2b Solution B: Use a Slower Cooling Rate cause2->solution2b solution3 Solution: Seed with Pure Crystal of Desired Isomer cause3->solution3

Caption: Troubleshooting logic for co-precipitation during fractional crystallization.

References

Technical Support Center: Monitoring Reactions of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one via Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one using thin-layer chromatography (TLC).

Experimental Protocols

A reliable method for synthesizing this compound derivatives involves the reaction of 6,7-dimethoxyhomophthalic anhydride with an appropriate aldehyde. The progress of this reaction can be effectively monitored by TLC.

General Procedure for TLC Monitoring:

  • Sample Preparation: At designated time points, withdraw a small aliquot (approximately 1-2 drops) from the reaction mixture using a capillary tube. Dilute this aliquot with a volatile solvent, such as ethyl acetate or dichloromethane, in a small vial to a concentration suitable for TLC (typically around 1%).

  • TLC Plate Spotting: On a silica gel TLC plate (e.g., silica gel 60 F254), draw a faint baseline with a pencil approximately 1 cm from the bottom. Using a capillary spotter, apply small spots of the diluted reaction mixture, the starting material (6,7-dimethoxyhomophthalic anhydride), and a co-spot (a spot of the starting material with the reaction mixture spotted on top of it) onto the baseline.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. A common solvent system for this class of compounds is a mixture of petroleum ether and ethyl acetate (1:1) with a small amount of formic acid.[1][2] Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm), as the aromatic rings of the starting material and product are often UV-active.[3][4] Further visualization can be achieved using chemical stains such as potassium permanganate or p-anisaldehyde, which are effective for detecting various functional groups.[4][5]

  • Analysis: The reaction is considered complete when the spot corresponding to the starting material has disappeared from the lane of the reaction mixture. The appearance of a new spot corresponds to the product. The retention factor (Rf) of each spot should be calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Data Presentation

Table 1: Representative TLC Data for the Synthesis of a 3-Substituted this compound Derivative

CompoundMobile PhaseRf Value (approximate)Visualization Method
6,7-dimethoxyhomophthalic anhydride (Starting Material)Petroleum Ether/Ethyl Acetate (1:1) + 0.5% Formic Acid0.6UV (254 nm), Potassium Permanganate
Aldehyde (Starting Material)Petroleum Ether/Ethyl Acetate (1:1) + 0.5% Formic Acid0.8p-Anisaldehyde Stain
3-Alkyl-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one (Product)Petroleum Ether/Ethyl Acetate (1:1) + 0.5% Formic Acid0.4UV (254 nm), Potassium Permanganate

Note: Rf values are approximate and can vary depending on the specific reaction conditions, the exact stationary phase, and the ambient temperature.

Troubleshooting Guides

This section addresses common issues encountered during the TLC monitoring of this compound reactions.

Problem Potential Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate. The sample is too dilute.Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[6][7]
The compound is not UV-active.Use a chemical stain for visualization, such as potassium permanganate or p-anisaldehyde.
The solvent level in the developing chamber was above the baseline.Ensure the solvent level is below the baseline when placing the TLC plate in the chamber.[7]
Spots are streaking. The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[6][7]
The compound is highly polar and interacting strongly with the silica gel.Add a small amount of a polar solvent like methanol or a few drops of acetic or formic acid to the mobile phase to improve the spot shape.[6]
The Rf values of the starting material and product are too similar. The mobile phase is not providing adequate separation.Adjust the polarity of the mobile phase. To increase the Rf values, increase the proportion of the more polar solvent (e.g., ethyl acetate). To decrease the Rf values, increase the proportion of the less polar solvent (e.g., petroleum ether).[6]
The solvent front is running unevenly. The TLC plate was not placed vertically in the developing chamber.Ensure the plate is placed in an upright and stable position.
The edge of the TLC plate is touching the filter paper or the side of the chamber.Position the plate so that it does not touch the sides of the chamber or the filter paper.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best way to visualize the spots of this compound and its precursors on a TLC plate?

A1: Due to the aromatic nature of these compounds, the primary method for visualization is non-destructive UV light at 254 nm, where they will appear as dark spots on a fluorescent background.[3][4] For compounds that are not UV-active or for better visualization, destructive staining methods can be used. A potassium permanganate stain is effective for visualizing compounds with oxidizable functional groups, which will appear as yellow or brown spots on a purple background.[5] A p-anisaldehyde stain is a good general-purpose stain that can produce a range of colors depending on the functional groups present.[5]

Q2: My reaction appears to be stalled, with both starting material and product present on the TLC plate for an extended period. What should I do?

A2: If the reaction is not proceeding to completion, several factors could be at play. Ensure that the reaction temperature is appropriate and that all reagents were added in the correct stoichiometry. The catalyst, if used, may be inactive and may need to be replaced. It is also important to use pure, dry solvents, as impurities can inhibit the reaction.

Q3: How can I confirm that a new spot on the TLC plate is indeed my desired product?

A3: While TLC provides strong evidence for the formation of a new compound, it is not definitive proof of its identity. To confirm the structure of the product, it is necessary to isolate the compound from the reaction mixture (e.g., by column chromatography) and characterize it using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.

Q4: Can I use TLC to get a rough idea of the reaction yield?

A4: TLC is primarily a qualitative technique used to monitor the progress of a reaction and assess the number of components in a mixture. While the relative intensity of the spots can give a very rough indication of the relative amounts of starting material and product, it is not a reliable method for quantitative analysis. For accurate yield determination, the product must be isolated and weighed.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis prep_sample Prepare Reaction Aliquot spot_plate Spot TLC Plate prep_sample->spot_plate Diluted Sample develop_plate Develop Plate in Solvent spot_plate->develop_plate Spotted Plate visualize_plate Visualize under UV & Stain develop_plate->visualize_plate Developed Plate analyze_spots Analyze Spot Migration visualize_plate->analyze_spots Visualized Spots decision Reaction Complete? analyze_spots->decision decision->spot_plate No, Continue Monitoring end Workup & Purification decision->end Yes, Proceed to Workup

Caption: Workflow for TLC Monitoring of Chemical Reactions.

Troubleshooting_TLC cluster_spots Spot Issues cluster_solutions Potential Solutions start Problem with TLC Result no_spots No Spots Visible start->no_spots streaking Spots are Streaking start->streaking poor_separation Poor Separation (Similar Rf) start->poor_separation sol_no_spots Concentrate Sample Use Chemical Stain no_spots->sol_no_spots sol_streaking Dilute Sample Adjust Mobile Phase Polarity streaking->sol_streaking sol_separation Optimize Mobile Phase (Vary Solvent Ratio) poor_separation->sol_separation

Caption: Troubleshooting Common TLC Spot Issues.

References

Technical Support Center: Conformational Analysis for Cis/Trans Configuration Determination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for conformational analysis in determining cis/trans configuration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental determination of geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary experimental techniques for determining cis/trans configuration?

A1: The most common and reliable methods for determining cis/trans configuration are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry. Each technique offers distinct advantages and is suited for different experimental conditions and molecular types.

Q2: How does NMR spectroscopy differentiate between cis and trans isomers?

A2: NMR spectroscopy is a powerful tool that distinguishes between cis and trans isomers based on two key parameters: the nuclear Overhauser effect (NOE) and vicinal proton-proton coupling constants (³JHH).[1]

  • Nuclear Overhauser Effect (NOE): NOE is a through-space interaction between protons that are close to each other (typically < 5 Å).[2] In a cis isomer, protons on adjacent carbons of a double bond are in close proximity, resulting in a measurable NOE enhancement. In contrast, these protons are far apart in a trans isomer, leading to a very weak or absent NOE signal.[3]

  • Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[4] Trans protons, with a dihedral angle of approximately 180°, exhibit a larger coupling constant than cis protons, which have a dihedral angle of about 0°.[4]

Q3: When is X-ray crystallography the preferred method for determining cis/trans configuration?

A3: X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its cis/trans configuration.[5] It is the gold standard when a high-quality single crystal of the compound can be obtained.[5] This method is particularly valuable when NMR data is ambiguous or when the molecule lacks the necessary protons for NOE or coupling constant analysis.

Q4: Can computational chemistry be used to reliably assign cis/trans isomers?

A4: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, can be a reliable method for assigning cis/trans isomers.[6] By calculating the relative energies of the optimized geometries of both isomers, the thermodynamically more stable isomer can be identified.[7] For most acyclic systems, the trans isomer is generally more stable due to reduced steric hindrance.[8]

Q5: In drug development, why is the correct assignment of cis/trans configuration so critical?

A5: The geometric isomerism of a therapeutic agent significantly impacts its pharmacokinetic and pharmacodynamic properties.[9] Cis and trans isomers can exhibit different biological activities, binding affinities to target receptors, metabolic stability, and toxicity profiles.[10] Therefore, accurate determination of the stereochemistry is a critical step in drug design and development to ensure safety and efficacy.[11]

Troubleshooting Guides

NMR Spectroscopy

Issue 1: Ambiguous or overlapping signals in the ¹H NMR spectrum are making it difficult to determine coupling constants.

  • Solution 1: Use a higher field NMR spectrometer. Acquiring the spectrum on an instrument with a higher magnetic field strength (e.g., 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving the overlapping signals.

  • Solution 2: Employ 2D NMR techniques. A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, even in a crowded spectrum.[12]

  • Solution 3: Selective 1D experiments. Techniques like selective 1D TOCSY (Total Correlation Spectroscopy) or selective 1D NOESY can be used to irradiate a specific proton and observe correlations to its coupled partners or spatially close neighbors, respectively.

Issue 2: No clear NOE signal is observed, making the cis/trans assignment uncertain.

  • Solution 1: Optimize the mixing time. The NOE effect is dependent on the mixing time in the NOESY experiment.[13] For small molecules, a longer mixing time (0.5 - 1 sec) may be necessary to observe the NOE.[13]

  • Solution 2: Check for paramagnetic impurities. The presence of paramagnetic substances can quench the NOE effect. Ensure your sample and solvent are free from such impurities.

  • Solution 3: Consider a ROESY experiment. For medium-sized molecules (MW ~1 kDa), the NOE can be close to zero. A ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is a suitable alternative as the ROE is always positive regardless of molecular weight.[13]

X-ray Crystallography

Issue 1: Difficulty in obtaining high-quality single crystals suitable for diffraction.

  • Solution 1: Screen a wide range of crystallization conditions. Vary parameters such as solvent, precipitant, temperature, and pH. High-throughput screening kits can be utilized to explore a broad crystallization space.

  • Solution 2: Purify the sample thoroughly. The presence of impurities is a common reason for poor crystal growth.[14] Ensure your sample is of the highest possible purity (>95%).[14]

  • Solution 3: Consider co-crystallization. If the molecule itself is difficult to crystallize, co-crystallization with a suitable host molecule can sometimes yield diffraction-quality crystals.[15]

Issue 2: The crystal structure shows disorder, making the cis/trans assignment ambiguous.

  • Solution 1: Collect data at a lower temperature. Cryo-cooling the crystal (typically to 100 K) can reduce thermal motion and may resolve the disorder.

  • Solution 2: Refine the crystallographic model carefully. Use appropriate refinement software to model the disorder. It may be possible to refine the occupancies of the cis and trans conformers present in the crystal.

  • Solution 3: Grow crystals under different conditions. Sometimes, changing the crystallization solvent or conditions can lead to a more ordered crystal form.

Data Presentation

Table 1: Typical ¹H NMR Vicinal Coupling Constants (³JHH) for Alkenes

ConfigurationDihedral Angle (φ)Typical ³JHH Range (Hz)
cis~0°6 - 12
trans~180°12 - 18

Data compiled from various sources.[12][16]

Table 2: Comparison of Analytical Techniques for Cis/Trans Determination

TechniqueSample RequirementPrimary OutputKey AdvantageKey Limitation
NMR Spectroscopy 1-10 mg dissolved in deuterated solvent1D and 2D spectra showing chemical shifts, coupling constants, and NOEsProvides detailed structural information in solutionCan be limited by signal overlap and sensitivity
X-ray Crystallography High-quality single crystal (>0.1 mm)3D electron density mapUnambiguous determination of solid-state structureRequires a suitable single crystal, which can be difficult to obtain
Computational Chemistry None (in silico)Optimized molecular geometries and relative energiesCan predict stability and properties without a physical sampleAccuracy is dependent on the level of theory and basis set used

Experimental Protocols

Protocol 1: Determination of Cis/Trans Configuration using ¹H NMR Coupling Constants
  • Sample Preparation: Dissolve 1-5 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz.[4] Ensure the spectral width covers all proton signals. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Spectral Processing: Apply a Fourier transform to the free induction decay (FID).[4] Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Analysis: Identify the signals corresponding to the vinylic protons. Measure the distance in Hertz (Hz) between the centers of the split peaks within the multiplet to determine the coupling constant (J).[4]

  • Isomer Assignment: Compare the measured ³JHH value to the typical ranges for cis and trans isomers (see Table 1). A larger coupling constant is indicative of a trans configuration, while a smaller one suggests a cis configuration.[4]

Protocol 2: Determination of Cis/Trans Configuration using 2D NOESY
  • Sample Preparation: Prepare a sample as described in Protocol 1. The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE measurement.

  • Data Acquisition: Acquire a 2D NOESY spectrum. The mixing time is a crucial parameter and should be optimized based on the molecular weight of the compound. For small molecules, a mixing time of 500-800 ms is a good starting point.

  • Spectral Processing: Process the 2D data using appropriate software to obtain the NOESY spectrum.

  • Analysis: Look for cross-peaks between the signals of the vinylic protons. A cross-peak indicates that the protons are spatially close.

  • Isomer Assignment: The presence of a clear cross-peak between the vinylic protons is strong evidence for a cis configuration. The absence of such a cross-peak, or a very weak one, suggests a trans configuration.

Protocol 3: Relative Energy Calculation using DFT
  • Structure Building: Build the 3D structures of both the cis and trans isomers using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization for each isomer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[7] It is advisable to include a solvent model if the experimental conditions are in solution.[7]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies).[7] This calculation also provides the Gibbs free energy.

  • Energy Comparison: Compare the calculated Gibbs free energies of the two isomers. The isomer with the lower energy is predicted to be the more stable one. The energy difference between the two is the isomerization energy.[6]

Visualizations

experimental_workflow start Start: Cis/Trans Configuration Unknown has_protons Molecule has vicinal protons on the double bond/ring? start->has_protons nmr Perform NMR Spectroscopy (¹H, COSY, NOESY/ROESY) has_protons->nmr Yes crystal Can a single crystal be obtained? has_protons->crystal No j_coupling Analyze ³JHH Coupling Constants nmr->j_coupling noe Analyze NOE/ROE Correlations nmr->noe nmr_conclusive NMR data conclusive? j_coupling->nmr_conclusive noe->nmr_conclusive nmr_conclusive->crystal No/Ambiguous assign_cis Assign as Cis Isomer nmr_conclusive->assign_cis Yes (e.g., small J, NOE present) assign_trans Assign as Trans Isomer nmr_conclusive->assign_trans Yes (e.g., large J, no NOE) xray Perform X-ray Crystallography crystal->xray Yes computational Perform Computational Chemistry (DFT) crystal->computational No end Configuration Determined xray->end computational->end assign_cis->end assign_trans->end

References

Validation & Comparative

"comparing biological activity of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one analogs"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of compounds related to 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one. Due to a lack of comprehensive studies on a series of direct analogs of this specific isochromenone, this guide focuses on the closely related and well-studied class of 6,7-dimethoxy-substituted isoquinoline and isochromanone derivatives. The data presented here is intended to provide insights into the structure-activity relationships of these scaffolds, particularly in the context of anticancer activity.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of various isochromanone and isoquinoline derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth by 50%. Lower IC50 values indicate higher potency.

Compound ClassRepresentative CompoundCancer Cell LineIC50 Value (µM)Reference
Isochromanone3-(4-chlorophenyl)isochroman-1-oneMCF-715.8A Comparative Analysis of Anticancer Activity: Ethyl 1-Oxoisochroman-3-carboxylate Scaffolds vs. Coumarin Derivatives - Benchchem.[1]
Isoquinoline Derivative7,8-dimethoxy-2-methyl-3-(4,5-methylenedioxy-2-vinylphenyl)isoquinolin-1(2H)-oneMultipleBroad SpectrumSynthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed.[2]
Tetrahydroisoquinoline6eK562/A020.66Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed.[3]
Tetrahydroisoquinoline6hK562/A020.65Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed.[3]
Tetrahydroisoquinoline7cK562/A020.96Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed.[3]
Thiazolo[4,5-d]pyrimidin-2-one7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-oneNCI-60 PanelActiveSynthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PubMed.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Human cancer cells (e.g., MCF-7, K562) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions of the compounds are prepared in the culture medium. The medium from the cell plates is removed, and the cells are treated with various concentrations of the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

Many cytotoxic compounds exert their effects by inducing apoptosis (programmed cell death). A common signaling pathway involved in the regulation of cell survival and apoptosis is the PI3K/Akt pathway. Inhibition of this pathway can lead to the activation of apoptotic processes.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Bcl2 Bcl-2 Bad->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Activation Analog Isochromenone Analog (Inhibitor) Analog->Akt Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by isochromenone analogs.

References

Bridging the Gap: A Comparative Guide to In Silico and In Vitro Activity of Dihydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of computational predictions versus experimental outcomes for dihydroisoquinoline derivatives reveals a promising correlation, underscoring the value of integrated approaches in modern drug discovery. This guide provides a comparative overview of their anticancer and enzyme inhibitory activities, supported by experimental data and detailed methodologies.

Dihydroisoquinolines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. The development of potent and selective drug candidates from this scaffold is increasingly reliant on a synergistic approach that combines computational (in silico) and laboratory-based (in vitro) studies. This guide delves into the comparative analysis of these two methodologies, offering researchers, scientists, and drug development professionals a clear overview of the predictive power of computational models against real-world experimental data for this important class of molecules.

Comparative Analysis of Anticancer Activity

The antiproliferative effects of dihydroisoquinoline derivatives have been evaluated against various cancer cell lines. In silico molecular docking studies are often employed to predict the binding affinity of these compounds to specific anticancer targets, such as tubulin or various kinases, while in vitro assays, like the MTT assay, provide quantitative measures of cytotoxicity (IC50 values).

A study on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as potential tubulin polymerization inhibitors provides a case in point. Molecular docking was used to predict the binding modes of these compounds within the colchicine binding site of tubulin. The results were then compared with their cytotoxic activities against the human CEM leukemia cell line, determined experimentally.

CompoundTargetIn Silico Docking Score (kcal/mol)In Vitro Activity (IC50 in µM)Cell LineReference
Compound 32 TubulinNot explicitly quantified0.64CEM[1]
Compound 21 TubulinNot explicitly quantified4.10CEM[1]

While the specific docking scores were not reported in the abstract, the study confirmed that the most potent compound, 32 , effectively inhibited tubulin polymerization in vitro, validating the computational hypothesis.[1] The structure-activity relationship (SAR) analysis indicated that electron-donating substituents on one of the phenyl rings were favorable for cytotoxic activity.[1]

Similarly, tetrahydroisoquinoline derivatives have been investigated as KRas inhibitors in colorectal cancer cell lines.

CompoundTargetIn Silico Docking InteractionsIn Vitro Activity (IC50 in µM)Cell LineReference
GM-3-18 KRasH-bond with THR 740.9 - 10.7Various Colon Cancer Lines[2]
GM-3-121 VEGF ReceptorH-bond with THR 741.72 (Anti-angiogenesis)HUVEC (implied)[2]

In this case, molecular docking studies successfully identified key hydrogen bonding interactions, providing a rationale for the observed potent in vitro activities.[2]

Comparative Analysis of Enzyme Inhibition

Dihydroisoquinoline derivatives have also been explored as inhibitors of various enzymes, including leucine aminopeptidase (LAP) and α-glucosidase, which are implicated in cancer and diabetes, respectively.

For LAP inhibition, a docking simulation of a potent isoquinoline derivative (compound 3b) showed that it formed hydrogen bonds with Gly362 and coordinated with zinc ions in the active site, consistent with its experimentally determined inhibitory activity.[3]

Another study on quinoline-based α-glucosidase inhibitors demonstrated a strong correlation between in silico predictions and in vitro results.

CompoundTargetIn Silico Docking Score (kcal/mol)In Vitro Activity (IC50 in µM)In Vitro Inhibition Constant (Ki in µM)Reference
Compound 8h α-glucosidaseNot explicitly quantified38.2 ± 0.338.2 (Non-competitive)[4]
Compound 8b α-glucosidaseNot explicitly quantified79.9 ± 1.2Not Determined[4]
Compound 8n α-glucosidaseNot explicitly quantifiedNot explicitly stated, but potentNot Determined[4]
Compound 8o α-glucosidaseNot explicitly quantifiedNot explicitly stated, but potentNot Determined[4]
Acarbose (Standard) α-glucosidaseNot applicable750.0 ± 2.0Not applicable[4]

The synthesized compounds showed significantly greater potency than the standard drug, acarbose.[4] Kinetic studies of the most active compound, 8h , revealed a non-competitive mode of inhibition, providing deeper insights into its mechanism of action that can be further explored computationally.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of both in silico and in vitro results. Below are summaries of typical protocols used in the cited studies.

In Silico Molecular Docking Protocol

A representative molecular docking workflow involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.

  • Ligand Preparation: The 2D structures of the dihydroisoquinoline derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program, such as AutoDock Vina, is used to predict the binding poses and affinities of the ligands within the protein's active site. The algorithm explores various conformations and orientations of the ligand, and a scoring function is used to estimate the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores and to visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

In Vitro Biological Assay Protocols

1. MTT Assay for Anticancer Activity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the dihydroisoquinoline derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

2. α-Glucosidase Inhibition Assay:

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: The enzyme is pre-incubated with various concentrations of the dihydroisoquinoline derivatives.

  • Reaction Initiation: The reaction is initiated by adding the pNPG substrate.

  • Reaction Termination: After a specific incubation time, the reaction is stopped by adding a basic solution (e.g., sodium carbonate). The cleavage of pNPG by the enzyme releases p-nitrophenol, which is yellow in the basic solution.

  • Absorbance Measurement: The absorbance of the p-nitrophenol is measured at 405 nm.

  • IC50 Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Visualizing the Workflow

The interplay between in silico and in vitro methodologies is a cyclical and iterative process that is fundamental to modern drug discovery.

G cluster_in_silico In Silico Design & Screening cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation cluster_optimization Lead Optimization a Target Identification & Validation b Virtual Library of Dihydroisoquinolines a->b Design Scaffold c Molecular Docking & Virtual Screening b->c d ADMET Prediction c->d e Hit Identification d->e f Synthesis of Selected Hits e->f g Biological Assays (e.g., MTT, Enzyme Inhibition) f->g h Determine IC50/Ki Values g->h i Structure-Activity Relationship (SAR) Analysis h->i i->b SAR-guided redesign j Lead Compound i->j

General workflow for drug discovery.

Conclusion

The comparison of in silico and in vitro data for dihydroisoquinoline derivatives demonstrates the significant predictive power of computational methods in identifying promising drug candidates. While molecular docking can effectively predict binding modes and relative affinities, in vitro assays remain the gold standard for quantifying biological activity. The integration of these approaches, as illustrated in the workflow, facilitates a more efficient and targeted drug discovery process, enabling the rational design and optimization of novel dihydroisoquinoline-based therapeutics. Future studies that provide a direct and extensive correlation between docking scores and experimental IC50/Ki values for a large series of these compounds will be invaluable in further refining the predictive models.

References

Unveiling the Cancer-Fighting Potential of Isoquinoline Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antiproliferative effects of isoquinoline alkaloids reveals their significant potential in oncology research. This guide offers a comparative analysis of key isoquinoline alkaloids—Berberine, Sanguinarine, and Palmatine—supported by experimental data and detailed protocols to validate their anticancer properties. These natural compounds have been shown to effectively induce cell death and halt the proliferation of various cancer cell lines, marking them as promising candidates for novel cancer therapies. [1][2][3][4][5]

Comparative Antiproliferative Activity

The efficacy of isoquinoline alkaloids in inhibiting cancer cell growth is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.[6][7] A lower IC50 value indicates a more potent compound. The table below summarizes the IC50 values for Berberine, Sanguinarine, and Palmatine across various human cancer cell lines, demonstrating their broad-spectrum antiproliferative activity.

AlkaloidCancer Cell LineIC50 (µM)Reference
Berberine Breast (MCF-7)15.8[8]
Lung (A549)22.9[8]
Colon (HCT-116)19.1[8]
Liver (HepG2)> 100[8]
Sanguinarine Melanoma (A375)2.1[6]
Squamous Cell Carcinoma (A431)3.14[6]
Breast (MDA-MB-231)2.5-4.5[9]
Multiple Myeloma (U266)Not specified[10]
Palmatine Colon (HCT116)Not specified[11]
Colon (HT29)Not specified[11]

Mechanisms of Action: Inducing Apoptosis and Cell Cycle Arrest

Isoquinoline alkaloids exert their antiproliferative effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][12]

Berberine has been shown to induce apoptosis and cell cycle arrest at the G1 or G2/M phase in different cancer cells.[12][13] Its mechanisms involve the regulation of several signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[12][13][14][15]

Sanguinarine is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[10][16][17] It can generate reactive oxygen species (ROS) and inhibit signaling cascades like the JAK/STAT pathway.[10][18]

Palmatine has been found to induce G2/M phase arrest and apoptosis in colon cancer cells by targeting Aurora Kinase A (AURKA).[11]

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental validation process and the molecular mechanisms of action, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Validating Antiproliferative Effects cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Antiproliferative Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) culture Cell Seeding in 96-well plates start->culture treatment Incubation with Isoquinoline Alkaloids (Berberine, Sanguinarine, Palmatine) at various concentrations culture->treatment 24h incubation viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle ic50 IC50 Value Calculation viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: A generalized workflow for assessing the antiproliferative effects of isoquinoline alkaloids.

signaling_pathway Sanguinarine-Induced Apoptosis via JAK/STAT Pathway Inhibition Sanguinarine Sanguinarine JAK2 JAK2 Sanguinarine->JAK2 Inhibits pSTAT3 p-STAT3 (Active) Sanguinarine->pSTAT3 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->pSTAT3 Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3->Bcl2 Upregulates Bax Bax (Pro-apoptotic) pSTAT3->Bax Downregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation (Caspase-9, Caspase-3) CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Sanguinarine inhibits the JAK/STAT signaling pathway, leading to apoptosis.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed protocols for the key assays are provided below.

MTT Cell Viability Assay[19][20][21][22][23]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Add various concentrations of the isoquinoline alkaloid to the wells and incubate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a plate reader.

Annexin V/PI Apoptosis Assay[24][25][26][27][28]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the isoquinoline alkaloid for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

Cell Cycle Analysis by Propidium Iodide Staining[29][30][31][32][33]

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with the isoquinoline alkaloid, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.

  • PI Staining: Add propidium iodide staining solution to the cell suspension and incubate for at least 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

A Comparative Guide to P-Glycoprotein Mediated Multidrug Resistance Reversal: Verapamil vs. Emerging 6,7-Dimethoxy-Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively effluxes a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. The development of P-gp inhibitors, also known as chemosensitizers or MDR modulators, is a critical strategy to overcome this resistance.

This guide provides a comparative analysis of the well-established first-generation P-gp inhibitor, verapamil, and emerging drug candidates based on the 6,7-dimethoxy-isoquinoline scaffold. While direct comparative experimental data for 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one in multidrug resistance is not extensively available in the current body of scientific literature, this guide will focus on verapamil and structurally related 6,7-dimethoxy-tetrahydroisoquinoline derivatives that have shown significant promise in reversing P-gp-mediated MDR.

Verapamil: The Prototypical P-gp Inhibitor

Verapamil, a calcium channel blocker, was one of the first compounds identified to have P-gp inhibitory activity.[1][2] It functions as a competitive inhibitor, directly binding to P-gp and thereby blocking the efflux of co-administered anticancer drugs.[3][4] This leads to an increased intracellular accumulation of the chemotherapeutic agent, restoring its cytotoxic effect in resistant cells. However, the clinical utility of verapamil as an MDR modulator is limited by its potent cardiovascular effects, which occur at the high concentrations required for effective P-gp inhibition.[5]

The Rise of 6,7-Dimethoxy-Isoquinoline Derivatives

Recent research has focused on developing more potent and less toxic P-gp inhibitors. The 6,7-dimethoxy-isoquinoline moiety has emerged as a key pharmacophore in the design of novel MDR modulators.[2][3] Various derivatives, particularly those based on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline skeleton, have demonstrated significantly greater P-gp inhibitory activity and a better safety profile compared to verapamil.[2] These compounds often exhibit high affinity for P-gp and can reverse MDR at much lower concentrations, thus minimizing off-target effects.

Quantitative Comparison of P-gp Inhibitory Activity

The following tables summarize the in vitro efficacy of verapamil and various 6,7-dimethoxy-tetrahydroisoquinoline derivatives in reversing P-gp-mediated multidrug resistance. The data is presented for different cancer cell lines, showcasing the IC50 (the concentration of chemotherapeutic drug required to inhibit cell growth by 50%) and the reversal fold (RF), which indicates the factor by which the modulator reduces the IC50 of the anticancer drug.

Table 1: Reversal of Vincristine Resistance in Eca109/VCR Cells [2]

CompoundConcentration (µM)IC50 of Vincristine (nM)Reversal Fold (RF)
Verapamil 5679.010.1
OY-101 (a tetrahydroisoquinoline derivative) 59.9690.6

Table 2: Reversal of Doxorubicin Resistance in K562/A02 Cells [2]

CompoundConcentration (µM)IC50 of Doxorubicin (nM)Reversal Fold (RF)
Verapamil ---
7i (a tetrahydroisoquinoline derivative) 2.015.16142.79
WK34 (a third-generation P-gp inhibitor) -33.6264.41

Table 3: Reversal of Doxorubicin Resistance in SW620/AD300 Cells [2]

CompoundConcentration (µM)IC50 of Doxorubicin (µM)Reversal Fold (RF)
Verapamil ---
A10 (a tetrahydroisoquinoline derivative) 50.2544.4
WK-X-34 (a third-generation P-gp inhibitor) -0.2839.6

Note: Direct comparative data for verapamil was not available in all cited studies for these specific cell lines and conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of P-gp-mediated drug efflux and its inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing MDR reversal.

P_gp_Efflux_Mechanism cluster_cell Cancer Cell Drug Drug Intracellular_Drug Intracellular Drug Drug->Intracellular_Drug P-gp P-glycoprotein (P-gp) ADP_Pi ADP + Pi P-gp->ADP_Pi Extracellular_Drug Extracellular Drug P-gp->Extracellular_Drug Efflux Intracellular_Drug->P-gp Cytotoxicity Cytotoxicity Intracellular_Drug->Cytotoxicity Induces ATP ATP ATP->P-gp Extracellular_Drug->Drug Passive Diffusion Verapamil Verapamil / 6,7-dimethoxy-isoquinoline derivative Verapamil->P-gp Inhibition

Caption: Mechanism of P-gp-mediated drug efflux and its inhibition.

MDR_Reversal_Assay_Workflow Start Start Seed_Cells Seed MDR and sensitive cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compounds Add varying concentrations of chemotherapeutic drug +/- modulator (Verapamil or test compound) Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h MTT_Assay Perform MTT assay to determine cell viability Incubate_48_72h->MTT_Assay Calculate_IC50 Calculate IC50 values MTT_Assay->Calculate_IC50 Determine_RF Determine Reversal Fold (RF) Calculate_IC50->Determine_RF End End Determine_RF->End

Caption: Workflow for an in vitro MDR reversal assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate MDR reversal agents.

Cell Viability and IC50 Determination (MTT Assay)
  • Cell Seeding: Seed multidrug-resistant (e.g., K562/A02, Eca109/VCR) and their corresponding sensitive parental cell lines in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin, vincristine) alone or in combination with a fixed, non-toxic concentration of the MDR modulator (e.g., verapamil or a test compound).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) using a dose-response curve. The Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the modulator.

Rhodamine 123 Efflux Assay (Flow Cytometry)

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.

  • Cell Preparation: Harvest MDR cells and resuspend them in a suitable buffer (e.g., PBS with 1% fetal bovine serum) at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the MDR modulator (e.g., verapamil at a final concentration of 10 µM) or vehicle control for 30 minutes at 37°C.[6]

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C, protected from light.[6]

  • Efflux Period: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium with or without the modulator and incubate for an additional 60-90 minutes to allow for drug efflux.[6]

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in the presence of the modulator indicates inhibition of P-gp-mediated efflux.

Conclusion

While verapamil laid the groundwork for targeting P-gp to overcome multidrug resistance, its clinical application is hampered by its cardiovascular side effects. The emergence of novel compounds centered around the 6,7-dimethoxy-isoquinoline scaffold represents a significant advancement in the field. As demonstrated by the presented data, these newer derivatives, particularly those of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline class, exhibit substantially higher potency in reversing P-gp-mediated MDR in vitro compared to verapamil. Further preclinical and clinical evaluation of these promising candidates is warranted to determine their therapeutic potential in oncology. The lack of specific data on this compound highlights the need for continued exploration of diverse chemical scaffolds in the quest for safe and effective MDR modulators.

References

A Comparative Guide to the Spectroscopic Data of Isocoumarin and Coumarin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic data for two common isomers: isocoumarin and coumarin. Understanding the distinct spectral characteristics of these compounds is crucial for their unambiguous identification in natural product research, synthetic chemistry, and drug development. This document summarizes key quantitative data, details experimental protocols, and provides visual workflows to aid in the differentiation of these important structural motifs.

Introduction to Isocoumarin and Coumarin

Isocoumarin and coumarin are structural isomers with the molecular formula C₉H₆O₂. Both possess a benzopyrone framework, which consists of a benzene ring fused to a pyrone ring. The key difference lies in the position of the oxygen atom and the carbonyl group within the pyrone ring. In coumarin, the oxygen atom is at position 1 and the carbonyl group at position 2, whereas in isocoumarin, the carbonyl group is at position 1 and the oxygen atom is at position 2. This seemingly subtle difference in atomic arrangement leads to distinct chemical environments for the constituent atoms, resulting in unique spectroscopic fingerprints for each isomer.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for isocoumarin and coumarin, facilitating a direct comparison of their characteristic signals in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Proton Isocoumarin Chemical Shift (δ, ppm) Coumarin Chemical Shift (δ, ppm) [1][2]Key Differentiating Features
H-3~7.20 (d)~6.42 (d, J = 9.5 Hz)The H-3 proton in isocoumarin is significantly downfield compared to coumarin due to its proximity to the deshielding carbonyl group.
H-4~6.45 (d)~7.72 (d, J = 9.5 Hz)Conversely, the H-4 proton in coumarin is more deshielded than in isocoumarin.
Aromatic Protons~7.30 - 8.25 (m)~7.25 - 7.55 (m)The aromatic region for both isomers shows complex multiplets, with specific shifts dependent on the substitution pattern.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Carbon Isocoumarin Chemical Shift (δ, ppm) Coumarin Chemical Shift (δ, ppm) [3][4][5]Key Differentiating Features
C-1 (C=O)~163.0-The carbonyl carbon in isocoumarin is a key diagnostic peak.
C-2-~160.0 (C=O)The carbonyl carbon in coumarin is similarly diagnostic.
C-3~145.0~116.0The chemical shift of C-3 is significantly different between the two isomers.
C-4~107.0~143.0The C-4 chemical shift also provides a clear point of distinction.
C-4a~138.0~118.0
C-5~129.0~127.0
C-6~125.0~124.0
C-7~134.0~131.0
C-8~120.0~116.0
C-8a~128.0~154.0
Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
Vibrational Mode Isocoumarin Wavenumber (cm⁻¹) [6]Coumarin Wavenumber (cm⁻¹) [7][8][9]Key Differentiating Features
C=O Stretch (Lactone)~1720 - 1740~1700 - 1725The lactone carbonyl stretch in isocoumarin typically appears at a slightly higher wavenumber compared to coumarin.
C=C Stretch (Aromatic)~1600 - 1450~1600 - 1450Both isomers show characteristic aromatic C=C stretching vibrations.
C-O Stretch~1200 - 1000~1200 - 1000The C-O stretching frequencies are also present in both spectra.
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
Parameter Isocoumarin [10][11]Coumarin [12][13][14][15][16]Key Differentiating Features
Molecular Ion (M⁺)m/z 146m/z 146Both isomers have the same molecular weight and thus the same molecular ion peak.
Key Fragment Ionm/z 118 [M-CO]⁺m/z 118 [M-CO]⁺Both isomers undergo a characteristic loss of carbon monoxide.
Other Fragment Ionsm/z 90, 64m/z 90, 63While the major fragmentation pathway is similar, the relative intensities of subsequent fragment ions can differ, providing a basis for distinction with careful analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the purified isocoumarin or coumarin sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Processing: Apply Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy Parameters:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Processing: Apply Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method): [17][18]

  • Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the mixture to a pellet press die.

  • Apply pressure to form a thin, transparent pellet.

2. Instrumental Parameters:

  • Spectrometer: FT-IR spectrometer.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the solution to the µg/mL or ng/mL range depending on the instrument's sensitivity.

2. Instrumental Parameters (Electron Ionization - GC-MS): [19][20][21][22]

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40 - 400.

  • Inlet System: Gas Chromatography (GC) for sample introduction. A suitable capillary column (e.g., DB-5ms) and temperature program should be used to ensure good separation and peak shape.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of isocoumarin isomers.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison Sample Purified Isomer NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR MS Mass Spectrometer (EI-MS) MS_Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: General workflow for the spectroscopic analysis of isocoumarin isomers.

Mass_Spectrometry_Fragmentation cluster_isocoumarin Isocoumarin cluster_coumarin Coumarin Isocoumarin Isocoumarin (m/z 146) Fragment_Iso [M-CO]⁺ (m/z 118) Isocoumarin->Fragment_Iso - CO Coumarin Coumarin (m/z 146) Fragment_Cou [M-CO]⁺ (m/z 118) Coumarin->Fragment_Cou - CO

Caption: Primary mass spectrometry fragmentation pathway for isocoumarin and coumarin.

References

A Comparative Guide to the Muscle Contractility Effects of Dihydroisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of various dihydroisoquinoline compounds on muscle contractility, supported by experimental data. Dihydroisoquinoline alkaloids and their synthetic derivatives represent a diverse class of compounds with significant potential for modulating smooth and cardiac muscle function. This document summarizes their performance, outlines the experimental methods used for their evaluation, and visualizes the key signaling pathways involved.

Data Presentation: Comparative Efficacy of Dihydroisoquinoline Compounds

The following table summarizes the quantitative data on the effects of representative dihydroisoquinoline compounds on muscle contractility. Papaverine, a well-established smooth muscle relaxant, and Berbamine, known for its complex effects on both cardiac and smooth muscle, are presented as benchmarks. Data for other synthetic derivatives are included to showcase the therapeutic potential of this chemical class.

CompoundMuscle TypeEffectPotency (IC50/EC50)Key Mechanistic Target(s)Reference(s)
Papaverine Vascular Smooth MuscleRelaxation~0.097 mM (SMCs)Phosphodiesterase (PDE)[1][2]
Gastrointestinal Smooth MuscleRelaxation-PDE, Mitochondrial Respiration[3]
Berbamine Myocardium (Cardiac Muscle)Biphasic: Positive Inotropy (low conc.), Negative Inotropy (high conc.)Positive Inotropy: 30-100 nMProtein Kinase C ε (PKCε)[4]
Vascular Smooth MuscleRelaxationIC50: 8.73 µM (endothelium-denuded)Myosin Light-chain Kinase (MLCK)[5]
Gastrointestinal Smooth MuscleRelaxation-MLCK[5][6]
1,3-Disubstituted 3,4-dihydroisoquinolines (e.g., Compound 5b) Gastric Smooth MuscleSpasmolytic/RelaxationComparable to MebeverineModulating spontaneous contractile responses[7][8]
1,1-Dialkyl-1,2,3,4-tetrahydroisoquinolines (e.g., Compounds 7e, 7r) Gastric Smooth MuscleContractileSimilar to PapaverineNot specified[9]
CPU-23 (Tetrahydroisoquinoline derivative) Vascular Smooth MuscleRelaxation (inhibition of KCl-induced contraction)Correlates with [3H]-nitrendipine binding inhibitionL-type Calcium Channel[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of dihydroisoquinoline compounds on muscle contractility.

Ex Vivo Smooth Muscle Relaxation Assay (Organ Bath)

This protocol is a standard method for assessing the effects of compounds on the contractility of isolated smooth muscle strips.

a. Tissue Preparation:

  • Euthanize the experimental animal (e.g., rat, guinea pig) in accordance with ethical guidelines.

  • Isolate the desired smooth muscle tissue, such as the thoracic aorta, ileum, or gastric fundus.

  • Place the isolated tissue in a petri dish containing cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Carefully remove excess connective and adipose tissue.

  • Cut the tissue into strips or rings of appropriate dimensions (e.g., 2-4 mm wide and 10-15 mm long).

b. Experimental Setup:

  • Suspend the tissue segments in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer to record changes in muscle tension.

  • Allow the tissue to equilibrate for a period (e.g., 60-90 minutes) under a determined optimal resting tension (e.g., 1-2 grams). During equilibration, wash the tissue with fresh solution every 15-20 minutes.

c. Induction of Contraction:

  • Induce a stable, submaximal contraction using a specific agonist. Common choices include:

    • High potassium (KCl) solution (e.g., 60-80 mM) to induce depolarization-mediated contraction.

    • Receptor agonists like Phenylephrine or Norepinephrine for vascular muscle, or Carbachol/Histamine for airway or gastrointestinal muscle.

  • Wait for the contraction to reach a stable plateau.

d. Cumulative Concentration-Response Curve:

  • Once the contraction is stable, add the test compound (e.g., a dihydroisoquinoline derivative) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM).

  • Allow the tissue to stabilize at each concentration before adding the next.

e. Data Analysis:

  • Record the relaxant response at each concentration.

  • Express the relaxation as a percentage of the pre-induced contraction.

  • Plot the concentration-response curve (log concentration of the drug vs. percentage relaxation).

  • Calculate the EC50 or IC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

Myosin Light-Chain Kinase (MLCK) Activity Assay

This biochemical assay is used to determine if a compound inhibits the activity of MLCK, a key enzyme in smooth muscle contraction.

a. Materials:

  • Purified MLCK enzyme.

  • Myosin light chain (MLC20) as the substrate.

  • [γ-³²P]ATP for radiolabeling.

  • Calmodulin.

  • Assay buffer containing Ca²⁺.

b. Procedure:

  • Prepare a reaction mixture containing the assay buffer, calmodulin, Ca²⁺, and MLC20.

  • Add the test compound (e.g., berbamine) at various concentrations.

  • Initiate the phosphorylation reaction by adding [γ-³²P]ATP and purified MLCK.

  • Incubate the reaction mixture at 30°C for a specified time.

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Separate the phosphorylated MLC20 from the unreacted [γ-³²P]ATP using SDS-PAGE and autoradiography.

  • Quantify the amount of ³²P incorporated into MLC20 to determine the MLCK activity.

c. Data Analysis:

  • Calculate the percentage of MLCK inhibition at each concentration of the test compound.

  • Determine the IC50 value for the inhibition of MLCK activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by dihydroisoquinoline compounds and a typical experimental workflow.

cluster_Papaverine Papaverine Signaling Pathway Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits ATP ATP GTP GTP cAMP cAMP ATP->cAMP Adenylate Cyclase cGMP cGMP GTP->cGMP Guanylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA PKG Protein Kinase G (PKG) cGMP->PKG MLCK_p Phosphorylation of Myosin Light Chain Kinase (MLCK) PKA->MLCK_p Ca_influx Decreased Ca²⁺ Influx PKG->Ca_influx Relaxation Smooth Muscle Relaxation MLCK_p->Relaxation Ca_influx->Relaxation

Caption: Signaling pathway for Papaverine-induced smooth muscle relaxation.

cluster_Berbamine_Smooth Berbamine Signaling Pathway (Smooth Muscle) Berbamine Berbamine MLCK Myosin Light-chain Kinase (MLCK) Berbamine->MLCK Inhibits pMLC Phosphorylated MLC (pMLC) MLCK->pMLC Phosphorylates Relaxation Smooth Muscle Relaxation MLCK->Relaxation Inhibition leads to Ca_CaM Ca²⁺-Calmodulin Complex Ca_CaM->MLCK Activates MLC Myosin Light Chain (MLC) MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: Berbamine's inhibitory effect on the smooth muscle contraction pathway.

cluster_Workflow Experimental Workflow: Muscle Contractility Assay A Tissue Isolation and Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Induction of Contraction (Agonist) C->D E Addition of Test Compound D->E F Data Recording (Force Transducer) E->F G Data Analysis (EC50/IC50 Calculation) F->G

Caption: General experimental workflow for assessing muscle contractility.

References

Navigating the Spectral Landscape: A Comparative Guide to the NMR Data of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comprehensive cross-referencing of NMR data for 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one and its derivatives, offering a valuable resource for the characterization of this important chemical scaffold.

Comparative Analysis of ¹H and ¹³C NMR Data

While direct, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in the literature, extensive data exists for closely related analogs, specifically cis- and trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids. This data, presented in Table 1, allows for a detailed comparative analysis and prediction of the spectral features of the parent compound.

The chemical shifts of the aromatic protons (H-5 and H-8) and the methoxy groups in these analogs provide a strong indication of their expected positions in the spectrum of this compound. The presence of substituents at the 3 and 4 positions in the analogs will induce shifts in the nearby protons and carbons, which can be accounted for when predicting the spectrum of the unsubstituted compound.

Table 1: ¹H and ¹³C NMR Data for cis- and trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids [1][2]

Assignment cis-1 trans-1 cis-2 trans-2
¹H NMR (CDCl₃, 500 MHz) δ (ppm)
5-H6.73 (s)6.73 (s)6.73 (s)6.73 (s)
8-H7.57 (s)7.57 (s)7.57 (s)7.57 (s)
6-OCH₃3.93 (s)3.92 (s)3.93 (s)3.92 (s)
7-OCH₃3.94 (s)3.94 (s)3.94 (s)3.94 (s)
3-H4.62–4.57 (m)4.95–4.87 (dt)4.62–4.57 (m)4.95–4.87 (dt)
4-H3.78 (d)3.74 (d)3.78 (d)3.74 (d)
¹³C NMR (CDCl₃, 126 MHz) δ (ppm)
C-1164.79165.04164.79165.02
C-378.6178.7978.6178.80
C-447.0747.2347.0747.24
C-4a130.50130.68130.50130.68
C-5109.25109.40109.25109.40
C-6153.66153.77153.66153.77
C-7149.61149.70149.61149.71
C-8112.17112.26112.17112.27
C-8a117.71117.79117.71117.80
6-OCH₃56.3256.4256.3256.43
7-OCH₃56.2656.3656.2656.37
C=O (acid)173.63174.90173.63174.86

Note: For detailed assignments of the alkyl chain protons and carbons, please refer to the original publications.[1][2]

Experimental Protocols

A standardized protocol for the acquisition of NMR data for isochromenone derivatives is crucial for ensuring data reproducibility and comparability.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent should be based on the solubility of the compound and should be kept consistent for comparative studies.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Typical pulse sequences include a standard single-pulse experiment.

  • ¹³C NMR:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance sensitivity.

    • A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR.

  • 2D NMR Experiments:

    • For unambiguous assignment of protons and carbons, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Analysis and Cross-Referencing Workflow

The process of cross-referencing NMR data involves a logical sequence of steps to ensure accurate structural elucidation.

NMR_Cross_Referencing_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_validation Validation & Comparison Sample_Preparation Sample Preparation 1D_NMR 1D NMR (¹H, ¹³C) Sample_Preparation->1D_NMR Acquire 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR If Needed Spectral_Processing Spectral Processing 1D_NMR->Spectral_Processing 2D_NMR->Spectral_Processing Peak_Picking Peak Picking & Integration Spectral_Processing->Peak_Picking Chemical_Shift_Assignment Chemical Shift Assignment Peak_Picking->Chemical_Shift_Assignment Literature_Comparison Literature Comparison Chemical_Shift_Assignment->Literature_Comparison Database_Search Spectral Database Search Chemical_Shift_Assignment->Database_Search Structural_Elucidation Structural Elucidation Literature_Comparison->Structural_Elucidation Database_Search->Structural_Elucidation

Caption: Workflow for NMR data cross-referencing.

Signaling Pathway Visualization

While not directly a signaling pathway, the logical flow of information from experimental data to a confirmed chemical structure can be visualized.

Structure_Elucidation_Pathway cluster_experimental Experimental Data cluster_interpretation Data Interpretation cluster_conclusion Conclusion 1H_NMR ¹H NMR Data (Chemical Shifts, Multiplicity, Coupling Constants) Fragment_Assembly Fragment Assembly 1H_NMR->Fragment_Assembly 13C_NMR ¹³C NMR Data (Chemical Shifts) 13C_NMR->Fragment_Assembly 2D_NMR 2D NMR Data (COSY, HSQC, HMBC Correlations) Connectivity_Mapping Connectivity Mapping 2D_NMR->Connectivity_Mapping Mass_Spec Mass Spectrometry (Molecular Weight) Mass_Spec->Fragment_Assembly Fragment_Assembly->Connectivity_Mapping Final_Structure Confirmed Structure of 6,7-dimethoxy-1,4-dihydro- 3H-isochromen-3-one Connectivity_Mapping->Final_Structure

Caption: Path from spectral data to structure.

References

A Comparative Analysis of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in Colon Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the novel compound 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) with standard chemotherapy agents and other natural therapeutic alternatives in the context of colon cancer. The objective is to present a data-driven overview to inform preclinical and clinical research decisions.

Executive Summary

6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), a derivative of the tetrahydroisoquinoline family, has demonstrated significant preclinical efficacy in a dimethylhydrazine (DMH)-induced rat model of colon cancer. Its primary mechanism of action involves the targeted blockade of the IL-6/JAK2/STAT3 signaling pathway, a critical inflammatory cascade implicated in colon tumorigenesis. When compared to the standard-of-care chemotherapeutic agent 5-Fluorouracil (5-FU) and other natural compounds, M1 exhibits a promising safety profile and a distinct, targeted mechanism of action. This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies, and provide visual representations of the key pathways and workflows to facilitate a thorough comparative assessment.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of M1 compared to standard chemotherapy and other natural compounds in rodent models of colon cancer.

Table 1: In Vivo Efficacy of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) in DMH-Induced Colon Cancer in Rats

Treatment GroupDoseBody Weight Change (%)Tumor Incidence (%)
Control-+25.80
DMH-induced--15.4100
M110 mg/kg+10.240
M125 mg/kg+18.620

Data extracted from a study by Mishra et al. (2018) involving DMH-induced colon cancer in Wistar rats. Treatment was administered for 15 days.

Table 2: In Vivo Efficacy of Standard Chemotherapy and Other Natural Compounds in Rodent Models of Colon Cancer

CompoundModelDoseKey Efficacy MetricReference
5-FluorouracilDMH-induced rats10 mg/kg (i.p.)Reduction in tumor multiplicity[1]
OxaliplatinHCT-116 Xenograft5 mg/kgSignificant tumor growth inhibition[2]
Schisandrin BHCT116 Xenograft50 mg/kg (p.o.)Significant reduction in tumor volume[3]
AndrographolideDMH/HFD-induced rats250 mg/kg19% reduction in Aberrant Crypt Foci[4]
CurcuminDMH-induced rats160 mg/kg (p.o.)Significant decrease in Aberrant Crypt Foci[5]
ResveratrolDMH-induced rats8 mg/kg (p.o.)Significant reduction in tumor incidence and ACF[6][7]

Table 3: Effect of M1 on Inflammatory Cytokines in DMH-Induced Colon Cancer in Rats

Treatment GroupIL-6 (pg/mL)COX-2 (pg/mL)IL-2 (pg/mL)
Control45.3 ± 3.1112.5 ± 8.728.7 ± 2.5
DMH-induced182.6 ± 12.5456.2 ± 25.185.4 ± 6.3
M1 (10 mg/kg)95.7 ± 7.8289.4 ± 18.952.1 ± 4.1
M1 (25 mg/kg)68.4 ± 5.2195.6 ± 15.339.8 ± 3.7

Data represents mean ± SD. M1 treatment significantly reduced the levels of pro-inflammatory cytokines compared to the DMH-induced group.

Mechanism of Action: A Comparative Overview

The therapeutic strategies for colon cancer encompass a range of mechanisms. M1's targeted approach on the IL-6/JAK2/STAT3 pathway offers a distinct advantage over the broader cytotoxic effects of conventional chemotherapy.

Comparative Mechanism of Action in Colon Cancer cluster_M1 6,7-dimethoxy-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid (M1) cluster_Chemo Standard Chemotherapy (e.g., 5-Fluorouracil) cluster_Natural Other Natural Compounds (e.g., Curcumin, Resveratrol) M1 M1 IL6R IL-6 Receptor M1->IL6R Blocks IL-6 Binding JAK2 JAK2 IL6R->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Proliferation_M1 Tumor Cell Proliferation & Survival STAT3->Proliferation_M1 Promotes Chemo 5-FU DNA DNA Synthesis Chemo->DNA Inhibits Apoptosis_Chemo Apoptosis DNA->Apoptosis_Chemo Leads to Natural Natural Compounds Multiple Multiple Pathways (NF-κB, AP-1, etc.) Natural->Multiple Modulates Proliferation_Natural Tumor Growth & Inflammation Multiple->Proliferation_Natural Inhibits

Caption: Comparative overview of the primary mechanisms of action.

Signaling Pathway of M1

M1 exerts its anti-tumor effects by inhibiting the IL-6-mediated activation of the JAK2/STAT3 signaling pathway. This pathway is a key driver of inflammation and cell proliferation in colon cancer.

IL6_JAK2_STAT3_Pathway cluster_Nucleus M1 6,7-dimethoxy-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid (M1) IL6R IL-6 Receptor (IL-6R) M1->IL6R Inhibits IL6 Interleukin-6 (IL-6) IL6->IL6R gp130 gp130 IL6R->gp130 associates with JAK2 JAK2 gp130->JAK2 pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) Dimer->Transcription Binds to DNA Proliferation Cell Proliferation, Survival, & Angiogenesis Transcription->Proliferation

Caption: The IL-6/JAK2/STAT3 signaling pathway and the inhibitory action of M1.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

Dimethylhydrazine (DMH)-Induced Colon Carcinogenesis in Rats

This in vivo model is a widely accepted standard for studying colon cancer.

  • Animal Model: Male Wistar rats (150-180g) are typically used.

  • Induction Agent: 1,2-dimethylhydrazine (DMH) is administered subcutaneously at a dose of 20 mg/kg body weight once a week for 15 weeks to induce colon carcinogenesis.

  • Treatment: Following the induction period, animals are treated with the test compounds (e.g., M1, 5-FU, or natural products) or vehicle control for a specified duration. Dosing is typically performed daily via oral gavage or intraperitoneal injection.

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and the colons are excised. The number, size, and location of tumors are recorded. Tissues are collected for histopathological analysis, and blood samples are drawn for biochemical assays. The number of aberrant crypt foci (ACF), early preneoplastic lesions, is often quantified as a primary endpoint.

Western Blot Analysis for p-JAK2 and p-STAT3

This technique is used to quantify the levels of specific proteins, in this case, the phosphorylated (active) forms of JAK2 and STAT3.

  • Protein Extraction: Colon tissue samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting lysate is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for p-JAK2, total JAK2, p-STAT3, and total STAT3 overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6

ELISA is a highly sensitive method for quantifying the concentration of cytokines like IL-6 in serum or plasma.

  • Sample Collection: Blood is collected from the rats via cardiac puncture at the time of sacrifice. Serum is separated by centrifugation.

  • Assay Procedure: A 96-well microplate is coated with a capture antibody specific for rat IL-6. The serum samples and standards are added to the wells and incubated. During this incubation, the IL-6 present in the sample binds to the capture antibody.

  • Detection: After washing, a biotinylated detection antibody that also recognizes rat IL-6 is added. This is followed by the addition of streptavidin-HRP.

  • Signal Generation: A substrate solution (TMB) is added, which is converted by HRP to produce a colored product. The reaction is stopped with an acid, and the absorbance is measured at 450 nm using a microplate reader. The concentration of IL-6 in the samples is determined by comparing their absorbance to a standard curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of an anti-colon cancer agent.

experimental_workflow start Start animal_model Animal Model Selection (e.g., Wistar Rats) start->animal_model induction Induction of Colon Cancer (e.g., DMH Administration) animal_model->induction grouping Randomization into Treatment Groups induction->grouping treatment Treatment Administration (M1, Comparators, Vehicle) grouping->treatment monitoring Monitoring of Health & Body Weight treatment->monitoring euthanasia Euthanasia & Sample Collection (Colon, Blood) monitoring->euthanasia tumor_assessment Tumor Incidence & Multiplicity euthanasia->tumor_assessment histo Histopathology euthanasia->histo biochem Biochemical Assays (ELISA, Western Blot) euthanasia->biochem analysis Data Analysis end End analysis->end tumor_assessment->analysis histo->analysis biochem->analysis

Caption: A generalized workflow for preclinical in vivo anti-cancer studies.

Conclusion and Future Directions

6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) presents a compelling profile as a potential therapeutic agent for colon cancer. Its targeted inhibition of the IL-6/JAK2/STAT3 pathway offers a more nuanced approach compared to the broad-spectrum cytotoxicity of traditional chemotherapies. The preclinical data in the DMH-induced rat model demonstrates significant anti-tumor efficacy with a favorable impact on key inflammatory markers.

Further research is warranted to fully elucidate the therapeutic potential of M1. Head-to-head in vivo studies directly comparing M1 with standard-of-care agents and other promising natural compounds under identical experimental conditions would provide more definitive comparative efficacy data. Additionally, exploring the potential for synergistic effects when M1 is used in combination with existing chemotherapies could open new avenues for more effective and less toxic treatment regimens for colon cancer. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in advancing the investigation of this promising compound.

References

Reversing Multidrug Resistance: A Comparative Analysis of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel P-glycoprotein Inhibitors in Overcoming Multidrug Resistance.

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of P-gp inhibitors that can reverse this resistance is a critical area of research. This guide provides a comparative assessment of the reversal activity of compounds featuring the 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one scaffold and its close structural analogs, the 6,7-dimethoxy-tetrahydroisoquinolines, which have been more extensively studied as potent P-gp modulators.

Comparative Efficacy of P-gp Inhibitors

While specific quantitative data for this compound derivatives in P-gp mediated MDR reversal is not extensively available in publicly accessible literature, numerous studies on structurally similar 6,7-dimethoxy-tetrahydroisoquinoline derivatives provide a strong basis for comparison and highlight the potential of this chemical motif. The following tables summarize the in vitro efficacy of representative tetrahydroisoquinoline derivatives in reversing doxorubicin resistance in P-gp overexpressing cancer cell lines, such as K562/A02.

Compound IDStructureCytotoxicity IC50 (µM) in K562/A02Reversal EC50 (nM)Reversal Fold (RF) at 1 µM
Compound 7h 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide>100127.5 ± 9.1>784.3
Compound 12k N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine derivative>4057.9 ± 3.530.9
WK-X-34 Known P-gp Inhibitor>4091.2 ± 8.718.6
Verapamil First-generation P-gp InhibitorN/AN/AN/A

Data sourced from studies on 6,7-dimethoxy-tetrahydroisoquinoline derivatives as a proxy for the isochromen-3-one scaffold.[1][2]

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which these compounds are proposed to reverse multidrug resistance is through the direct inhibition of the P-glycoprotein efflux pump. By binding to P-gp, these modulators prevent the transporter from effluxing chemotherapeutic agents, leading to their increased intracellular accumulation and restored cytotoxic activity in resistant cancer cells.

P_gp_Inhibition cluster_cell Cancer Cell cluster_nucleus Nucleus Intracellular Space Intracellular Space P-gp P-gp Intracellular Space->P-gp Binds to DNA DNA Intracellular Space->DNA Induces Damage Efflux Efflux Extracellular Space Extracellular Space P-gp->Extracellular Space Efflux Apoptosis Apoptosis DNA->Apoptosis Leads to Chemotherapy Chemotherapy Chemotherapy->Intracellular Space Enters Cell Isochromenone Derivative Isochromenone Derivative Isochromenone Derivative->P-gp Inhibits Inhibition Inhibition

Caption: P-gp mediated drug efflux and its inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays are provided below.

MTT Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of the compounds on both drug-sensitive and drug-resistant cancer cell lines and to calculate the IC50 values.[3][4][5]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., K562 and K562/A02)

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds and chemotherapeutic agents (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds or doxorubicin, alone or in combination.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using appropriate software. The reversal fold (RF) is calculated as the ratio of the IC50 of the anticancer drug alone to the IC50 of the anticancer drug in the presence of the reversal agent.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding end End incubation1 Incubate for 24h cell_seeding->incubation1 treatment Add serially diluted compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilization Add solubilization solution incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 and Reversal Fold read_absorbance->data_analysis data_analysis->end

Caption: Workflow of the MTT cytotoxicity assay.

Rhodamine 123 Accumulation Assay

This assay measures the ability of the test compounds to inhibit the efflux function of P-gp using the fluorescent substrate rhodamine 123.[1][6]

Materials:

  • Drug-resistant cells (e.g., K562/A02)

  • Test compounds

  • Rhodamine 123

  • Flow cytometer or fluorescence microscope

Procedure:

  • Pre-incubate the drug-resistant cells with the test compounds at various concentrations for 1 hour at 37°C.

  • Add rhodamine 123 (final concentration ~5 µM) and continue to incubate for another 60-90 minutes.

  • Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Resuspend the cells in PBS and analyze the intracellular fluorescence intensity by flow cytometry or visualize under a fluorescence microscope.

  • An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp efflux activity.

Western Blotting for P-glycoprotein Expression

This technique is used to determine if the test compounds affect the expression level of P-gp.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against P-gp (e.g., C219)

  • Secondary HRP-conjugated antibody

  • Chemiluminescence detection reagents

Procedure:

  • Lyse the cells after treatment with the test compounds for a specified period (e.g., 48-72 hours).

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-P-gp antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and image the blot.

  • Use a loading control (e.g., β-actin) to normalize the P-gp expression levels.

Conclusion

The 6,7-dimethoxy-tetrahydroisoquinoline scaffold has consistently demonstrated potent P-glycoprotein inhibitory activity, leading to significant reversal of multidrug resistance in various cancer cell lines. The data presented for these analogs, such as high reversal folds and low nanomolar EC50 values for reversal activity, strongly suggest that the structurally related this compound derivatives are highly promising candidates for further investigation as MDR modulators. The experimental protocols detailed in this guide provide a robust framework for the preclinical assessment of these and other novel P-gp inhibitors. Further studies are warranted to synthesize and evaluate the isochromen-3-one derivatives to confirm their efficacy and elucidate their precise mechanism of action.

References

Safety Operating Guide

Prudent Disposal of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling novel or specialized chemical compounds, the proper disposal of substances like 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) detailing explicit disposal protocols for this compound (CAS No. 16135-41-4), a conservative approach, treating the substance as hazardous, must be adopted. This guide outlines the essential, immediate safety and logistical information for its proper disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound and its containers should be performed in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound should follow the general guidelines for laboratory chemical waste management. This involves a systematic process of waste identification, segregation, containment, and labeling, culminating in disposal through a licensed hazardous waste contractor.

  • Waste Characterization and Segregation :

    • Treat this compound as a hazardous chemical waste.

    • Segregate the solid waste from liquid waste streams. Do not mix it with other chemical waste unless compatibility is certain.

    • Any items contaminated with the compound, such as weighing boats, contaminated gloves, or paper towels, should also be disposed of as solid hazardous waste.

  • Containerization and Labeling :

    • Place the solid this compound waste and any contaminated solids into a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be in good condition, with a secure, tight-fitting lid.

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound" and its CAS number "16135-41-4". The approximate quantity should also be noted.

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is secure, away from heat, and incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management.

    • Provide them with the details of the waste, including the chemical name, CAS number, and quantity.

    • Follow their specific procedures for requesting a waste pickup. Disposal should be carried out by a licensed and approved waste disposal contractor.

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound is available, the following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, which should be adhered to.

ParameterLimitRegulation
Maximum Hazardous Waste Volume in SAA55 gallonsUS EPA
Maximum Acutely Toxic (P-listed) Waste in SAA1 quart (liquid) or 1 kg (solid)US EPA
Time Limit for Full Container Removal from SAAWithin 3 calendar daysUS EPA

Note: While this compound is not currently P-listed, adhering to stricter limits for unknown compounds is a prudent practice.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Procedure A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Characterize as Hazardous Waste D Segregate Solid Waste C->D E Place in a Labeled, Compatible Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact Institutional EHS for Waste Pickup F->G H Disposal by Licensed Contractor G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's safety officers for specific guidance and requirements.

Essential Safety and Operational Guide for 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one. The following guidance is based on the safety protocols for structurally similar compounds and general best practices for handling laboratory chemicals. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this compound.

This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to promote safe laboratory practices and ensure operational efficiency.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin, and eye contact. The following table summarizes the recommended PPE for handling this compound, based on potential hazards associated with similar chemical structures.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against potential splashes and airborne particles.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact. Gloves should be inspected for integrity before each use and disposed of properly after handling.[4][5]
Body Protection Laboratory coat or chemical-resistant apron.To protect skin and clothing from contamination.[2][4]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95).Recommended when handling the powder outside of a chemical fume hood to prevent the inhalation of airborne particles.[2][4]
Foot Protection Closed-toe shoes.To protect feet from accidental spills.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is crucial for minimizing risks and ensuring the integrity of the experiment.

  • Preparation and Precaution :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Avoid the formation of dust and aerosols.[6]

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Aliquoting :

    • If handling a solid form, weigh the compound in a fume hood or a ventilated balance enclosure to control dust.

    • Use appropriate, clean tools (e.g., spatulas, weighing paper) to handle the powder.

  • Solution Preparation :

    • When dissolving the compound, add the solvent to the solid slowly to minimize splashing.

    • If using a volatile solvent, ensure the process is conducted within a fume hood to manage vapors.

  • Post-Handling Decontamination :

    • Wipe down the work area with an appropriate decontaminating solvent.

    • Wash hands and any exposed skin thoroughly after handling.[7][8]

  • Doffing PPE :

    • Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and face protection.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Work in Fume Hood B Verify Emergency Equipment A->B C Don PPE B->C D Weigh Compound C->D E Prepare Solution D->E F Decontaminate Workspace E->F G Doff PPE F->G H Wash Hands G->H

Safe Handling Workflow

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6][7]

  • Waste Containerization : Use designated, properly labeled hazardous waste containers.

  • Solid Waste : Collect contaminated disposables (e.g., gloves, weighing paper) in a sealed, labeled bag or container.

  • Liquid Waste : Collect solutions in a sealed, labeled, and chemical-resistant container. Do not mix with incompatible waste streams.

  • Disposal Execution : Arrange for pick-up and disposal by a licensed hazardous waste disposal company.

G cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Final Disposal Solid Contaminated Solid Waste SolidContainer Labeled Solid Waste Container Solid->SolidContainer Liquid Chemical Liquid Waste LiquidContainer Labeled Liquid Waste Container Liquid->LiquidContainer DisposalService Licensed Disposal Service SolidContainer->DisposalService LiquidContainer->DisposalService

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.